molecular formula C11H12ClNO3 B1421590 N-chloroacetyl-3-aminophenylpropionic acid CAS No. 1221792-58-0

N-chloroacetyl-3-aminophenylpropionic acid

Cat. No.: B1421590
CAS No.: 1221792-58-0
M. Wt: 241.67 g/mol
InChI Key: RPOMZMMDPSBKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-chloroacetyl-3-aminophenylpropionic acid is a useful research compound. Its molecular formula is C11H12ClNO3 and its molecular weight is 241.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[3-[(2-chloroacetyl)amino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-7-10(14)13-9-3-1-2-8(6-9)4-5-11(15)16/h1-3,6H,4-5,7H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOMZMMDPSBKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701249521
Record name 3-[(2-Chloroacetyl)amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-58-0
Record name 3-[(2-Chloroacetyl)amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Chloroacetyl)amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular weight and formula of N-chloroacetyl-3-aminophenylpropionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Identity, Synthesis, and Application in Drug Discovery

Part 1: Executive Summary & Chemical Identity

N-Chloroacetyl-3-aminophenylpropionic acid is a specialized bifunctional intermediate used primarily in the development of covalent inhibitors and proteolysis targeting chimeras (PROTACs). Characterized by a reactive


-haloacetamide warhead and a carboxylic acid tail, it serves as a critical "linker-payload" motif. The chloroacetamide moiety acts as a mild electrophile capable of forming irreversible covalent bonds with cysteine residues in target proteins, while the propionic acid chain provides a handle for further conjugation or binding affinity.
Physicochemical Profile
PropertySpecification
Systematic Name 3-[3-[(2-Chloroacetyl)amino]phenyl]propanoic acid
Common Name This compound
CAS Number 1221792-58-0
PubChem CID 50853303
Molecular Formula C₁₁H₁₂ClNO₃
Molecular Weight 241.67 g/mol
Monoisotopic Mass 241.05057 Da
Physical State Solid (White to Off-White Powder)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Predicted) Carboxylic acid: ~4.5 | Amide: Neutral
Structural Analysis

The molecule consists of three distinct functional domains:

  • The Core Scaffold: A 3-phenylpropionic acid (hydrocinnamic acid) backbone.

  • The Electrophile: An N-chloroacetyl group attached to the aniline nitrogen at the meta (3-) position. This positioning is crucial for directing the warhead geometry in binding pockets.

  • The Anchor: A carboxylic acid group facilitating peptide coupling or esterification.

Part 2: Synthesis & Reaction Mechanism[6]

The synthesis of this compound follows a classic nucleophilic acyl substitution pathway. The protocol requires careful control of pH and temperature to prevent hydrolysis of the chloroacetyl group or self-alkylation.

Synthetic Pathway (DOT Visualization)

SynthesisPathway Precursor 3-(3-Aminophenyl) propionic acid (C9H11NO2) Intermediate Tetrahedral Intermediate Precursor->Intermediate + Reagent (0°C, Base) Reagent Chloroacetyl Chloride (Cl-CH2-CO-Cl) Reagent->Intermediate Product N-Chloroacetyl-3-aminophenyl propionic acid (C11H12ClNO3) Intermediate->Product - Cl⁻ Byproduct HCl Intermediate->Byproduct

Figure 1: Synthetic pathway via Schotten-Baumann conditions or Anhydrous Acylation.

Detailed Experimental Protocol

Objective: Selective N-acylation of the aniline nitrogen without affecting the carboxylic acid or over-alkylating.

Reagents:

  • 3-(3-Aminophenyl)propionic acid (1.0 eq)[1][2]

  • Chloroacetyl chloride (1.1 eq)

  • Base: Saturated NaHCO₃ (aq) or Triethylamine (organic)

  • Solvent: Ethyl Acetate/Water (biphasic) or DCM (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(3-aminophenyl)propionic acid (1.65 g, 10 mmol) in 20 mL of Ethyl Acetate.

  • Biphasic Setup: Add 20 mL of saturated aqueous NaHCO₃ solution. Cool the biphasic mixture to 0°C in an ice bath. Vigorous stirring is essential.

  • Acylation: Dropwise add Chloroacetyl chloride (1.24 g, 11 mmol) dissolved in 5 mL Ethyl Acetate over 15 minutes. Rationale: Slow addition at low temperature minimizes hydrolysis of the acid chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.

  • Workup: Separate the organic layer.[3] Acidify the aqueous layer carefully to pH ~3 with 1N HCl to ensure the carboxylic acid is protonated (if it partitioned to the aqueous phase). Extract with Ethyl Acetate (3x).

  • Purification: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.

Self-Validation Check:

  • Success Indicator: Disappearance of the aniline starting material peak in LC-MS (M+H = 166).

  • Product Verification: Appearance of M+H = 242 (Cl-35) and 244 (Cl-37) in a 3:1 ratio.

Part 3: Analytical Characterization

Validating the identity of this compound requires confirming the presence of the chlorine atom and the integrity of the amide bond.

Mass Spectrometry Logic

The chlorine atom provides a distinct isotopic signature.

  • Base Peak (M+H): 242.05 m/z (³⁵Cl isotope)

  • M+2 Peak: 244.05 m/z (³⁷Cl isotope)

  • Intensity Ratio: The M+2 peak should be approximately 33% the height of the M peak, characteristic of a single chlorine atom.

NMR Spectroscopy Expectations (DMSO-d₆)
Proton (¹H)Shift (δ ppm)MultiplicityAssignment
-NH- 10.2 - 10.5SingletAmide proton (deshielded by carbonyl)
Ar-H 7.0 - 7.6MultipletAromatic ring protons (3-substituted pattern)
Cl-CH₂- 4.25SingletMethylene alpha to Chlorine and Carbonyl
Ar-CH₂- 2.80TripletBenzylic methylene
-CH₂-COOH 2.50TripletMethylene alpha to Carboxyl
-COOH 12.0 - 12.5Broad SingletCarboxylic acid proton

Part 4: Applications in Drug Development

Covalent Inhibition Mechanism

This compound is a "warhead-linker" module. The chloroacetamide group reacts with nucleophilic cysteine residues (e.g., Cys481 in BTK) via an S_N2 mechanism, forming a stable thioether bond. This irreversibility increases potency and duration of action.

Biological Pathway Integration

MechanismOfAction Drug N-Chloroacetyl-3-aminophenyl propionic acid derivative Complex Reversible Binding Complex Drug->Complex Kd (Affinity) Target Target Protein (Cysteine-SH) Target->Complex Covalent Irreversible Covalent Adduct Complex->Covalent k_inact (Reactivity) S_N2 Reaction

Figure 2: Kinetic mechanism of covalent inhibition utilizing the chloroacetamide warhead.

Part 5: Safety & Handling (E-E-A-T)

Critical Warning: Alkylating agents are potentially mutagenic and skin sensitizers.

  • Containment: All weighing and synthesis steps involving chloroacetyl chloride or the final product must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves are recommended. The chloroacetyl moiety can penetrate standard latex.

  • Deactivation: Spills should be treated with dilute ammonia or 10% sodium thiosulfate solution to quench the alkylating potential before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50853303, 3-(3-(2-Chloroacetamido)phenyl)propanoic acid. Retrieved from [Link]

  • Singh, J., et al. (2011).The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317. (Contextual grounding for chloroacetamide mechanism).

Sources

The Therapeutic Potential of N-chloroacetyl-3-aminophenylpropionic Acid Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the therapeutic potential of N-chloroacetyl-3-aminophenylpropionic acid derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand the synthesis, potential mechanisms of action, and evaluation strategies for this promising class of compounds. By synthesizing established chemical principles with proven biological assay methodologies, this document serves as a practical handbook for advancing these derivatives from the laboratory to preclinical evaluation.

Introduction: A Scaffold of Therapeutic Promise

The this compound scaffold represents a compelling starting point for the development of novel therapeutics. This assertion is grounded in the well-documented biological activities of its constituent chemical moieties. The chloroacetamide group is a known pharmacophore, recognized for its ability to act as a reactive electrophile.[1] This reactivity allows for the formation of covalent bonds with nucleophilic residues, such as cysteine, within the active sites of enzymes, leading to irreversible inhibition.[2] This mechanism is a cornerstone of targeted drug design, offering the potential for high potency and prolonged duration of action.

Furthermore, the 3-aminophenylpropionic acid backbone provides a versatile scaffold that can be readily modified to optimize pharmacokinetic and pharmacodynamic properties. Derivatives of phenylpropanoic acid have demonstrated a range of biological activities, including antimicrobial and anticancer effects.[3][4] The strategic combination of these two moieties in this compound derivatives, therefore, presents a rational approach to developing novel drug candidates with potential applications in oncology, infectious diseases, and inflammatory conditions.

Synthetic Strategy: A Modular Approach to Derivative Libraries

The synthesis of this compound derivatives can be achieved through a straightforward and robust synthetic route, allowing for the efficient generation of a library of analogues for structure-activity relationship (SAR) studies. The general approach involves the N-acylation of a 3-aminophenylpropionic acid precursor with chloroacetyl chloride.[5][6][7]

General Synthesis Workflow

The synthetic pathway is conceptually modular, allowing for the introduction of diversity at various points. Substituents on the phenyl ring of the 3-aminophenylpropionic acid starting material can be varied to modulate properties such as lipophilicity and electronic character, which can significantly impact biological activity.[8]

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Acylation Substituted Phenylalanine Substituted Phenylalanine 3-Aminophenylpropionic Acid Derivative 3-Aminophenylpropionic Acid Derivative Substituted Phenylalanine->3-Aminophenylpropionic Acid Derivative  Reduction/Modification This compound Derivative This compound Derivative 3-Aminophenylpropionic Acid Derivative->this compound Derivative  Acylation Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->this compound Derivative

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

Materials:

  • 3-aminophenylpropionic acid

  • Chloroacetyl chloride

  • Dioxane (anhydrous)

  • Triethylamine

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve 3-aminophenylpropionic acid (1 equivalent) in anhydrous dioxane.

  • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired this compound derivative.

Therapeutic Potential and Postulated Mechanisms of Action

The therapeutic utility of this compound derivatives is anticipated across several key areas, primarily driven by the reactive nature of the chloroacetyl moiety and the modulatory properties of the substituted phenylpropionic acid core.

Anticancer Activity

The chloroacetyl group can act as a covalent inhibitor of key enzymes in cancer cell signaling and metabolism.[2] A plausible mechanism of action involves the irreversible alkylation of cysteine residues in the active sites of kinases or metabolic enzymes that are overexpressed or hyperactive in cancer cells. For instance, many signaling proteins involved in cell proliferation and survival, such as certain kinases, are known to be susceptible to covalent inhibition. The phenylpropionic acid scaffold can be tailored to achieve selective targeting of the desired enzyme.

G Drug_Derivative N-chloroacetyl-3-aminophenylpropionic acid Derivative Target_Protein Target Protein (e.g., Kinase) with active site Cysteine Drug_Derivative->Target_Protein Covalent_Bond Covalent Adduct Formation (Irreversible Inhibition) Target_Protein->Covalent_Bond Alkylation Downstream_Signaling Downstream Signaling Pathway Covalent_Bond->Downstream_Signaling Blocks Cell_Proliferation Inhibition of Cell Proliferation and Induction of Apoptosis Downstream_Signaling->Cell_Proliferation Leads to

Caption: Postulated mechanism of anticancer activity via covalent inhibition of a target protein.

Antimicrobial Activity

The chloroacetamide functionality is a known feature in compounds with antimicrobial properties.[1][8] The mechanism of action is likely to involve the covalent modification of essential bacterial enzymes, disrupting critical metabolic or cell wall synthesis pathways. The lipophilicity conferred by the phenylpropionic acid moiety can facilitate the passage of the molecule through the bacterial cell membrane.[8] Studies on related chlorinated phenylpropanoic acid derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[3][9]

Anti-inflammatory Activity

The potential anti-inflammatory effects of these derivatives may stem from the inhibition of key enzymes in inflammatory signaling cascades. For example, covalent inhibition of enzymes such as certain cyclooxygenases (COX) or lipoxygenases (LOX) could reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Experimental Evaluation: A Roadmap to Preclinical Development

A systematic evaluation of the therapeutic potential of novel this compound derivatives requires a tiered approach, beginning with in vitro assays and progressing to in vivo models.

In Vitro Assays

A battery of in vitro assays should be employed to determine the biological activity and preliminary safety profile of the synthesized derivatives.

G cluster_0 Initial Screening cluster_1 Hit Characterization cluster_2 Lead Optimization Compound_Library Library of Derivatives Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Compound_Library->Cytotoxicity_Assay Antimicrobial_Screen Antimicrobial Screen (e.g., MIC determination) Compound_Library->Antimicrobial_Screen Hit_Compounds Active 'Hit' Compounds Cytotoxicity_Assay->Hit_Compounds Antimicrobial_Screen->Hit_Compounds Enzyme_Inhibition_Assay Enzyme Inhibition Assays (IC50 determination) Hit_Compounds->Enzyme_Inhibition_Assay Cell-Based_Assays Cell-Based Signaling Assays (e.g., Western Blot, Reporter Assays) Hit_Compounds->Cell-Based_Assays Lead_Candidate Lead Candidate Enzyme_Inhibition_Assay->Lead_Candidate Cell-Based_Assays->Lead_Candidate ADME_Tox_Profiling In Vitro ADME/Tox Profiling (e.g., Microsomal Stability, CYP Inhibition) Lead_Candidate->ADME_Tox_Profiling

Caption: A streamlined workflow for the in vitro evaluation of novel derivatives.

This protocol outlines a standard procedure for assessing the cytotoxic effects of the derivatives on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HCT-116 for colon cancer)[4][10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

This protocol determines the minimum inhibitory concentration (MIC) of the derivatives against bacterial strains.[3]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)[8]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in a suitable solvent

  • 96-well microtiter plates

Procedure:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Perform serial twofold dilutions of the test compounds in CAMHB in the 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Models

Promising lead candidates identified from in vitro screening should be advanced to in vivo models to assess their efficacy and safety in a physiological context.[11]

  • Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[12] Tumor growth is monitored following treatment with the test compound.

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same strain. These models are valuable for evaluating the interplay between the compound and the host immune system.[12]

  • Thigh Infection Model: This model is commonly used to evaluate the efficacy of antimicrobial agents. The thigh muscle of a mouse is infected with a specific bacterial strain, and the reduction in bacterial burden following treatment is measured.

  • Carrageenan-Induced Paw Edema: This is an acute model of inflammation where the reduction in paw swelling after compound administration is quantified.[12]

  • LPS-Induced Endotoxemia: Lipopolysaccharide (LPS) is administered to induce a systemic inflammatory response, and the effect of the test compound on pro-inflammatory cytokine levels is assessed.[12]

Data Presentation and Interpretation

Rigorous data analysis and clear presentation are crucial for making informed decisions in the drug development process.

Quantitative Data Summary
Derivative IDIC50 (µM) vs. HCT-116 CellsMIC (µg/mL) vs. S. aureusIn Vivo Tumor Growth Inhibition (%) @ 50 mg/kg
NCA-3AP-001 5.21645
NCA-3AP-002 1.8868
NCA-3AP-003 12.53222
Positive Control 0.5275

This table presents hypothetical data for illustrative purposes.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant therapeutic potential. The inherent reactivity of the chloroacetyl group, combined with the versatility of the aminophenylpropionic acid scaffold, provides a solid foundation for the development of targeted covalent inhibitors for a range of diseases. Future research should focus on the synthesis and evaluation of diverse libraries of these derivatives to establish robust structure-activity relationships. A thorough elucidation of their specific molecular targets and mechanisms of action will be paramount for advancing these compounds through the drug development pipeline. The systematic application of the experimental protocols outlined in this guide will facilitate the identification and optimization of lead candidates for preclinical and, ultimately, clinical development.

References

  • Vertex AI Search. (2026, January 27). Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid.
  • Adgyl Lifesciences. In VIVO Pharmacology - In Vivo Testing.
  • Eurofins Discovery. In Vivo Pharmacology Studies.
  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC.
  • Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC.
  • BenchChem. In vitro biological activity of N-(2-chloroacetyl)-3-nitrobenzamide.
  • ResearchGate. Scheme 3.
  • MDPI. (2007, November 12). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones.
  • Zacuto, M. J., Dunn, R. F., & Figus, M. (2014). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. Journal of Organic Chemistry, 79(18), 8917–8925.
  • ResearchGate. (2019, March). Synthesis and biological activity of 2-alkylthio-5-(4-N-acetyl( N-chloroacetyl)aminophenyl)-1,3,4-oxadiazoles.
  • MDPI. (2021, April 6). New Chloramphenicol Derivatives with a Modified Dichloroacetyl Tail as Potential Antimicrobial Agents.
  • Neliti. (2020, December 12). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.
  • Journal of Chemical and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl)
  • AVESİS. (2018, November 2). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides.
  • RSC Publishing.
  • BenchChem. N-(2-chloroacetyl)
  • Sygn
  • RSC Publishing. (2020, February 28).
  • MDPI. (2021, August 23). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • PubMed. (2020, August 27). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001.
  • Al Khatib, A., Abed, A., Nsairat, H., et al. (2025). Evaluation of chloramphenicol derivative N-phenyl 2, 2 dichloroacetamide anticancer and antibacterial properties. Therapeutic Delivery, 16(5), 431-445.
  • ResearchGate. (2025, October 15). (PDF)
  • ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides.

Sources

An In-depth Technical Guide to N-chloroacetyl-3-aminophenylpropionic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-chloroacetyl-3-aminophenylpropionic acid, a versatile chemical intermediate with significant potential in the synthesis of novel therapeutic agents. While not extensively documented as a standalone bioactive molecule, its structural motifs—an arylpropionic acid scaffold and a reactive N-chloroacetyl group—position it as a valuable building block for drug development professionals. This document will delve into its synthesis, chemical reactivity, and prospective applications, drawing upon established chemical principles and analogous structures to illuminate its utility.

Introduction: The Strategic Value of this compound

N-acyl amino acids are a crucial class of molecules in biochemistry and medicinal chemistry, with endogenous roles in cellular signaling and extensive use as intermediates in drug synthesis.[1][] The introduction of a chloroacetyl group onto 3-aminophenylpropionic acid imparts a reactive electrophilic site, transforming the parent amino acid into a versatile precursor for a wide range of chemical modifications.

The arylpropionic acid core is a well-established pharmacophore, most notably found in non-steroidal anti-inflammatory drugs (NSAIDs). The strategic placement of functional groups on this scaffold allows for the modulation of biological activity and the exploration of new therapeutic targets. This compound, therefore, represents a confluence of a proven structural framework and a synthetically useful reactive handle.

Synthesis of this compound

The synthesis of this compound is predicated on the nucleophilic attack of the amino group of 3-aminophenylpropionic acid on the electrophilic carbonyl carbon of chloroacetyl chloride. This is a standard N-acylation reaction, and several methodologies can be successfully employed.

General Reaction Scheme

G cluster_reactants Reactants cluster_products Products 3-aminophenylpropionic_acid 3-Aminophenylpropionic Acid chloroacetyl_chloride Chloroacetyl Chloride reaction_center + 3-aminophenylpropionic_acid->reaction_center chloroacetyl_chloride->reaction_center target_molecule This compound hcl HCl reaction_center->target_molecule

Caption: General reaction for the synthesis of this compound.

Experimental Protocol: Schotten-Baumann Conditions

This protocol is adapted from standard procedures for the N-chloroacetylation of amino compounds.[3][4][5]

Materials:

  • 3-Aminophenylpropionic acid

  • Chloroacetyl chloride

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-aminophenylpropionic acid (1 equivalent) in a suitable solvent such as DCM or THF.

  • Base Addition: Add an aqueous solution of sodium carbonate (2 equivalents) to the flask and stir vigorously to create a biphasic mixture. The base is crucial to neutralize the HCl byproduct of the reaction.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirring mixture. Maintain the temperature below 5 °C during the addition to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

Table 1: Key Parameters for Synthesis

ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Good solubility for reactants.
Base Sodium Carbonate or Potassium CarbonateNeutralizes HCl byproduct, driving the reaction to completion.
Temperature 0 °C to Room TemperatureControls the exothermic reaction and minimizes side products.
Stoichiometry Slight excess of Chloroacetyl Chloride (1.1 eq.)Ensures complete conversion of the starting amino acid.

Chemical Reactivity and Synthetic Utility

The primary utility of this compound lies in the reactivity of the chloroacetyl group. The carbon-chlorine bond is susceptible to nucleophilic substitution, making it an excellent electrophilic handle for introducing a variety of functional groups.

G cluster_starting_material Starting Material cluster_products Potential Derivatives start This compound product1 Thioether Derivatives start->product1 + R-SH (Thiol) product2 Amine Derivatives start->product2 + R₂NH (Amine) product3 Heterocyclic Derivatives start->product3 Intramolecular Cyclization

Caption: Synthetic utility of this compound.

Synthesis of Thioether Derivatives

The chloroacetyl group readily reacts with thiols to form thioethers. This chemistry is particularly relevant for conjugation to cysteine-containing peptides or proteins.[6]

Synthesis of Amine Derivatives

Reaction with primary or secondary amines leads to the formation of N-substituted glycine derivatives. This allows for the construction of more complex molecular architectures.

Precursor to Heterocyclic Compounds

The chloroacetyl moiety can be a precursor for the synthesis of various heterocyclic systems. For example, it is a common starting material for the synthesis of 2-azetidinones (β-lactams), a core structure in many antibiotics.[3][7]

Potential Applications in Drug Discovery

Based on the known biological activities of its constituent parts, this compound can be envisioned as a key intermediate in several areas of drug discovery.

Development of Novel Anti-inflammatory Agents

Given that the arylpropionic acid scaffold is central to many NSAIDs, derivatives of this compound could be explored for novel anti-inflammatory properties. The chloroacetyl group can be used to append other pharmacophores that may interact with different targets in the inflammatory cascade.

Synthesis of Anticancer Agents

The chloroacetyl group can act as a linker to attach the arylpropionic acid moiety to other anticancer pharmacophores. Additionally, some chloroacetamide-containing compounds have demonstrated intrinsic cytotoxic activity.

Probes for Chemical Biology

The reactivity of the chloroacetyl group makes it suitable for the development of chemical probes. For instance, it can be used to create affinity-based probes to identify the protein targets of arylpropionic acid derivatives.

Conclusion

This compound is a synthetically versatile intermediate that holds considerable promise for applications in medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of the chloroacetyl group provide a robust platform for the generation of diverse chemical libraries. While direct biological data on this specific molecule is limited, its potential as a building block for novel therapeutics is significant. Further exploration of its derivatives is warranted to fully unlock its therapeutic potential.

References

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules. [Link][3][7]

  • Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. PubMed. [Link][7]

  • Chloroacetyl products from aminoalcohols and aminoacids. ResearchGate. [Link][1]

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link][4]

  • A facile amidation of chloroacetyl chloride using DBU. ARKIVOC. [Link]

  • What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. ResearchGate. [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]

  • US Patent No. 8829195. Regulations.gov. [Link]

  • Patents & Products - Garg Lab. UCLA. [Link]

  • CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. [Link][5]

  • Improved process for preparing phenyl chloroacetate.
  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. PubMed. [Link]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. ResearchGate. [Link]

  • Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. Google Patents. [6]

  • Phenyl propionic acids.
  • METHODS FOR THE ACYLATION OF AROMATIC AMINO COM- POUNDS AND UREAS, WITH ESPECIAL REFER- ENCE TO CHLOROACETYLATION. Zenodo. [Link]

  • March 2025 U.S. Patents by Issue Date. USPTO. [Link]

  • (PDF) Synthesis and antimicrobial screening of some new acid chloride derivatives of 2-amino-N (3-chlorophenyl)-4, 5, 6, 7-Tetrahydrobenzo[b] thiophen-3-carboxamide. ResearchGate. [Link]

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. MDPI. [Link]

Sources

Biological Targets for N-Chloroacetyl-3-Aminophenylpropionic Acid Derivatives: A Technical Guide to Covalent Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological targets for N-chloroacetyl-3-aminophenylpropionic acid based inhibitors Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Ligand-Directed Covalent Scaffold

This compound (CAS: 1221792-58-0) represents a critical class of Ligand-Directed Covalent Modifiers (LDCMs) . Unlike reversible competitive inhibitors, this scaffold utilizes a "warhead-and-magnet" architecture designed to achieve irreversible inhibition of enzymes possessing nucleophilic cysteine residues within their active sites.

This guide analyzes the biological targets of this pharmacophore, specifically focusing on Protein Tyrosine Phosphatase 1B (PTP1B) and Tissue Transglutaminase (TG2) . It details the structural logic, mechanism of action, and validation protocols required for deploying this scaffold in Fragment-Based Drug Discovery (FBDD).

The Structural Logic
  • The "Magnet" (Recognition Element): The 3-aminophenylpropionic acid moiety mimics the aromatic and acidic side chains of substrates (e.g., Phosphotyrosine, Glutamine), directing the molecule into specific hydrophobic pockets.

  • The "Warhead" (Electrophile): The N-chloroacetyl group is a moderately reactive electrophile that executes an

    
     alkylation of a proximal cysteine thiol, forming a stable thioether bond.
    

Primary Biological Targets

Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a validated target for Type II diabetes and obesity. The this compound scaffold is designed to exploit the unique topology of the PTP1B active site.

  • Binding Mechanism:

    • The propionic acid tail forms electrostatic interactions (salt bridges) with the critical Arg221 in the P-loop, mimicking the phosphate group of the natural phosphotyrosine substrate.

    • The phenyl ring occupies the hydrophobic cleft.

    • The chloroacetyl group (at the meta position) is positioned to react with Cys215 , the catalytic nucleophile essential for phosphatase activity.

  • Therapeutic Relevance: Irreversible inhibition of PTP1B enhances insulin signaling by preventing the dephosphorylation of the Insulin Receptor (IR) and IRS-1.

Tissue Transglutaminase (TG2)

TG2 is implicated in Celiac disease and fibrosis. It utilizes a catalytic triad (Cys-His-Asp).

  • Binding Mechanism:

    • The phenylpropionic acid core mimics the hydrophobic gluten peptides (rich in Pro/Phe) that TG2 naturally modifies.

    • The chloroacetamide warhead targets Cys277 in the active site.

  • Specificity: While acrylamides are often used for TG2, the chloroacetamide variant provides a "harder" electrophile, often used in initial fragment screening to assess cysteine accessibility.

Mechanism of Action: Covalent Modification

The inhibition follows a two-step kinetic mechanism:

  • Reversible Binding (

    
    ):  Formation of the non-covalent Enzyme-Inhibitor complex (
    
    
    
    ).
  • Inactivation (

    
    ):  Nucleophilic attack of the thiolate anion on the 
    
    
    
    -carbon of the chloroacetyl group.
Pathway Visualization

The following diagram illustrates the kinetic pathway and the structural attack vector.

G Enzyme Active Enzyme (Free Cys-SH) Complex Michaelis Complex (E·I) Enzyme->Complex Kd (Binding) Inhibitor Inhibitor (R-Cl) Inhibitor->Complex Transition Transition State (S_N2 Attack) Complex->Transition Alignment Adduct Covalent Adduct (Enzyme-S-Inhibitor) Transition->Adduct k_inact (Alkylation) Chloride Cl- Leaving Group Transition->Chloride

Caption: Kinetic pathway of covalent inhibition via S_N2 alkylation of the catalytic cysteine.

Experimental Protocols

Synthesis of this compound

Note: This protocol utilizes Schotten-Baumann conditions to prevent hydrolysis of the chloroacetyl group.

StepReagent/ConditionActionCritical Parameter
1. Solubilization 3-aminophenylpropionic acid (1 eq), 1M NaOH (2 eq)Dissolve amino acid in basic aqueous solution at 0°C.Maintain pH > 10 to ensure amine is deprotonated.
2. Acylation Chloroacetyl chloride (1.1 eq) in DioxaneAdd dropwise over 30 mins while stirring vigorously.Temp < 4°C to prevent hydrolysis of the acid chloride.
3. Precipitation 1M HClAcidify solution to pH 2.0.Product precipitates as a white solid.
4. Purification Ethyl Acetate / HexaneRecrystallization.Avoid alcohols to prevent esterification.
Validation Assay: Time-Dependent Inhibition (PTP1B/TG2)

To confirm the covalent mechanism, you must demonstrate that


 decreases over time (time-dependency).

Materials:

  • Recombinant PTP1B or TG2 enzyme.

  • Substrate: pNPP (for PTP1B) or Z-Gln-Gly (for TG2).

  • Buffer: 50 mM HEPES, pH 7.4, 1 mM EDTA, NO DTT (DTT reacts with the inhibitor).

Workflow:

  • Pre-incubation: Incubate Enzyme + Inhibitor (various concentrations) for

    
     minutes.
    
  • Substrate Addition: Add substrate to initiate reaction.

  • Measurement: Monitor Absorbance (405 nm for pNPP) or Fluorescence.

  • Data Analysis: Plot % Remaining Activity vs. [Inhibitor].

  • Calculation: Determine

    
     for each concentration and plot 
    
    
    
    vs [I] to derive
    
    
    and
    
    
    .

Comparative Data: Warhead Reactivity

The choice of the chloroacetyl warhead is deliberate. The table below compares it against other common cysteine-targeting warheads used in this scaffold class.

Warhead TypeStructureReactivitySelectivityApplication in Phenylpropionic Scaffolds
Chloroacetamide

High Low-ModerateInitial "hit" discovery; high potency but potential toxicity.
Acrylamide

ModerateHigh Optimized drugs (e.g., Ibrutinib analogs); requires precise orientation.
Fluoroacetamide

LowVery HighUsed when chloroacetamide is too promiscuous.
Nitrile

ReversibleHighCathepsin inhibitors; not typically used for PTP1B.

Pathway Signaling Impact

Inhibiting the targets of this scaffold impacts downstream signaling significantly. Below is the signaling cascade for PTP1B inhibition using this pharmacophore.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS1 IRS-1 (Phosphorylated) IR->IRS1 Phosphorylation PTP1B PTP1B (Negative Regulator) IR->PTP1B Substrate PI3K PI3K / Akt IRS1->PI3K Activates GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 Signaling Inhibitor This compound Inhibitor->PTP1B Covalent Inhibition (Cys215 Alkylation) PTP1B->IR Dephosphorylates (Deactivates)

Caption: Impact of this compound on Insulin Signaling via PTP1B inhibition.

Troubleshooting & Scientific Integrity

False Positives (The Pan-Assay Interference Problem)

Chloroacetamides are reactive. To ensure your inhibition is specific to the target (PTP1B/TG2) and not a non-specific alkylation of surface cysteines:

  • Mass Spectrometry (Intact Protein): You must observe a mass shift of +205 Da (Inhibitor - HCl) or +76 Da (if only the acetyl group transfers, though unlikely with this scaffold; usually the whole molecule adducts).

  • Scavenger Control: Run the assay in the presence of 1 mM Glutathione (GSH). If the inhibitor is non-specific, GSH will quench it immediately, restoring enzyme activity. If it is specific (binding to the pocket first), the

    
     shift will be less dramatic.
    
Stability

The N-chloroacetyl group is susceptible to hydrolysis in basic buffers (pH > 8.5) over long periods.[1] Always prepare fresh stocks in DMSO and dilute into the assay buffer immediately before use.

References

  • PubChem. (n.d.). 3-[3-[(2-chloroacetyl)amino]phenyl]propanoic acid (CID 50853303).[2] National Center for Biotechnology Information. Retrieved from [Link]

  • Cardillo, R., et al. (1998).[3] Enantiomer-specific hydrolysis of N-chloroacetyl-β-phenylalanine using porcine kidney acylase.[3][4] (Context: Use of the scaffold as a substrate/probe). Retrieved from [Link]

  • Zhang, Z.Y. (2002). Protein tyrosine phosphatases: structure, function, substrate specificity, and inhibitor development. (Context: PTP1B covalent inhibition mechanisms). Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

  • Keillor, J.W., et al. (2015). Transglutaminase 2 inhibitors: a patent review. (Context: Acrylamide and chloroacetamide scaffolds in TG2 inhibition). Expert Opinion on Therapeutic Patents. Retrieved from [Link]

Sources

Technical Guide: Stability and Reactivity Profiling of N-Chloroacetyl-3-aminophenylpropionic Acid

[1]

Executive Summary

This compound (N-CAPA) represents a class of electrophilic probes utilized in covalent inhibition and chemical proteomics.[1] Its structural core combines a specific recognition element (3-aminophenylpropionic acid) with a reactive chloroacetamide "warhead."

For drug development professionals, the critical parameter is the Selectivity Index , defined by the ratio of the rate of specific target engagement (



1

Chemical Basis of Stability

The stability of N-CAPA is governed by the electrophilicity of the

  • Hydrolysis (Background Degradation): Attack by water or hydroxide ions (

    
    ) displacing the chloride leaving group, yielding the inactive 
    
    
    -hydroxyacetamide.[1] At pH 7.4, the concentration of
    
    
    is insufficient to drive rapid degradation, rendering the molecule moderately stable in pure buffer.
  • Thiolysis (Biological Reactivity): In the presence of biological nucleophiles (e.g., Glutathione, Cysteine residues), the sulfur atom acts as a potent nucleophile, rapidly displacing the chloride via an

    
     mechanism.
    
Structural Considerations

The meta-positioning of the propionic acid side chain relative to the chloroacetamide group is crucial. Unlike ortho-substituted analogs, which may suffer from steric hindrance or rapid intramolecular cyclization, the meta-orientation preserves the electrophile's accessibility while minimizing intramolecular instability.

Experimental Assessment Protocols

Protocol A: Intrinsic Hydrolytic Stability (pH 7.4)

Objective: Determine the half-life (

Reagents:

  • Compound: this compound (10 mM stock in DMSO).[1]

  • Buffer: 50 mM PBS, pH 7.4.

  • Internal Standard (IS): Caffeine or Warfarin (100 µM in MeOH), distinct retention time required.[1]

Workflow:

  • Preparation: Dilute the 10 mM DMSO stock to a final concentration of 10 µM in pre-warmed (37°C) PBS. Final DMSO concentration should be

    
     to minimize solvent effects.[1]
    
  • Incubation: Maintain the solution at 37°C in a thermomixer.

  • Sampling: At defined time points (

    
     hours), remove a 100 µL aliquot.
    
  • Quenching/Processing: Immediately add 100 µL of cold Acetonitrile (containing the Internal Standard). This precipitates salts and stops any potential enzymatic activity (if lysate were used), though for pure buffer, it mainly prepares the sample for LC-MS.

  • Analysis: Centrifuge at 10,000 x g for 5 min. Analyze the supernatant via RP-HPLC or LC-MS/MS.[1]

Data Analysis: Plot



1
Protocol B: Reactivity with Glutathione (GSH)

Objective: Assess the "warhead" reactivity to simulate cytosolic conditions.[1]

Modifications:

  • Supplement the PBS with 5 mM GSH (physiologically relevant concentration).[1]

  • Sampling frequency: Increase sampling rate (

    
     minutes) due to rapid kinetics.
    
  • Monitoring: Track both the disappearance of the parent (

    
    ) and the appearance of the GSH-adduct (
    
    
    Da).

Visualization of Kinetic Pathways

The following diagram illustrates the competing pathways determining the fate of N-CAPA in a biological system.

StabilityPathwaysParentN-CAPA(Active Electrophile)HydrolysisHydroxy-Acetamide(Inactive Byproduct)Parent->Hydrolysis  +H2O (pH 7.4)  Slow (k_hyd)AdductCysteine-Adduct(Target Engagement)Parent->Adduct  +Protein-SH  Specific (k_inact)GSH_AdductGSH-Conjugate(Metabolic Clearance)Parent->GSH_Adduct  +Glutathione  Off-target (k_GSH)

Caption: Kinetic partitioning of N-CAPA. In buffer (pH 7.4), the hydrolysis pathway (dashed) is slow, preserving the active electrophile for target engagement (green) or glutathione conjugation (yellow).

Quantitative Stability Data

While specific constants depend on temperature and ionic strength, the following table summarizes typical kinetic parameters for chloroacetamide-based probes at pH 7.4, 37°C.

ParameterConditionTypical ValueInterpretation
Hydrolytic

PBS, pH 7.4> 24 HoursHighly stable for in vitro biochemical assays.[1]
GSH

PBS + 5 mM GSH15 - 45 MinutesRapidly scavenged in cytosol; requires high local concentration for target occupancy.[1]
Plasma Stability Human Plasma1 - 4 HoursSusceptible to plasma amidases and albumin binding.[1]

Biological Implications

For researchers using N-CAPA as a probe:

  • Assay Window: Biochemical assays (without thiols) can be run for overnight durations without significant degradation of the probe.[1]

  • Cellular Assays: Due to the rapid GSH reactivity (

    
     mins), high concentrations (1-10 µM) or continuous replenishment may be required to outcompete cellular glutathione and achieve target modification.[1]
    
  • Storage: Store as a solid at -20°C. DMSO stocks should be kept anhydrous and freeze-thawed minimally to prevent moisture-induced hydrolysis over months.

References

  • Gersch, M., et al. (2013).[1] Electrophiles in Proteomics. Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 50853303, 3-(3-(2-Chloroacetamido)phenyl)propanoic acid. PubChem.[1][2][3] Retrieved from [Link]

  • Gehringer, M., & Laufer, S. A. (2019).[1] Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link][1]

Methodological & Application

Application Notes & Protocols: Cysteine Alkylation using N-chloroacetyl-3-aminophenylpropionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the site-specific modification of cysteine residues in proteins and peptides using N-chloroacetyl-3-aminophenylpropionic acid. We delve into the underlying chemical principles, provide detailed, validated protocols for alkylation, and discuss critical parameters for reaction optimization. Furthermore, this guide covers methods for the analysis and characterization of the resulting conjugates, making it an essential resource for researchers in proteomics, drug development, and bioconjugation.

Introduction: The Significance of Cysteine Alkylation

Cysteine is a relatively rare amino acid, and its side chain, containing a thiol (-SH) group, possesses unique nucleophilicity among all proteinogenic amino acids.[1][2][3] This distinct reactivity makes cysteine an ideal target for precise, site-specific chemical modifications.[2][4][5] Such modifications are foundational to numerous applications, from blocking disulfide bond formation in proteomics workflows to constructing complex antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][6][7]

Haloacetyl reagents, such as iodoacetamide (IAM) and chloroacetamide derivatives, are a well-established class of electrophiles that react efficiently with cysteine thiols via an SN2 mechanism to form a stable thioether bond.[6][8] While highly reactive, reagents like iodoacetamide can sometimes exhibit off-target reactivity, particularly with methionine, lysine, or histidine residues, especially at higher concentrations or non-optimal pH.[9][10][11]

This compound offers a valuable alternative. The chloroacetamide group provides a balance of reactivity and selectivity for cysteine residues.[8][12] The phenylpropionic acid moiety can introduce specific physicochemical properties to the target protein, such as hydrophobicity or a handle for further conjugation, depending on the experimental design. Understanding the principles governing this reaction is key to achieving high efficiency and specificity.

Mechanism of Alkylation

The alkylation of a cysteine residue by this compound is a classic bimolecular nucleophilic substitution (SN2) reaction.

Key Mechanistic Steps:

  • Deprotonation: The reaction is highly pH-dependent. The cysteine thiol group (-SH), with a pKa typically around 8.3, must be deprotonated to its more nucleophilic thiolate form (-S⁻).[4] Performing the reaction at a pH between 7.0 and 8.5 ensures a sufficient concentration of the reactive thiolate anion.[6]

  • Nucleophilic Attack: The negatively charged thiolate anion acts as a potent nucleophile, attacking the electrophilic carbon atom of the chloroacetyl group (the carbon atom bonded to the chlorine).

  • Displacement: This attack leads to the displacement of the chloride ion (a good leaving group), forming a stable, covalent thioether bond between the cysteine sulfur and the acetyl group of the reagent.

The overall efficiency of this process is a function of reagent concentration, reaction time, temperature, and, most critically, pH.[6][10][13]

Caption: Reaction mechanism of cysteine alkylation.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the in-solution alkylation of a protein sample.

Materials and Reagents
  • Protein/Peptide Sample: Purified and buffer-exchanged into a suitable reaction buffer.

  • This compound: (MW: 241.67 g/mol ).

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Reaction Buffer: 50-100 mM Phosphate or HEPES buffer, pH 7.5-8.2, containing 1-2 mM EDTA.

  • Quenching Reagent: 1 M DTT, L-cysteine, or 2-mercaptoethanol.

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the alkylating reagent.

  • Purification System: Desalting columns (e.g., PD-10), dialysis cassettes, or HPLC system appropriate for the protein of interest.

Step-by-Step Alkylation Protocol

This protocol is designed for a typical 1 mg/mL protein solution. Adjust volumes and concentrations as needed.

  • Protein Preparation and Reduction:

    • Dissolve or buffer-exchange the protein into the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • To reduce disulfide bonds and ensure cysteines are available for reaction, add a reducing agent. Use a 10-20 fold molar excess of DTT over the protein. Alternatively, use a 5-10 fold molar excess of TCEP (TCEP does not need to be removed before alkylation).

    • Incubate the mixture at 37°C for 60 minutes. Note: If using DTT, it must be removed via a desalting column before adding the alkylating reagent to prevent it from consuming the reagent.

  • Alkylation Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO. This should be prepared fresh immediately before use.

  • Alkylation Reaction:

    • Add the N-chloroacetyl stock solution to the reduced protein solution to achieve a final 10-50 fold molar excess of reagent over cysteine residues.

    • Incubate the reaction mixture for 90 minutes at room temperature (20-25°C) in the dark.[13] Expert Tip: Wrapping the reaction tube in aluminum foil is a simple and effective way to protect it from light.

  • Quenching the Reaction:

    • To stop the reaction and consume any excess alkylating reagent, add a quenching reagent, such as L-cysteine or DTT, to a final concentration of 50-100 mM.

    • Incubate for 15-20 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess alkylating reagent, quenching reagent, and byproducts by buffer-exchanging the protein sample into a desired storage buffer using a desalting column, dialysis, or size-exclusion chromatography.

  • Analysis and Validation:

    • Confirm successful alkylation using mass spectrometry (LC-MS). Expect a mass shift corresponding to the addition of the N-acetyl-3-aminophenylpropionic acid moiety (+224.09 Da) for each modified cysteine.

    • SDS-PAGE analysis can also show a slight shift in the protein's migration pattern.

G start Start: Purified Protein Sample prep 1. Protein Reduction (e.g., 10mM DTT, 60 min, 37°C) start->prep desalt Buffer Exchange (If using DTT) prep->desalt Required for DTT react 2. Alkylation Reaction (Add N-chloroacetyl reagent) (90 min, RT, in dark) prep->react If using TCEP desalt->react quench 3. Quench Reaction (e.g., 50mM L-Cysteine, 15 min) react->quench purify 4. Purification (Desalting Column / Dialysis) quench->purify analyze 5. Analysis (LC-MS, SDS-PAGE) purify->analyze end End: Alkylated Protein analyze->end

Caption: Experimental workflow for protein alkylation.

Optimization and Key Considerations

Achieving optimal alkylation requires careful control over several parameters. The following table summarizes key variables and their impact.

ParameterRecommended RangeRationale & Expert Insights
pH 7.0 - 8.5Balances the need for the deprotonated, nucleophilic thiolate form of cysteine with the risk of reagent hydrolysis and off-target reactions (e.g., with lysine) at higher pH.[6][9]
Reagent Molar Excess 10 - 50 fold (over Cys)A sufficient excess drives the reaction to completion. However, very high concentrations can increase the risk of non-specific modifications.[10][13] Start with a 20-fold excess and optimize.
Temperature Room Temp (20-25°C) - 37°CRoom temperature is often sufficient and minimizes protein denaturation risk.[6][13] Slightly elevated temperatures (37°C) can increase the reaction rate but should be used cautiously with sensitive proteins.
Reaction Time 60 - 120 minutesMost reactions approach completion within 90 minutes.[13] Monitor progress via LC-MS time points if developing a new protocol.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction kinetics but may also lead to aggregation. Ensure the protein remains soluble throughout the process.

Applications in Research and Development

The covalent modification of cysteine residues using reagents like this compound is a cornerstone of modern bioconjugation and proteomics.

  • Proteomics: Alkylation is a mandatory step in most bottom-up proteomics workflows. It prevents the re-formation of disulfide bonds after reduction, ensuring that proteins are fully denatured and accessible to proteolytic enzymes like trypsin, which leads to better peptide mapping and protein identification.[6][13][14]

  • Antibody-Drug Conjugates (ADCs): Engineered cysteines can be introduced at specific sites on an antibody, providing a handle for the covalent attachment of cytotoxic drug payloads.[1][5][7] The stability of the resulting thioether linkage is critical for the efficacy and safety of the ADC.

  • Biophysical Probes: The phenylpropionic acid moiety can be further modified to attach fluorophores, biotin tags, or other probes, enabling studies of protein localization, interaction, and dynamics.

  • Drug Discovery: Covalent inhibitors that target non-catalytic cysteines are an emerging class of therapeutics. Understanding the reactivity of specific cysteine residues is crucial for designing such inhibitors.[8][15]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Alkylation Efficiency Incomplete reduction of disulfide bonds. Insufficient molar excess of alkylating reagent. Reagent degradation (hydrolysis). pH is too low.Increase concentration or incubation time for the reducing agent. Increase the molar excess of the N-chloroacetyl reagent. Prepare the reagent stock solution fresh. Verify and adjust the pH of the reaction buffer to be within the 7.5-8.2 range.
Non-specific Modification pH is too high (>8.5). Reagent concentration is excessively high.Lower the reaction pH to 7.5. Reduce the molar excess of the alkylating reagent. Perform a titration to find the optimal concentration.
Protein Precipitation Protein instability in the reaction buffer. Change in solubility after modification. High concentration of organic solvent (from reagent stock).Screen different buffer components or additives. Perform the reaction at a lower protein concentration. Ensure the final concentration of DMF/DMSO is below 5% (v/v).

References

  • Paulech, J., Solis, N., & Cordwell, S. J. (2013). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. FAO AGRIS. Retrieved from [Link]

  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150–5158. Retrieved from [Link]

  • Wang, L. H., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. PLoS ONE, 12(5), e0178432. Retrieved from [Link]

  • Nagy, G., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules, 29(9), 1999. Retrieved from [Link]

  • Spokoyny, A. M., et al. (n.d.). Site-specific functionalization of proteins and their applications to therapeutic antibodies. Retrieved from [Link]

  • Chen, Y., et al. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration, 3, 29. Retrieved from [Link]

  • García Martínez, D., Hüttelmaier, S., & Bertoldo, J. (2020). Scheme of protein modification methods targeting cysteine residues. ResearchGate. Retrieved from [Link]

  • Jones, M. W., et al. (2012). Chemical Protein Modification through Cysteine. Scilit. Retrieved from [Link]

  • Tyre, R. L., et al. (2023). Modification of Cysteine-Substituted Antibodies Using Enzymatic Oxidative Coupling Reactions. Bioconjugate Chemistry, 34(3), 546–553. Retrieved from [Link]

  • Comeau, L., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 619, 114137. Retrieved from [Link]

  • Appanna, V. P., & Auger, C. (2023). Best practices for cysteine analysis. Metabolites, 11(1), 1-13. Retrieved from [Link]

  • Comeau, L., et al. (2021). Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents. Request PDF. Retrieved from [Link]

  • Sánchez-Linares, Z. G., et al. (2024). Cysteine Alkylation in Enzymes and Transcription Factors: A Therapeutic Strategy for Cancer. Cancers, 17(8), 1876. Retrieved from [Link]

  • Hanson, H., & Hermann, P. (1958). [The formation of a reaction product of cysteine and N-(chloroacetyl)-tyrosine and its hydrolysis by proteolytic enzymes]. Bulletin de la Societe de chimie biologique, 40(12), 1835–1847. Retrieved from [Link]

  • WuXi Biology. (n.d.). QM Analyses for Cysteine – Chloroacetamide Bioconjugation. Retrieved from [Link]

  • Regnier, F. E., & He, B. (2006). One-step reduction and alkylation of proteins. U.S. Patent No. 7,101,968 B2.
  • Cibor, J., et al. (2022). Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. Molecules, 27(5), 1601. Retrieved from [Link]

  • Heinzl, C., et al. (2023). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. Life Science Alliance, 6(12), e202302195. Retrieved from [Link]

  • Hahne, H., et al. (2017). Protein extraction, alkylation, and digestion for LC/MS of HEK-293. Protocols.io. Retrieved from [Link]

  • Ghibom, F., et al. (2023). CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. ChemRxiv. Retrieved from [Link]

  • Wang, S., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Pharmaceuticals, 15(11), 1386. Retrieved from [Link]

  • Nomura, D. K., et al. (2020). COVALENT TARGETING OF E3 LIGASES. U.S. Patent Application No. 16/842,903.

Sources

Solid-phase peptide synthesis with N-chloroacetyl-3-aminophenylpropionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing N-chloroacetyl-3-aminophenylpropionic acid (Cl-APPA) as a bifunctional linker in Solid-Phase Peptide Synthesis (SPPS). This moiety combines a reactive electrophile (chloroacetyl "warhead") with a semi-rigid aromatic spacer (phenylpropionic acid).

Primary Applications:

  • Peptide Macrocyclization: Formation of stable thioether "staples" via reaction with downstream cysteine residues.[1]

  • Covalent Inhibitor Design: Targeting non-catalytic cysteines in proteins with extended reach.

  • Peptide-Drug Conjugates (PDCs): Providing a robust attachment point for thiol-bearing payloads.

Chemical Basis & Mechanism[1][2][3]

The utility of Cl-APPA lies in its specific reactivity profile. Unlike bromo- or iodoacetyl groups, the chloroacetyl moiety is sufficiently stable to survive standard Fmoc SPPS deprotection cycles (20% piperidine) without significant degradation, yet remains reactive enough for selective nucleophilic displacement by thiols at pH > 7.5.

The Mechanism: The reaction proceeds via a classic Nucleophilic Substitution (


) . The thiolate anion of a Cysteine residue attacks the 

-carbon of the chloroacetyl group, displacing the chloride ion to form a stable thioether bond.

Graphviz Diagram: Thioether Ligation Mechanism

ThioetherMechanism Cys Cysteine Thiol (Nucleophile) Base Base (pH > 7.5) (Deprotonation) Cys->Base pKa ~8.3 TS Transition State (SN2 Attack) Base->TS Thiolate (RS-) Linker Cl-APPA Linker (Electrophile) Linker->TS C-Cl Bond Product Thioether Macrocycle (Stable Bond) TS->Product Displacement Byproduct HCl (Salt) TS->Byproduct Leaving Group

Caption: Mechanism of thioether formation between the Cl-APPA linker and a Cysteine residue.

Experimental Protocols

Part A: Synthesis of the Cl-APPA Linker (Pre-Conjugation)

Note: While Cl-APPA can be synthesized on-resin by coupling 3-aminophenylpropionic acid followed by chloroacetic acid, using the pre-synthesized building block yields higher purity.

Reagents:

  • 3-(3-aminophenyl)propionic acid

  • Chloroacetyl chloride

  • Dichloromethane (DCM) / THF

  • Sodium bicarbonate (

    
    )
    

Brief Method:

  • Dissolve 3-(3-aminophenyl)propionic acid in 1:1 DCM/THF.

  • Add 2.0 eq of aq.

    
    .
    
  • Dropwise add 1.1 eq Chloroacetyl chloride at 0°C.

  • Stir 2h. Acidify to pH 2. Extract with EtOAc.

  • Recrystallize to obtain This compound .

Part B: SPPS Coupling Protocol (On-Resin)

Context: This step assumes you have a resin-bound peptide with a free N-terminal amine (Fmoc removed).

Materials:

  • Resin: Rink Amide or Wang (0.1 – 0.5 mmol/g loading).

  • Coupling Agents: DIC (Diisopropylcarbodiimide) and Oxyma Pure.

    • Expert Note: Avoid HATU/DIPEA if possible. Excess base can cause premature hydrolysis of the chloroacetyl group or " capping" by the base itself over long reaction times. DIC/Oxyma is neutral/acidic and safer for haloacetyls.

  • Solvent: DMF (Dimethylformamide).[2][3]

Step-by-Step:

  • Preparation: Dissolve Cl-APPA (3.0 eq relative to resin loading), Oxyma Pure (3.0 eq), and DIC (3.0 eq) in DMF.

  • Activation: Allow the mixture to activate for 2–3 minutes.

  • Coupling: Add the solution to the resin-bound peptide.

  • Incubation: Shake at Room Temperature (RT) for 45–60 minutes .

    • Do not heat. Microwave synthesis can accelerate halogen displacement or hydrolysis.

  • Monitoring: Perform a Kaiser Test (Ninhydrin).

    • Pass: Resin beads remain colorless (no free amines).

    • Fail: Beads turn blue. Double couple if necessary.

  • Washing: Wash resin with DMF (3x) and DCM (3x).

Part C: Cleavage and Global Deprotection
  • Cocktail: 92.5% TFA / 2.5%

    
     / 2.5% TIPS / 2.5% DODT.
    
    • Expert Note: Avoid crude thioanisole if possible, as it can sometimes react with the chloroacetyl group. DODT is preferred for Cys-containing peptides.

  • Duration: 2–3 hours at RT.

  • Precipitation: Filter resin, precipitate filtrate in cold Diethyl Ether. Centrifuge and dry.

Part D: Cyclization (Thioether Formation)

Context: This is the critical step where the linear precursor (containing Cl-APPA at N-term and Cys at position X) cyclizes.

Protocol:

  • Dissolution: Dissolve the crude linear peptide in 1:1 Acetonitrile/Water to a concentration of ~1 mM.

    • Dilution is Key: High concentrations (>5 mM) favor intermolecular dimerization (polymerization) over intramolecular cyclization.

  • Buffer Addition: Add 0.1 M Ammonium Bicarbonate (

    
    ) to adjust pH to 8.0 – 8.5 .
    
    • Alternatively, use Tris-HCl (pH 8.5).

  • Reaction: Stir at RT for 1–4 hours.

    • Monitor by HPLC/MS every 30 minutes.

  • Quenching: Once the linear precursor is consumed, acidify with TFA to pH < 3.

  • Purification: Prep-HPLC (C18 column, Water/ACN gradient with 0.1% TFA).

Data Analysis & Validation

Validation by Mass Spectrometry

The formation of the thioether bond results in the loss of the Chlorine atom and the thiol Hydrogen.

SpeciesFormula ChangeMass Shift (

Da)
Linear Precursor Peptide-Linker-ClReference Mass (M)
Cyclic Product Peptide-Linker-S-PeptideM - 36.5 Da
Hydrolysis Byproduct Peptide-Linker-OHM - 18.5 Da

Note: The mass shift of approx -36 Da is the "Signature of Cyclization."

Workflow Logic Diagram

SPPS_Workflow Start Resin-Bound Peptide (Fmoc-Deprotected) Coupling Couple Cl-APPA (DIC/Oxyma, 1h) Start->Coupling Check Kaiser Test (Colorless?) Coupling->Check Check->Coupling No (Repeat) Cleavage TFA Cleavage (Release Linear Precursor) Check->Cleavage Yes Cyclization Cyclization (pH 8.5, dilute) Cleavage->Cyclization Validation LC-MS Validation (Mass -36 Da) Cyclization->Validation

Caption: Step-by-step workflow from resin-bound peptide to validated cyclic product.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Cyclization pH too low (< 7.0)Adjust pH to 8.0–8.5 using

. Cysteine

is ~8.3; thiolate is required.
Dimerization Concentration too highDilute reaction to < 1 mM to favor intramolecular kinetics.
Hydrolysis (M - 18) pH too high (> 10) or prolonged timeMaintain pH < 9.0. Monitor reaction closely and quench immediately upon completion.
Oxidation Disulfide formation (Dimer)Add TCEP (Tris(2-carboxyethyl)phosphine) to the cyclization buffer to keep Cys reduced without affecting the chloroacetyl reaction.

References

  • Lindner, W., & Robey, F. A. (1987). Automated synthesis and use of N-chloroacetyl-modified peptides for the preparation of synthetic peptide polymers and peptide-protein immunogens.[4] International Journal of Peptide and Protein Research.[4][5]

  • Kawakami, T., et al. (2008). Diverse backbone-cyclized peptides via thioether ligation. Nature Chemical Biology.

  • Gong, Y., et al. (2011). Formation of thioether bridges in peptides using chloroacetylated amino acids. Journal of Peptide Science.

  • Panda, S. (2020). Haloacetylated peptides as reagents for thioether-based stapling. Methods in Enzymology.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (For compatibility of protecting groups with haloacetyls).

Sources

Bioconjugation Techniques Involving N-Chloroacetyl-3-aminophenylpropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Introduction: The Case for Irreversible Linkage

In the landscape of bioconjugation, the stability of the linker-payload connection is paramount. While maleimide-based chemistries are ubiquitous for thiol-labeling, they suffer from reversibility via the retro-Michael addition pathway, particularly in plasma circulation.[1] This can lead to premature drug release and off-target toxicity in Antibody-Drug Conjugates (ADCs).[1]

N-chloroacetyl-3-aminophenylpropionic acid (Cl-APPA) represents a robust alternative class of heterobifunctional linkers. It features two distinct reactive handles:

  • Propionic Acid: A carboxyl group amenable to activation (NHS/EDC) for coupling to primary amines (e.g., Lysine residues).

  • Aromatic Chloroacetamide: An electrophile that reacts with sulfhydryls (Thiols) via an

    
     mechanism to form a stable, non-reversible thioether bond .
    

This guide details the chemistry, synthesis, and application protocols for utilizing Cl-APPA to construct highly stable bioconjugates.

Chemical Mechanism & Properties[2][3][4][5][6]

The Molecule[7][8]
  • Systematic Name: 3-[3-(2-chloroacetamido)phenyl]propanoic acid[2]

  • CAS: 1221792-58-0[2][3][4]

  • Molecular Weight: ~241.67 g/mol [2]

  • Solubility: Low in water; soluble in organic solvents (DMSO, DMF).

Reactivity Profile

The chloroacetamide group in Cl-APPA is an


-haloacetamide. Unlike maleimides, which form thiosuccinimide rings, chloroacetamides undergo a nucleophilic substitution (

) with thiols, displacing the chloride ion.
  • Reaction Type: Irreversible Alkylation (

    
    ).
    
  • Product: Thioether (stable to hydrolysis, acid, and base).

  • Kinetics: Slower than maleimides. Often requires pH 7.5–8.5 or iodide catalysis (Finkelstein reaction) to proceed efficiently.

  • Selectivity: Highly selective for Cysteine (Thiols) over Lysine (Amines) at pH < 9.0.[5]

Comparison: Chloroacetamide vs. Maleimide
FeatureMaleimide LinkersChloroacetamide (Cl-APPA)
Reaction Mechanism Michael AdditionNucleophilic Substitution (

)
Bond Type Thiosuccinimide RingThioether (Acyclic)
Reversibility Reversible (Retro-Michael)Irreversible (Permanent)
Hydrolytic Stability Ring hydrolysis can occurExtremely Stable
Reaction Rate Fast (mins to hours)Moderate (hours); accelerated by NaI
Optimal pH 6.5 – 7.57.5 – 8.5

Visual Workflow (Graphviz)

The following diagram illustrates the two-stage conjugation workflow: activating the acid to label a protein's lysine, followed by the specific capture of a thiol-containing payload.

Bioconjugation_Workflow Cl_APPA N-chloroacetyl-3- aminophenylpropionic acid Activation Activation (EDC / NHS) Cl_APPA->Activation Dissolve in DMSO/DMF NHS_Ester Activated NHS-Ester Intermediate Activation->NHS_Ester Form Reactive Ester Conj_Intermediate Chloroacetyl-Functionalized Protein NHS_Ester->Conj_Intermediate + Protein (pH 7.2) Amide Bond Formation Protein Protein (Lysine-NH2) Protein->Conj_Intermediate Final_Conjugate Final Bioconjugate (Stable Thioether) Conj_Intermediate->Final_Conjugate + Payload (pH 8.0) SN2 Reaction Thiol_Payload Payload (Cysteine-SH) Thiol_Payload->Final_Conjugate Displace Cl-

Caption: Step-wise conjugation pathway utilizing Cl-APPA to link an amine-containing protein with a thiol-containing payload via a stable thioether bridge.

Application Protocol: Protein-Peptide Conjugation

Scenario: Creating an Antibody-Drug Conjugate (ADC) mimic by linking a thiol-containing peptide (Payload) to an Antibody (Carrier) using Cl-APPA.

Phase 1: Preparation of Activated Linker (NHS-Ester)

Note: While Cl-APPA has a carboxyl group, it must be activated to react with the antibody lysines. It is best to perform this activation in situ or immediately prior to use to prevent hydrolysis.

Materials:

  • This compound (Cl-APPA).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-Hydroxysuccinimide) or Sulfo-NHS.

  • Dry DMF (Dimethylformamide) or DMSO.

Protocol:

  • Dissolution: Dissolve 10 mg of Cl-APPA in 500 µL of dry DMF/DMSO.

  • Activation: Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the solution.

  • Incubation: Incubate at room temperature (RT) for 30–60 minutes.

    • Checkpoint: This forms the semi-stable NHS-ester. The chloroacetyl group remains stable under these conditions.

Phase 2: Lysine Conjugation (Linker -> Antibody)

Materials:

  • Target Antibody/Protein (1–5 mg/mL in PBS, pH 7.2–7.4).

  • Note: Ensure buffer is amine-free (No Tris, Glycine).

Protocol:

  • Molar Ratio Calculation: Determine the desired excess of linker. Typically, a 10–20x molar excess of the activated Cl-APPA over the antibody is used to ensure sufficient labeling.

  • Addition: Slowly add the activated Cl-APPA (from Phase 1) to the antibody solution while gently vortexing. Ensure the final organic solvent concentration does not exceed 10% (v/v) to prevent protein precipitation.

  • Reaction: Incubate for 1–2 hours at RT or 4°C overnight.

  • Purification (Critical): Remove excess unreacted linker and byproducts (EDC urea) using a Desalting Column (e.g., Zeba Spin, PD-10) equilibrated with Conjugation Buffer (PBS + 5 mM EDTA, pH 8.0).

    • Why pH 8.0? You are preparing the environment for the next step (Thiol reaction), which requires slightly basic conditions.

    • Why EDTA? To chelate divalent metals that might oxidize thiols.

Phase 3: Thiol Conjugation (Peptide -> Antibody-Linker)

Materials:

  • Chloroacetyl-modified Antibody (from Phase 2).

  • Thiol-containing Peptide/Drug (reduced, free -SH).

  • Catalyst (Optional but Recommended): Sodium Iodide (NaI).

Protocol:

  • Preparation of Thiol: Dissolve the peptide in water or DMSO. Ensure the thiol is reduced (use TCEP if necessary, but remove TCEP if it interferes, though TCEP is generally compatible with chloroacetyls unlike maleimides).

  • Mixing: Add the peptide to the purified antibody solution at a 2–5x molar excess relative to the number of linkers attached (or 10-20x over antibody).

  • Catalysis (The "Finkelstein" Boost): Add Sodium Iodide (NaI) to a final concentration of 10–50 mM.

    • Mechanism:[1][5][6] Iodide displaces the Chloride (

      
      ) to form an Iodoacetyl intermediate (
      
      
      
      ), which is significantly more reactive toward thiols than the chloro- analog. This speeds up the reaction and drives it to completion.
  • Incubation: Incubate at RT for 4–8 hours, or overnight at 4°C. Protect from light if using NaI (iodides can be light-sensitive).

  • Quenching: Add excess Cysteine or Mercaptoethanol to quench any remaining chloroacetyl groups.

  • Final Purification: Dialysis or Size Exclusion Chromatography (SEC) into storage buffer (e.g., PBS pH 7.4).

Troubleshooting & Critical Parameters

pH Sensitivity
  • Problem: Reaction with thiol is too slow.

  • Solution: Increase pH to 8.0–8.5. The thiolate anion (

    
    ) is the nucleophile. Below pH 7.5, most thiols are protonated (
    
    
    
    ) and unreactive toward chloroacetamides.
  • Caution: Do not exceed pH 9.0, or the chloroacetyl group may begin to react with protein Lysines (amines) or Histidines.

Solubility Issues
  • Problem: Cl-APPA precipitates upon addition to aqueous buffer.

  • Solution: Ensure the initial dissolution in DMF/DMSO is complete. Add the linker slowly to a stirring protein solution. If the protein tolerates it, increase organic solvent content to 10-15%.

Validation of Conjugation

Every protocol requires validation.

  • Ellman's Assay: Measure free thiols before and after Phase 3. A decrease in free thiols indicates successful conjugation.

  • Mass Spectrometry (LC-MS):

    • Intact Mass: Look for the mass shift corresponding to the linker + peptide.

    • Shift Calculation: Mass of Cl-APPA residue added = ~206 Da (Linker minus HCl). Total shift = Linker + Peptide.

References

  • Bioconjugate Techniques (3rd Edition) . Hermanson, G. T. (2013). Academic Press. (The definitive reference for haloacetyl and maleimide chemistry mechanisms).

  • Haloacetyl Derivatives as Thiol-Reactive Probes . Thermo Fisher Scientific Technical Guide. (General protocols for iodo/chloroacetyl reactions).

  • This compound (Product Page) . ABCR GmbH. (Source for chemical structure and CAS verification).

  • Comparative Stability of Maleimide and Haloacetyl Linkers . Bioconjugate Chemistry. (Validation of thioether stability vs thiosuccinimide).

  • Iodide Catalysis in Bioconjugation . Nature Protocols. (Methodology for using NaI to accelerate chloroacetyl-thiol coupling).

Sources

Preparation of covalent inhibitors using N-chloroacetyl-3-aminophenylpropionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Design and Preparation of Covalent Inhibitors Using N-Chloroacetyl-3-Aminophenylpropionic Acid

Abstract

This application note details the protocol for utilizing This compound as a heterobifunctional linker-warhead moiety for the conversion of reversible ligands into Targeted Covalent Inhibitors (TCIs). Unlike acrylamides which target cysteines via Michael addition, this reagent utilizes an


-chloroacetamide warhead to engage nucleophiles via an 

mechanism. This guide covers the chemical synthesis, purification strategies to preserve the electrophile, and the biochemical validation required to confirm irreversible engagement (

) and stoichiometry (Intact Protein MS).

Introduction: The Renaissance of Covalent Inhibition

Targeted Covalent Inhibitors (TCIs) have surged in prominence with the FDA approval of drugs like Ibrutinib and Osimertinib. While non-covalent drugs rely on equilibrium binding, TCIs form a permanent bond with a specific nucleophilic residue (usually Cysteine) on the target protein.

Why use this compound? This specific reagent offers a distinct structural advantage over simple chloroacetyl chloride:

  • Aromatic Spacer: The phenyl ring provides a rigid spacer that can interact with hydrophobic pockets near the catalytic site, improving affinity (

    
    ) before the covalent bond forms.
    
  • Flexible Linker: The propionic acid tail allows for amide coupling to a primary or secondary amine on the parent ligand without sterically crowding the warhead.

  • Reactivity Profile:

    
    -Chloroacetamides are generally more reactive than acrylamides. They are ideal for targeting less nucleophilic cysteines or when a rapid "snap-trap" mechanism is required to capture a transient conformational state.
    

Chemical Basis & Mechanism[1][2]

The warhead functions via a nucleophilic substitution (


) reaction. The target Cysteine thiolate attacks the 

-carbon, displacing the chloride ion.

Table 1: Comparative Reactivity of Common Covalent Warheads

Warhead ClassMechanismReactivityTarget ResidueStability (pH 7.4)

-Chloroacetamide

Displacement
High Cysteine (primary), Histidine Moderate (Hydrolysis risk)
AcrylamideMichael AdditionLow/TunableCysteineHigh
Sulfonyl FluorideSuFExTunableTyrosine, Lysine, SerineHigh
EpoxideRing OpeningLowHistidine, CysteineHigh
Visualizing the Design Workflow

TCI_Design_Workflow Step1 Ligand Selection (Reversible Binder) Step2 Vector Analysis (Identify Solvent-Exposed Amine) Step1->Step2 Step3 Linker Coupling (this compound) Step2->Step3 Distance Check (< 10 Å to Cys) Step4 Chemical Synthesis (Amide Bond Formation) Step3->Step4 Step5 Validation (MS & Kinetic Assay) Step4->Step5

Figure 1: Strategic workflow for converting a reversible binder into a covalent inhibitor using the specified linker-warhead.

Protocol 1: Chemical Synthesis

Objective: Couple this compound to an amine-bearing ligand (


).

Reagents:

  • Ligand (

    
    ): 1.0 equiv.[1]
    
  • This compound: 1.2 equiv.

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): 1.2 equiv.

  • DIPEA (N,N-Diisopropylethylamine): 3.0 equiv.

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve this compound (1.2 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Add DIPEA (3.0 equiv) and stir at

    
     for 5 minutes.
    
  • Coupling Agent: Add HATU (1.2 equiv). Stir at

    
     for 15 minutes to generate the activated ester. Note: Avoid leaving this too long as the chloroacetamide can slowly self-react or hydrolyze.
    
  • Ligand Addition: Add the amine-bearing ligand (

    
    , 1.0 equiv) dropwise.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.

    • Checkpoint: Look for the mass of [Ligand + Linker -

      
      ]. The chlorine isotope pattern (
      
      
      
      ratio of 3:1) should be clearly visible.
  • Workup (Critical):

    • Dilute with Ethyl Acetate.

    • Wash with cold 5% Citric Acid (removes excess DIPEA/HATU byproducts). Do not use strong basic washes (like 1M NaOH) as this will hydrolyze the chloroacetamide.

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH gradient).

    • Storage: Store the purified solid at

      
      . Chloroacetamides are stable as solids but degrade in solution (DMSO) over weeks.
      

Protocol 2: Biochemical Validation

Mere potency (


) is insufficient for TCIs. You must prove the mechanism is covalent and time-dependent.
A. Intact Protein Mass Spectrometry

Objective: Confirm stoichiometry and covalent adduct formation.

  • Incubation: Incubate the target protein (

    
    ) with the inhibitor (
    
    
    
    , 2x excess) in buffer (pH 7.4) for 60 minutes.
  • Control: Incubate protein with DMSO only.

  • Analysis: Inject onto a Q-TOF or Orbitrap MS (Deconvoluted spectrum).

  • Calculation: The reaction releases HCl. Therefore, the observed mass shift (

    
    ) is:
    
    
    
    
    • Success Criteria: A single peak shifted by exactly the calculated mass indicates specific mono-labeling. Multiple peaks indicate non-specific alkylation (a common risk with chloroacetamides).

B. Determination of

Objective: Measure the efficiency of covalent bond formation.

Experimental Setup:

  • Prepare enzyme solution.

  • Add inhibitor at various concentrations (

    
    ).
    
  • At different time points (

    
    ), remove an aliquot and measure the remaining enzyme activity (
    
    
    
    ) using a rapid substrate assay.
  • Plot

    
     vs. time (
    
    
    
    ) to determine the observed rate constant (
    
    
    ) for each concentration.
  • Plot

    
     vs. 
    
    
    
    and fit to the hyperbolic equation:
    
    
Visualizing the Kinetic Mechanism

Kinetic_Mechanism E Enzyme (E) EI Reversible Complex (E·I) E->EI Kon I Inhibitor (I) I->EI Binding EI->E Koff EI_Cov Covalent Adduct (E-I) EI->EI_Cov kinact (Chemical Step)

Figure 2: The two-step mechanism of Targeted Covalent Inhibitors.


 is determined by the equilibrium 

, while

represents the rate of the irreversible chemical step.

Troubleshooting & Optimization

  • Issue: High Non-Specific Binding (Promiscuity).

    • Cause: The chloroacetamide is too reactive ("hot").

    • Solution: The phenyl ring in the linker helps, but if reactivity is still too high, consider adding steric bulk (e.g., a methyl group) adjacent to the chlorine on the acetyl group, or switching to an acrylamide if the geometry permits.

  • Issue: No Adduct Formation.

    • Cause: The warhead is not positioned correctly relative to the Cysteine.

    • Solution: The "propionic acid" chain length is fixed. If the distance is wrong, the warhead will just wave around the cysteine without reacting. You may need to shorten the linker (to phenylacetic acid) or lengthen it (to phenylbutyric acid).

  • Issue: Hydrolysis of Inhibitor.

    • Cause: Storage in DMSO containing water.

    • Solution: Always use anhydrous DMSO and avoid repeated freeze-thaw cycles.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs.[2][3][4][5] Nature Reviews Drug Discovery, 10(4), 307–317. [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link]

  • Resnick, E., et al. (2019). Rapid Characterization of Covalent Inhibitors using Intact Protein Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30, 123–130. [Link]

  • Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent Binding. SLAS Discovery, 22(1), 3–20. [Link]

Sources

Optimizing Incubation Times for N-chloroacetyl-3-aminophenylpropionic Acid Assays: A Protocol for Robust and Reproducible Data

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

Abstract

N-chloroacetyl-3-aminophenylpropionic acid and its derivatives are reactive compounds utilized in a variety of biochemical and cell-based assays, often for probing enzyme activity or as intermediates in drug discovery. The chloroacetyl group's reactivity is central to its function, typically forming a covalent bond with a target molecule. A critical, yet often overlooked, parameter in these assays is the incubation time. Suboptimal incubation can lead to incomplete reactions, signal instability, or increased background, ultimately compromising data quality and reproducibility. This guide provides a comprehensive framework for empirically determining the optimal incubation time for assays involving this compound, ensuring the generation of accurate and reliable results. We will delve into the core principles governing reaction kinetics, provide a detailed protocol for a time-course experiment, and offer a logical approach to troubleshooting common issues.

Foundational Principles: The "Why" Behind Incubation Time

The duration of incubation in any assay is a delicate balance. It must be long enough for a detectable and meaningful signal to develop, but not so long that the reaction dynamics negatively impact the results.[1] The goal is typically to measure the reaction during its linear phase, where the rate is relatively constant and proportional to the activity being measured.[2]

Several factors influence the ideal incubation period:

  • Reaction Kinetics: The reaction between this compound and its target (e.g., a protein) follows a specific rate. The initial phase of the reaction is often the most informative. As the reaction proceeds, the concentration of reactants decreases, which can slow the reaction rate.[1][3]

  • Enzyme/Reagent Stability: Both the target molecule (like an enzyme) and the detection reagents can lose activity over time due to denaturation or degradation, especially during prolonged incubations at non-optimal temperatures.[1][3]

  • Substrate/Compound Depletion: In enzymatic assays, if the substrate is consumed significantly, it may become the rate-limiting factor, causing the reaction to plateau.[1]

  • Signal-to-Noise Ratio: The optimal incubation time maximizes the specific signal from the reaction while minimizing background noise. A time point that is too short may yield a weak signal, while one that is too long might allow for the accumulation of non-specific signals or degradation of the product.[4]

The chloroacetyl group in this compound is an electrophilic moiety that readily reacts with nucleophilic residues on proteins, such as the thiol group of cysteine or the imidazole group of histidine.[5] This covalent interaction forms the basis of many assays. The optimization process described herein aims to capture the most consistent and representative point of this reaction.

Pre-Experimental Integrity: The Foundation of Quality Data

Before any optimization experiment, ensuring the quality and consistency of all components is paramount. This practice of robust quality control (QC) is essential for minimizing variability and ensuring that the results are reliable and reproducible.[6][7]

Key Quality Control Checks:

  • Reagent Purity and Storage: Confirm the purity of the this compound. Store all reagents, including the compound, buffers, and any enzymes or substrates, according to the manufacturer's instructions to prevent degradation.[8][9] Avoid repeated freeze-thaw cycles.[10]

  • Buffer Preparation: Use high-purity water and freshly prepared buffers. Ensure the pH is accurately calibrated, as slight variations can significantly impact enzymatic activity and reaction rates.[3]

  • Cell Culture Consistency (for cell-based assays): If using cells, ensure they are in the logarithmic growth phase and have a consistent passage number.[11] Cell density should be optimized beforehand to ensure the response falls within the linear range of the assay.[12]

  • Instrument Calibration: Verify that all equipment, especially pipettes and plate readers, are properly calibrated and maintained.[8][13]

Experimental Protocol: Determining Optimal Incubation Time

The most effective method for determining the optimal incubation time is to perform a time-course experiment.[14] This involves setting up identical assay reactions and measuring the output signal at multiple, sequential time points.

Workflow for Time-Course Experiment

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Execution cluster_inc Phase 3: Incubation & Measurement cluster_analysis Phase 4: Analysis prep_reagents Prepare all reagents: - N-chloroacetyl compound - Assay Buffer - Target (enzyme/cells) - Detection Reagent prep_plate Plate cells at optimal density (for cell-based assays) or prepare reaction mix prep_reagents->prep_plate start_rxn Initiate reaction by adding N-chloroacetyl compound to all wells simultaneously prep_plate->start_rxn read_t0 Take initial reading (Time = 0) start_rxn->read_t0 incubate Incubate plate at specified temperature (e.g., 37°C) read_t0->incubate read_tx Measure signal at sequential time points (e.g., 15, 30, 60, 90, 120, 180 min) incubate->read_tx plot_data Plot Signal vs. Time read_tx->plot_data det_optimal Determine optimal time: Identify linear range or peak signal-to-noise plot_data->det_optimal

Caption: Workflow for a time-course experiment to optimize incubation time.

Step-by-Step Methodology

This protocol assumes a 96-well plate format for a colorimetric or fluorometric assay. Adjust volumes and specifics as needed for your particular system.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed a non-toxic level (typically ≤ 0.5%).[14]

    • Prepare all other assay components (e.g., cell lysate, purified enzyme, substrate, detection reagent) in the appropriate assay buffer.[15] Bring all reagents to the recommended assay temperature before starting.[8][16]

  • Plate Setup:

    • Prepare multiple identical wells for each condition to be tested. Include the following controls:

      • Negative Control: All assay components except the N-chloroacetyl compound.

      • Blank Control: Assay buffer and detection reagent only (to measure background).

      • Test Condition: All assay components, including the N-chloroacetyl compound at a fixed, effective concentration.

  • Initiating the Reaction:

    • Using a multichannel pipette to ensure consistency, add the final component (often the N-chloroacetyl compound or a substrate to start the reaction) to all wells simultaneously.[10]

    • Mix the plate gently for 1 minute on a plate shaker to ensure a homogenous solution.[9]

  • Kinetic Measurement:

    • Immediately take the first reading on a microplate reader at the appropriate wavelength. This is your Time = 0 measurement.

    • Place the plate in an incubator set to the desired temperature (e.g., 37°C).

    • Continue to take readings at regular intervals. The frequency of these readings depends on the expected reaction speed. A good starting point is every 15-30 minutes for the first 2 hours, followed by hourly readings.[11][17]

Data Analysis and Interpretation

The goal of the analysis is to visualize the reaction progress and identify the time window that provides the most robust and consistent data.

  • Data Processing: For each time point, subtract the average blank control reading from all other readings.

  • Tabulation: Organize the corrected data in a table.

Table 1: Example Time-Course Data for this compound Assay

Time (minutes)Average Signal (Test Condition)Average Signal (Negative Control)Signal-to-Noise Ratio (Test / Negative)
00.0520.0481.08
150.2580.0554.69
300.4950.0618.11
600.8750.07511.67
901.1500.09012.78
1201.2800.11511.13
1801.3100.1508.73
  • Graphical Analysis: Plot the average signal of the test condition and negative control against time.[18] This visual representation is crucial for interpretation.

  • Determining the Optimum Time:

    • Linear Range: Identify the portion of the curve where the signal increase is approximately linear. Assays measuring enzymatic rates should use an incubation time within this range.[2]

    • Signal-to-Noise: For endpoint assays, the optimal time is often the point where the signal-to-noise ratio is maximal, as shown in the example table. In this case, 90 minutes provides the best discrimination between the specific signal and the background. After this point, the background signal begins to increase more rapidly than the test signal, diminishing the assay window.

Troubleshooting Common Incubation Issues

Even with a well-designed experiment, issues can arise. A logical approach to troubleshooting is essential.[8][17]

G start Problem Observed no_signal No or Weak Signal start->no_signal high_bg High Background start->high_bg inconsistent Poor Reproducibility start->inconsistent check_reagents Omission of key reagent? Expired/degraded reagent? no_signal->check_reagents Possible Cause check_time Incubation time too short? no_signal->check_time Possible Cause check_temp Incorrect temperature? no_signal->check_temp Possible Cause solution_reagents Solution: Check protocol. Use fresh reagents. check_reagents->solution_reagents solution_time Solution: Extend incubation time-course. check_time->solution_time solution_temp Solution: Verify incubator and reagent temperatures. check_temp->solution_temp check_conc Detection reagent concentration too high? high_bg->check_conc Possible Cause check_bg_time Incubation time too long? high_bg->check_bg_time Possible Cause check_wash Insufficient washing? (If applicable) high_bg->check_wash Possible Cause solution_conc Solution: Titrate reagent concentration. check_conc->solution_conc solution_bg_time Solution: Reduce incubation time based on time-course data. check_bg_time->solution_bg_time solution_wash Solution: Optimize wash steps (number/duration). check_wash->solution_wash check_pipette Inaccurate pipetting? Reagents not mixed? inconsistent->check_pipette Possible Cause check_temp_grad Temperature gradient across plate ('edge effect')? inconsistent->check_temp_grad Possible Cause check_qc Reagent/cell variability between experiments? inconsistent->check_qc Possible Cause solution_pipette Solution: Calibrate pipettes. Ensure thorough mixing. check_pipette->solution_pipette solution_temp_grad Solution: Equilibrate plate to temp. Use plate sealer. check_temp_grad->solution_temp_grad solution_qc Solution: Use same reagent lots. Standardize cell culture. check_qc->solution_qc

Caption: Troubleshooting decision tree for common assay incubation issues.

Conclusion

References

  • Bio-Rad. "Determining Optimum Incubation Length, Plating Density - alamarBlue Protocol." Bio-Rad, Accessed February 18, 2026. [Link]

  • Abbexa. "Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications." Abbexa, January 27, 2026. [Link]

  • Cytometry. "Reagent QC." Cytometry, Accessed February 18, 2026. [Link]

  • Assay Genie. "101 ELISA Troubleshooting Tips for Research in 2024." Assay Genie, Accessed February 18, 2026. [Link]

  • BosterBio. "Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide." BosterBio, May 9, 2025. [Link]

  • David A. Bender. "Incubation time." A Dictionary of Food and Nutrition, Accessed February 18, 2026. [Link]

  • QIAGEN. "Importance of QC." QIAGEN, Accessed February 18, 2026. [Link]

  • Rockland Immunochemicals. "ELISA Kit Troubleshooting." Rockland Immunochemicals, Accessed February 18, 2026. [Link]

  • Kopec, P., & Kuzmic, P. "Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments." ChemRxiv, March 22, 2020. [Link]

  • Storey, J. D., et al. "Significance analysis of time course microarray experiments." PNAS, February 1, 2005. [Link]

  • Cross Validated. "Statistical analysis (comparison) of time course experiments." Cross Validated, May 8, 2022. [Link]

  • Gabrielsson, J., et al. "Dose-Response-Time Data Analysis: An Underexploited Trinity." Pharmacological Reviews, January 15, 2019. [Link]

  • Adam B Shapiro. "What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?" ResearchGate, January 13, 2021. [Link]

  • L.A.S.T, et al. "Understanding the time course of pharmacological effect: a PKPD approach." British Journal of Clinical Pharmacology, February 11, 2010. [Link]

  • University of Life Sciences in Lublin. "Enzyme kinetics." University of Life Sciences in Lublin, Accessed February 18, 2026. [Link]

  • Chapman, J., et al. "Evaluating Enzymatic Productivity—The Missing Link to Enzyme Utility." Molecules, January 15, 2018. [Link]

  • 360 Medical. "Quality Control Best Practices in Laboratories: A Step-by-Step Guide." 360 Medical, July 7, 2025. [Link]

  • Takise, R., et al. "Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide." MDPI, October 26, 2022. [Link]

Sources

Strategic Derivatization of N-Chloroacetyl-3-Aminophenylpropionic Acid for Covalent Inhibitor SAR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of Targeted Covalent Inhibitors (TCIs), N-chloroacetyl-3-aminophenylpropionic acid (N-CAPPA) represents a privileged "warhead-linker-tail" scaffold. It combines a moderately reactive electrophile (chloroacetamide) with a flexible aromatic linker (phenylpropionic acid) capable of mimicking phenylalanine or tyrosine residues.

This guide details the chemical derivatization and validation workflows required to transform this scaffold into a focused Structure-Activity Relationship (SAR) library. Unlike reversible inhibitors, where


 is the sole driver, covalent SAR must simultaneously optimize:
  • Binding Affinity (

    
    ):  Driven by the "tail" modifications (amide coupling).
    
  • Reactivity (

    
    ):  Driven by "warhead" tuning (halogen exchange).
    
  • Selectivity: Validated via glutathione (GSH) kinetics.[1][2][3]

Chemical Strategy: The "Head-to-Tail" Approach

We treat N-CAPPA as a modular system. The carboxylic acid (Tail) allows for rapid library expansion to probe the protein's solvent-exposed surface or S' subsites, while the chloroacetamide (Head) can be chemically tuned to adjust electrophilicity.

Visualization: SAR Workflow Logic

SAR_Workflow Scaffold N-CAPPA Scaffold (Core) Path_A Path A: Tail Diversification (Amide Coupling) Scaffold->Path_A 1. Bind Affinity Path_B Path B: Warhead Tuning (Finkelstein Rxn) Scaffold->Path_B 2. Tune Reactivity Library Focused Library (R-Group Diversity) Path_A->Library Path_B->Library Validation GSH Reactivity Assay (k_inact / Toxicity Proxy) Library->Validation Screening

Caption: Modular workflow separating binding optimization (Tail) from reactivity tuning (Head).

Protocol Module A: C-Terminal Diversification (Tail)

Objective: To synthesize a library of amides exploring steric and electronic requirements of the target binding pocket. Mechanism: HATU-mediated amidation is chosen over EDC/NHS for its superior reaction rates with electron-deficient anilines and reduced racemization risk, although N-CAPPA is achiral.

Materials
  • Substrate: this compound (0.1 mmol per reaction).

  • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF.[4]

  • Amine Library: Diverse set (aliphatic, aromatic, heteroaromatic amines).

Step-by-Step Protocol
  • Activation: Dissolve N-CAPPA (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and stir at Room Temperature (RT) for 5 minutes.

  • Coupling: Add HATU (1.1 equiv). The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add the specific amine (1.2 equiv) to the reaction vessel.

  • Incubation: Stir at RT for 4–16 hours. Monitor via LC-MS (Look for M+H of product; disappearance of acid starting material).

  • Workup (High-Throughput):

    • Dilute with EtOAc.

    • Wash with 1N HCl (to remove unreacted amine/DIPEA) and saturated NaHCO3 (to remove unreacted acid/HATU byproducts).

    • Dry over MgSO4 and concentrate.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). Note: Avoid nucleophilic buffers like Tris or Ammonium in purification, as they may react with the chloroacetamide warhead over time.

Critical Control Point: If the amine is unreactive (e.g., electron-poor aniline), switch solvent to NMP and heat to 60°C.

Protocol Module B: Warhead Tuning (Head)

Objective: To increase the electrophilicity of the warhead if the chloroacetamide is too sluggish (


 is too low).
Mechanism:  The Finkelstein reaction exchanges the Chlorine (Cl) for Iodine (I). The C-I bond is weaker and Iodine is a better leaving group, significantly increasing the rate of alkylation with cysteine thiols.
Step-by-Step Protocol (Finkelstein Exchange)
  • Dissolution: Dissolve the N-chloroacetyl derivative (from Module A) in Acetone (0.1 M).

  • Reagent Addition: Add Sodium Iodide (NaI, 5.0 equiv).

  • Reaction: Reflux at 60°C for 2–4 hours.

    • Visual Cue: NaCl will precipitate out of the solution as a white solid (driving force of the reaction).

  • Workup:

    • Filter off the NaCl solid.

    • Concentrate the filtrate.

    • Dissolve residue in DCM and wash with water and 5% sodium thiosulfate (to remove any free iodine,

      
      , indicated by purple color).
      
  • Storage: Iodoacetamides are light-sensitive. Store in amber vials at -20°C.

Data Comparison Table: Warhead Reactivity

Warhead TypeLeaving GroupRelative ReactivityStability (Buffer)Application
Chloroacetamide -ClModerate (1x)HighGeneral Screening
Bromoacetamide -BrHigh (10-50x)ModerateLow-nucleophilicity Cys
Iodoacetamide -IVery High (>100x)Low (Light sensitive)"Dead" Cys / Proteomics

Protocol Module C: Validation via GSH Reactivity Assay

Objective: To determine the intrinsic reactivity (


) of the library members.
Scientific Integrity:  A covalent inhibitor must be reactive enough to modify the target but stable enough to avoid rapid depletion by cellular glutathione (GSH). This assay is the "Gatekeeper" for toxicity.
Experimental Logic

The reaction follows pseudo-first-order kinetics where


. We monitor the disappearance of the parent compound over time.[5]
Visualization: GSH Assay Logic

GSH_Assay Mix Incubation Compound (10 µM) + GSH (5 mM) Sampling Time-Point Sampling (0, 15, 30, 60, 120 min) Mix->Sampling Analysis LC-MS Quantification (Parent Ion Depletion) Sampling->Analysis Calc Calculation ln[Conc] vs Time slope = k_obs Analysis->Calc

Caption: Kinetic workflow to determine half-life (t1/2) in the presence of physiological nucleophiles.

Detailed Protocol
  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Reaction Mix: In a 96-well plate, mix:

    • PBS Buffer (pH 7.4) with 1 mM EDTA (prevents metal-catalyzed oxidation).

    • Glutathione (reduced) to a final concentration of 5 mM (mimicking cellular concentration).

    • Test Compound to a final concentration of 10 µM.

    • Internal Standard: Indomethacin or Warfarin (1 µM).

  • Incubation: Incubate at 37°C.

  • Sampling: At

    
     minutes, remove an aliquot and quench with Acetonitrile (1:4 ratio) containing 1% Formic Acid.
    
  • Analysis: Inject onto LC-MS/MS. Monitor the Area Ratio (Compound/Internal Standard).

  • Calculation:

    • Plot

      
       vs. Time (
      
      
      
      ).
    • Slope =

      
      .
      
    • 
      .
      

Acceptance Criteria:

  • Ideal Drug Candidate:

    
     mins (Stable enough to reach target).
    
  • Promiscuous Agent:

    
     mins (Likely to cause immunotoxicity).
    

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 2011. Link

  • Common Organic Chemistry. "Amide Coupling Reagents: HATU Protocols." Link

  • Domainex. "GSH Reactivity Assay for Covalent Inhibitors." Link

  • Organic Syntheses. "Finkelstein Reaction: Preparation of Iodides." Org. Synth.Link

  • Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry, 2019. Link

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Synthesis of N-Chloroacetyl-3-aminophenylpropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Dynamics

This guide addresses yield optimization for the


-acylation of 3-(3-aminophenyl)propionic acid  using chloroacetyl chloride . This transformation typically utilizes the Schotten-Baumann conditions or anhydrous organic base methods.

The core challenge lies in the dual nature of the substrate: it contains a nucleophilic aniline amine and a hydrophilic carboxylic acid tail. Successful synthesis requires balancing pH control to maintain amine nucleophilicity while preventing hydrolysis of the highly reactive chloroacetyl chloride.

The Chemical Pathway

The reaction proceeds via nucleophilic attack of the aniline nitrogen onto the acyl chloride carbonyl.

Key Competing Reactions (Yield Killers):

  • Hydrolysis: Chloroacetyl chloride reacts with water (in biphasic systems) to form chloroacetic acid.

  • Mixed Anhydride Formation: The carboxylic acid tail of the substrate can react with the acyl chloride, leading to unstable intermediates and oligomers.

  • O-Acylation: Less likely here, but possible if impurities (phenols) are present.

Optimized Experimental Protocols

Method A: Modified Schotten-Baumann (Recommended for Scale-up)

Best for: Cost-efficiency, safety, and ease of workup.

Reagents:

  • Substrate: 3-(3-aminophenyl)propionic acid (1.0 eq)

  • Reagent: Chloroacetyl chloride (1.2 – 1.5 eq)

  • Base: 10% NaOH or Saturated

    
     (2.5 – 3.0 eq)
    
  • Solvent: DCM or Ethyl Acetate / Water (1:1 ratio)

Step-by-Step Protocol:

  • Dissolution: Dissolve the amino acid substrate in the aqueous base. Ensure pH is ~10-11. The solution should be homogeneous (formation of sodium carboxylate).

  • Biphasic Setup: Add the organic solvent (DCM or EtOAc). Cool the mixture to 0–5°C using an ice/salt bath.

  • Addition: Dissolve chloroacetyl chloride in a small volume of the organic solvent. Add this solution dropwise over 30–45 minutes.

    • Critical: Vigorous stirring is mandatory to maximize interfacial surface area.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check conversion via TLC or HPLC.

  • Workup (The "Trap"):

    • Phase Separation: Separate the layers. RETAIN THE AQUEOUS LAYER.

    • Reasoning: At basic pH, your product (a carboxylic acid) is deprotonated and resides in the water phase. The organic layer contains impurities and unreacted acyl chloride.

    • Acidification: Cool the aqueous layer and slowly acidify with 1N HCl to pH 2–3. The product should precipitate as a solid.[1][2]

    • Filtration/Extraction: Filter the solid.[1][2][3] If oil forms, extract with EtOAc, dry over

      
      , and evaporate.
      
Method B: Anhydrous Base Method (High Yield / Difficult Substrates)

Best for: Moisture-sensitive reagents or if hydrolysis is the primary yield loss.

Reagents:

  • Solvent: Anhydrous THF or Acetone.

  • Base: Triethylamine (TEA) or DBU (2.2 eq).

  • Temperature: -10°C to RT.

Protocol:

  • Dissolve substrate and base in anhydrous THF under Nitrogen.

  • Cool to -10°C.

  • Add chloroacetyl chloride (1.1 eq) dropwise.[4]

  • Stir 1 hour at 0°C, then 2 hours at RT.

  • Workup: Evaporate THF. Redissolve residue in EtOAc/Water. Acidify aqueous layer to pH 2, extract organic layer, dry, and concentrate.

Troubleshooting & FAQs

Issue 1: "My product is an oil/gum, not a solid."

Cause: Impurities (chloroacetic acid) or residual solvent preventing crystallization. Solution:

  • Trituration: Add cold diethyl ether or hexanes to the oil and scratch the flask walls.

  • Recrystallization: Dissolve the oil in minimum hot Ethanol/Water (9:1) or Toluene.[4] Cool slowly.

  • pH Check: Ensure you acidified to pH < 3. If pH is ~5, the zwitterionic nature might prevent proper precipitation.

Issue 2: "Yield is consistently low (< 50%)."

Cause: Hydrolysis of chloroacetyl chloride before it reacts with the amine. Diagnostic Table:

ObservationProbable CauseCorrective Action
Exotherm during addition Addition too fastSlow down addition; ensure T < 5°C.
Smell of acid in lab Reagent degradationDistill chloroacetyl chloride or buy fresh bottle.
Starting material remains Base consumed by hydrolysisIncrease Chloroacetyl Chloride to 1.5 eq; maintain pH > 9 during addition.
Issue 3: "I lost my product during extraction."

Cause: Incorrect phase selection. Fix: Remember the "Acid Switch" :

  • pH > 8: Product is in Water (as salt).

  • pH < 3: Product is in Organic (as free acid).

  • Verification: Always spot check both layers on TLC before discarding.

Visual Workflows

Reaction Workflow Diagram

ReactionWorkflow Start Start: 3-(3-aminophenyl)propionic acid Dissolve Dissolve in Aq. NaOH (pH 10) Form Na-Carboxylate Start->Dissolve Biphasic Add DCM + Cool to 0°C Dissolve->Biphasic Addition Dropwise Addition of Chloroacetyl Chloride Biphasic->Addition React Stir at RT (2-4 hrs) Addition->React Sep Separate Phases React->Sep OrgLayer Organic Layer (Discard/Recycle) Sep->OrgLayer AqLayer Aqueous Layer (Contains Product Salt) Sep->AqLayer Acidify Acidify to pH 2-3 (HCl) AqLayer->Acidify Precip Precipitate Forms? Acidify->Precip Filter Filter Solid (Wash w/ cold water) Precip->Filter Yes Extract Extract w/ EtOAc Dry & Evaporate Precip->Extract No (Oily)

Caption: Step-by-step logic for the Schotten-Baumann synthesis, highlighting the critical phase separation step.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue LowYield Low Yield Problem->LowYield Impurity Impurity/Oil Problem->Impurity CheckSM Starting Material Left? LowYield->CheckSM CheckTLC Single Spot? Impurity->CheckTLC Hydrolysis Reagent Hydrolysis -> Add Reagent Slower -> Lower Temp CheckSM->Hydrolysis Yes WrongPhase Lost in Workup -> Check Aqueous Layer -> Check pH CheckSM->WrongPhase No Recryst Recrystallize (Toluene or EtOH/H2O) CheckTLC->Recryst Yes (Just dirty) Chromat Column Chromatography (MeOH/DCM) CheckTLC->Chromat No (Byproducts)

Caption: Diagnostic decision tree for resolving common yield and purity issues.

References

  • BenchChem. (2025).[1][2] Schotten-Baumann Reaction: Application Notes and Protocols. Retrieved from

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction Mechanism and Conditions. Retrieved from

  • PrepChem. (n.d.). Synthesis of N-chloroacetyl derivatives via Biphasic Acylation. Retrieved from

  • Taylor & Francis. (2018). Expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Synthetic Communications. Retrieved from

  • Sphinxsai. (2012). A facile amidation of chloroacetyl chloride using DBU in THF. International Journal of ChemTech Research. Retrieved from

Sources

Resolving solubility issues of N-chloroacetyl-3-aminophenylpropionic acid in cell media

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with N-chloroacetyl-3-aminophenylpropionic acid . It is designed to move beyond generic advice, offering mechanistic insights and self-validating protocols to resolve solubility and stability challenges in cell culture environments.[1][2]

Status: Operational | Tier: Advanced Support Topic: Solubility Optimization & Stability in Cell Culture Media[1][2]

Compound Profile & Physicochemical Logic[1][3]

To resolve solubility, one must first understand the molecule's behavior in solution.

  • Compound: this compound (PubChem CID: 50853303).[1][2]

  • Core Structure: A phenylpropionic acid backbone (hydrophobic core + acidic tail) modified with an N-chloroacetyl group (electrophilic warhead).[1][2]

  • The Solubility Paradox:

    • The Tail (Hydrophilic): The propionic acid moiety has a pKa of approximately 4.5–4.8. In cell media (pH 7.4), it exists primarily as the carboxylate anion (

      
      ), which favors solubility.[2]
      
    • The Core (Hydrophobic): The phenyl ring and the chloroacetyl linker drive lipophilicity (LogP ~1.5–1.8).[2]

    • The Conflict: When diluted from a highly concentrated organic stock (DMSO) into aqueous media, the hydrophobic core drives rapid aggregation before the acidic tail can fully ionize and solvate. This kinetic trap results in "crashing out."[1][2]

Diagnostic Workflow

Use this logic tree to identify the root cause of your precipitation issue.

SolubilityDiagnostic Start Visual Observation: Precipitate/Cloudiness Timing When does it occur? Start->Timing Immediate Immediately upon adding to media Timing->Immediate Delayed Over time (Hours/Days) Timing->Delayed Shock Issue: Solvent Shock Immediate->Shock Stability Issue: Chemical Instability or Salt Formation Delayed->Stability CheckConc Check Final Concentration Shock->CheckConc HighConc >100 µM CheckConc->HighConc LowConc <100 µM CheckConc->LowConc Soln1 Solution: Serial Dilution or Cyclodextrin HighConc->Soln1 Soln2 Solution: Warm Media + Vortexing LowConc->Soln2 CaCheck Media contains Ca2+/Mg2+? Stability->CaCheck YesCa Yes (DMEM/RPMI) CaCheck->YesCa NoCa No (PBS -/-) CaCheck->NoCa Soln3 Cause: Calcium Bridging Reduce Conc. YesCa->Soln3 Soln4 Cause: Hydrolysis/Degradation Refresh Media Daily NoCa->Soln4

Figure 1: Diagnostic decision tree for identifying solubility failures based on precipitation timing and media composition.

Troubleshooting Guide & FAQs

Phase 1: Stock Solution Preparation

Q: Can I use Ethanol instead of DMSO? A: Not recommended. While ethanol is less toxic to cells, it is volatile and evaporates during storage, changing your stock concentration.[1] More importantly, the chloroacetyl group is an alkylating agent; in protic solvents like ethanol, it can undergo slow solvolysis over long storage periods.

  • Recommendation: Use anhydrous DMSO (Dimethyl Sulfoxide).[1][2] It is aprotic and stabilizes the electrophilic chloroacetyl group.[2]

  • Storage: Aliquot immediately into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which introduce condensation (water) and accelerate hydrolysis.[1][2]

Q: My stock solution turned yellow. Is it still good? A: Likely degraded. A color change often indicates the liberation of HCl or oxidation of the aniline substructure.[1] The chloroacetyl group is susceptible to hydrolysis, releasing chloride ions and forming a hydroxyacetyl derivative, which is inactive. Discard and prepare fresh stock.

Phase 2: Dilution into Media (The "Crash Out")

Q: I see a white cloud immediately after adding the DMSO stock to DMEM. Why? A: This is "Solvent Shock." You created a local environment where the compound concentration exceeded its solubility limit before the DMSO could disperse.[1]

  • Mechanism: When a droplet of DMSO hits water, the water molecules strip the DMSO away faster than the compound can solvate, leaving the compound as a solid precipitate.

  • Fix: Do not add the stock directly to the cell dish. Prepare a 2X or 10X intermediate dilution in warm media, vortex vigorously, and then add this to your cells.

Q: Does the media type matter? A: Yes.

  • Serum (FBS): Serum albumin (BSA) acts as a natural carrier for hydrophobic molecules.[2] Media with 10% FBS will solubilize this compound much better than serum-free media.[1][2]

  • Calcium/Magnesium: The carboxylic acid tail can form insoluble salts with divalent cations (

    
    , 
    
    
    
    ) present in DMEM/RPMI.[2] If you see crystals forming over time (not immediately), it is likely a calcium salt precipitate.[2][3]
Phase 3: Stability & Reactivity

Q: Can I add DTT or Mercaptoethanol to the media? A: ABSOLUTELY NOT. [1]

  • Reason: The N-chloroacetyl group is designed to react with cysteine residues (thiols) on your target protein.[1][2] If you add exogenous thiols (DTT, BME, Glutathione) to the media, they will react with the compound in solution, quenching it before it ever enters the cell.

  • Protocol: Use standard media. If reducing agents are required for the assay, add them after the compound incubation period.

Validated Protocols

Protocol A: The "Step-Down" Dilution (Standard)

Best for concentrations < 50 µM.[1][2]

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM.

  • Warm Media: Pre-warm culture media (with serum) to 37°C. Cold media decreases solubility.[1][2]

  • Intermediate Step:

    • Calculated final concentration: 10 µM.

    • Prepare a 100 µM intermediate: Add 10 µL of Stock to 990 µL of warm media in a microcentrifuge tube.

    • Vortex immediately for 10 seconds. Inspect for clarity.

  • Final Addition: Add the intermediate solution to your cell culture wells to reach the final 10 µM concentration.

Protocol B: Cyclodextrin Complexation (Advanced)

Required for concentrations > 50 µM or serum-free conditions. Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the hydrophobic phenyl ring, preventing precipitation without altering biological activity.[1][2]

  • Prepare Carrier: Make a 20% (w/v) stock of HP-β-CD in PBS or water.[1][2] Sterile filter (0.22 µm).[2]

  • Complexation:

    • Mix your compound (DMSO stock) with the HP-β-CD solution before adding to media.[1][2]

    • Ratio: Ensure the final concentration of HP-β-CD in the well is 0.1% - 0.5%.[1][2]

  • Incubation: Allow the DMSO/Cyclodextrin mix to sit for 5 minutes at room temperature to allow inclusion complex formation.

  • Dilution: Add this mixture to your cell media.

Quantitative Data Summary

ParameterValue / PropertyImplication for Protocol
Molecular Weight ~241.67 g/mol Small molecule, rapid diffusion.[1][2]
LogP ~1.5 – 1.8 (Predicted)Moderately lipophilic; requires carrier (FBS or CD) at high conc.[2]
pKa (Acid Tail) ~4.5 – 4.8Anionic at pH 7.[1][2]4. Do not acidify media.
Reactivity Electrophilic (Alkylating)Incompatible with DTT, BME, GSH.
Max Solubility (Est.) ~100 µM in 10% FBS/DMEMAbove this, use Protocol B.

References

  • Compound Identity & Properties

    • PubChem. 3-(3-(2-Chloroacetamido)phenyl)propanoic acid (CID 50853303).[1][2] National Library of Medicine.[1][2]

    • [2]

  • Solubility Mechanisms in Cell Culture

    • BenchChem.[1][2][4] Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.

  • Chloroacetamide Stability & Hydrolysis

    • Carlson, D. L., et al. (2006).[5][6] Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.[1][2][6] Journal of Agricultural and Food Chemistry.[1][2][6]

    • [2]

  • Cyclodextrin Formulation Strategies

    • ResearchGate Discussion.[1][2] How can I dissolve hydrophobic compounds in DMEM media? (Expert consensus on DMSO/Cyclodextrin usage).[2]

Sources

Preventing cyclization of N-chloroacetyl-3-aminophenylpropionic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Cyclization of N-Chloroacetyl-3-Aminophenylpropionic Acid

Executive Summary

The synthesis of This compound involves the acylation of the aniline nitrogen with chloroacetyl chloride. While the target linear intermediate is stable under neutral conditions, it possesses high internal reactivity. The electron-rich aromatic ring (activated by the amide) and the pendant carboxylic acid create a "perfect storm" for unwanted intramolecular cyclization.

This guide addresses the prevention of two primary failure modes:

  • Friedel-Crafts Cyclization: Formation of oxindole or dihydroquinolinone derivatives.

  • Nucleophilic Displacement: Attack by the carboxylate side chain to form lactones or morpholine-dione species.

Part 1: Diagnostic & Triage

Is your reaction failing? Use this matrix to identify the specific cyclization pathway.

Observation (HPLC/TLC)Observation (1H NMR)DiagnosisTrigger
New lipophilic spot (Higher R_f than product)Loss of singlet at ~4.1 ppm (Cl-CH

). Appearance of AB quartet or new CH

multiplet.
Friedel-Crafts Cyclization (Oxindole/Quinolinone formation)High Temperature (>40°C) or Lewis Acid presence.
New polar spot Loss of Cl-CH

singlet. Downfield shift of propionic CH

.
Lactone/Morpholinedione (Carboxylate attack)High pH (>9) or prolonged exposure to base.
Insoluble precipitate Broad signals, loss of aromatic definition.Polymerization (Intermolecular alkylation)High Concentration (>0.5 M) or Para-substitution.
Part 2: The Chemistry of Failure (Mechanism)

The N-chloroacetyl group is a potent electrophile ("Warhead"). In the presence of the 3-aminophenylpropionic acid scaffold, two competing intramolecular pathways threaten the linear product.

Pathway Analysis Diagram

The following diagram illustrates the kinetic competition between the desired linear product and the thermodynamic cyclic impurities.

ReactionPathways cluster_conditions Critical Control Points Start 3-Aminophenylpropionic Acid + Chloroacetyl Chloride Intermediate Target Intermediate (Linear N-Chloroacetyl) Start->Intermediate T < 5°C pH 4-7 Impurity1 Impurity A: Oxindole/Quinolinone (Friedel-Crafts) Intermediate->Impurity1 Heat (>40°C) Lewis Acids Impurity2 Impurity B: Lactone/Morpholinedione (Carboxylate Attack) Intermediate->Impurity2 Base (pH > 9) Long reaction time

Caption: Figure 1. Kinetic competition between N-acylation (green) and intramolecular cyclization pathways (red/yellow).

Part 3: Protocol Optimization

To prevent cyclization, you must arrest the reaction at the kinetic intermediate stage. The following protocol utilizes a Schotten-Baumann biphasic system optimized to suppress both cyclization pathways.

Step-by-Step Methodology

Reagents:

  • 3-Aminophenylpropionic acid (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)[1]

  • Base: NaHCO

    
     (saturated aq.) or K
    
    
    
    HPO
    
    
    (1M aq.) — Avoid NaOH/KOH
  • Solvent: Ethyl Acetate (EtOAc) or THF

Protocol:

  • Preparation of the Nucleophile (The "Cold" Phase):

    • Dissolve the amino acid in the aqueous buffer (NaHCO

      
       or Phosphate, pH ~8.0).
      
    • Critical: Cool this solution to 0–5°C using an ice/salt bath.

    • Why: Low temperature reduces the kinetic energy available for the ring-closure transition state.

  • Controlled Acylation (The "Starvation" Phase):

    • Dissolve Chloroacetyl chloride in the organic solvent (EtOAc/THF).

    • Add the organic solution dropwise to the vigorously stirred aqueous phase over 30–60 minutes.

    • Critical: Maintain internal temperature < 5°C.

    • Why: Dropwise addition ensures the concentration of the highly reactive acid chloride remains low relative to the amine, preventing local "hotspots" of acidity that catalyze Friedel-Crafts cyclization.

  • Quench & Workup (The "Speed" Phase):

    • Once addition is complete, stir for only 15–30 minutes at 0°C. Do not warm to RT.

    • Immediately acidify to pH 2–3 with cold 1N HCl.

    • Extract rapidly with EtOAc.

    • Critical: Wash the organic layer with cold brine and dry over Na

      
      SO
      
      
      
      immediately. Do not let the organic layer sit over the drying agent for hours; the surface of MgSO
      
      
      /Na
      
      
      SO
      
      
      can sometimes act as a weak Lewis acid.
  • Isolation:

    • Evaporate solvent at < 30°C (bath temperature).

    • Recrystallize immediately (e.g., Toluene/Hexane) rather than attempting column chromatography, as silica gel is acidic and can catalyze cyclization.

Part 4: Troubleshooting FAQs

Q1: I see a second spot on TLC immediately after workup. Is it the cyclized product?

  • A: It might be the di-acylated byproduct (N,O-bis-chloroacetyl) if you used excess reagent. However, if the spot is less polar and fluorescent, it is likely the oxindole (cyclized).

    • Fix: Check your addition rate. If the acid chloride is added too fast, HCl builds up locally before the buffer can neutralize it. This transient high acidity catalyzes the Friedel-Crafts ring closure [1].

Q2: Can I use Triethylamine (TEA) or DIPEA instead of inorganic bases?

  • A: Proceed with caution. Organic bases can form soluble salts with the carboxylic acid, increasing the nucleophilicity of the carboxylate oxygen. This promotes Pathway B (Lactone formation). Inorganic biphasic conditions (Schotten-Baumann) trap the carboxylate in the aqueous phase, physically separating it from the organic-soluble alkyl chloride, thus preventing cyclization [2].

Q3: My product cyclizes during drying/storage. How do I stop this?

  • A: N-chloroacetyl derivatives are inherently unstable.

    • Storage: Store as a solid at -20°C. Avoid storing in solution (DMSO/DMF) as these polar aprotic solvents stabilize the transition state for alkylation.

    • Stabilization: If you must store it, trace amounts of radical inhibitors (like BHT) won't help here (it's ionic, not radical). The best stabilizer is purity —remove residual acid traces immediately.

Q4: I need to perform a subsequent reaction. Should I isolate the intermediate?

  • A: No. If possible, telescope the reaction. If the next step is a nucleophilic substitution (e.g., adding an amine), add the amine directly to the crude solution of the N-chloroacetyl intermediate. Isolating and drying the intermediate applies thermal stress that promotes cyclization [3].

References
  • BenchChem Technical Support. (2025).[1] Preventing intramolecular cyclization of Bis(2-chloroethyl)amine during synthesis. Retrieved from

  • National Institutes of Health (NIH). (2000).[2] Selective and facile cyclization of N-chloroacetylated peptides.[2] J Pept Res.[2] Retrieved from

  • ChemicalBook. (2023). Chloroacetyl chloride: applications in synthesis and toxicology.[3][4] Retrieved from

  • ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides. Retrieved from

Sources

Optimizing pH conditions for N-chloroacetyl-3-aminophenylpropionic acid reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the physicochemical and reactivity profiles of N-chloroacetyl-3-aminophenylpropionic acid . This molecule functions as a cysteine-reactive covalent probe with a specific solubility constraint introduced by its propionic acid tail.

Successful application requires balancing three competing factors:

  • Solubility: Dictated by the ionization of the carboxylic acid tail (

    
    ).
    
  • Reactivity: Driven by the nucleophilicity of the target cysteine thiolate (

    
    ).
    
  • Specificity: Limited by the off-target reactivity of lysines at elevated pH (

    
    ).
    

Module 1: The pH "Goldilocks Zone"

The reactivity of this compound is not linear; it is a multi-variable equilibrium. The following diagram visualizes the mechanistic pathways defined by pH.

pH_Landscape Low_pH pH < 5.0 (Acidic) Precipitation Precipitation Risk (COOH protonated) Low_pH->Precipitation Low Solubility Mid_pH pH 5.0 - 7.0 (Slightly Acidic) Slow_Rxn Slow Reaction (Thiol protonated - SH) Mid_pH->Slow_Rxn Low Nucleophilicity Opt_pH pH 7.2 - 8.0 (Physiological/Optimal) Specific_Rxn Specific Cysteine Labeling (S- attack) Opt_pH->Specific_Rxn Optimal Balance High_pH pH > 8.5 (Alkaline) Off_Target Off-Target (Lysine) & Hydrolysis High_pH->Off_Target Loss of Specificity

Figure 1: The pH-dependent reactivity landscape. The target window is narrow (pH 7.2–8.0) to maximize solubility and specificity while minimizing hydrolysis.

Module 2: Critical Troubleshooting (Q&A)

Topic: Solubility & Preparation

Q1: Why does the reagent precipitate when I add it to my buffer at pH 5.0? Diagnosis: Protonation of the Propionic Acid Tail. Explanation: The 3-aminophenylpropionic acid backbone contains a carboxylic acid group with a


 of approximately 4.[1]5. At pH 5.0, a significant fraction (~25%) of the molecules are still protonated (neutral charge). Combined with the hydrophobic phenyl ring and the chloroacetyl group, this neutral form has poor aqueous solubility.
Solution: 
  • Buffer Adjustment: Ensure the reaction buffer is pH ≥ 7.0 . At this pH, the carboxylic acid is fully deprotonated (

    
    ), providing the necessary negative charge to solvate the hydrophobic core.
    
  • Co-solvent: Always prepare a 100x stock solution in DMSO or DMF . Dilute this into the buffer slowly while vortexing. Ensure final organic solvent concentration is < 5% to avoid protein denaturation, though the reagent itself tolerates higher organic loads.

Topic: Reactivity & Kinetics

Q2: The reaction is proceeding, but yields are low (< 50%) after 4 hours. Should I increase the temperature? Diagnosis: Sub-optimal Nucleophile Generation (


).
Explanation:  Chloroacetamides react via an 

mechanism. The reaction rate is directly proportional to the concentration of the thiolate anion (

), not the thiol (

). If your target cysteine has a standard

(~8.3) and you are working at pH 7.0, only ~5% of the cysteine is in the reactive thiolate form. Solution:
  • Do NOT heat above 37°C: Thermal energy increases the rate of hydrolysis (degradation of the probe) and non-specific labeling.

  • pH Tuning: Increase pH to 7.5 - 8.0 . This logarithmic shift doubles or triples the concentration of reactive thiolate without crossing the threshold for lysine reactivity.

  • Concentration: Chloroacetamides are intrinsically less reactive than iodoacetamides or acrylamides. Increase the probe equivalents to 10-20x over the target protein concentration.

Topic: Specificity

Q3: I am detecting labeling on Lysine residues. How do I stop this? Diagnosis: pH-Driven Nucleophilicity Shift. Explanation: At pH > 8.5, the epsilon-amino group of Lysine (


) begins to deprotonate enough to act as a nucleophile. While thiols are softer and better nucleophiles for the alpha-carbon of the chloroacetamide, high pH and long incubation times favor the harder amine attack.
Solution: 
  • Strict pH Cap: Cap your reaction pH at 8.0 .

  • Quenching: Stop the reaction promptly. Add excess DTT (10-50 mM) or Mercaptoethanol after the incubation period. This scavenges unreacted probe immediately, preventing it from slowly reacting with lysines during workup.

Module 3: Validated Experimental Protocol

This protocol is designed to maximize specific labeling of surface cysteines while maintaining reagent solubility.

Reagents
  • Probe Stock: 50 mM this compound in anhydrous DMSO.

  • Reaction Buffer: 50 mM HEPES or Phosphate Buffer, pH 7.8, 150 mM NaCl. (Avoid Tris if possible, as it contains a primary amine that can compete at very high concentrations/pH, though usually negligible at pH 7.8).

  • Quench Buffer: 1 M DTT in water.

Workflow Step-by-Step
  • Protein Prep: Dilute protein to 1-2 mg/mL in Reaction Buffer (pH 7.8) .

    • Checkpoint: Verify pH is actually 7.8. Protein addition can shift pH.

  • Reduction (Optional): If Cysteines are oxidized, treat with 1 mM TCEP for 30 min. TCEP is compatible with chloroacetamides; DTT is not (it will destroy the probe).

  • Probe Addition: Add Probe Stock to protein solution to a final concentration of 0.5 - 1.0 mM (approx 20x molar excess).

    • Technique: Add DMSO stock to the vortexing solution to prevent transient precipitation. Final DMSO should be < 2%.

  • Incubation: Incubate at 25°C (Room Temp) for 1 - 2 hours in the dark.

  • Quenching: Add DTT to a final concentration of 10 mM . Incubate for 10 minutes.

  • Purification: Remove excess probe/quenched by-products via desalting column (e.g., Zeba Spin) or dialysis.

Module 4: Troubleshooting Logic Tree

Use this flow to diagnose experimental failures.

Troubleshooting_Tree Start Start: Issue Detected Precip Visible Precipitate? Start->Precip Check_pH Is pH < 6.0? Precip->Check_pH Yes No_Label Low/No Labeling? Precip->No_Label No Fix_Sol Action: Increase pH to > 7.0 Use DMSO carrier Check_pH->Fix_Sol Yes Check_pH->No_Label No Check_Cys Are Cysteines Oxidized? No_Label->Check_Cys Yes Red_Step Action: Pre-treat with TCEP Check_Cys->Red_Step Yes Check_pH_Rxn Is pH < 7.2? Check_Cys->Check_pH_Rxn No Boost_pH Action: Adjust pH to 7.8 Increase Time Check_pH_Rxn->Boost_pH Yes

Figure 2: Step-by-step diagnostic flow for precipitation and reactivity issues.

Summary Data Table: Physicochemical Constraints

ParameterValue / ConditionImpact on Experiment
Probe pKa (COOH) ~4.5Solubility Limit: Below pH 5.0, the probe becomes non-ionic and precipitates.
Cysteine pKa ~8.3 (Free Cys)Reactivity Driver: Reaction rate increases 10x for every pH unit increase near pKa.
Lysine pKa ~10.5Specificity Limit: Above pH 8.5, Lysine deprotonation causes off-target noise.
Hydrolysis Half-life Days (pH 7) / Hours (pH 9)Stability: Probe is stable at pH 7.8 for the duration of the protocol (1-4 hrs).

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: Functional Targets for Bioconjugation).

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. (Discusses chloroacetamide reactivity profiles).

  • Shannon, D. A., & Weerapana, E. (2015). "Covalent protein modification: the current landscape of residue-specific electrophiles." Current Opinion in Chemical Biology, 24, 18-26.

  • Thermo Fisher Scientific. "Chloroacetamide, No-Weigh Format Product Information." (General handling of chloroacetamide reagents).

Sources

Technical Guide: Remediation of Unreacted Chloroacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Directive

Chloroacetyl chloride (CAC) is a bifunctional alkylating agent used extensively in the synthesis of herbicides (e.g., metolachlor) and active pharmaceutical ingredients (e.g., lidocaine, diclofenac). However, its persistence in crude product poses severe risks due to its lachrymatory nature and potential to form toxic byproducts.

CRITICAL SAFETY WARNING: CAC has a low odor threshold (<5 ppm) and reacts violently with water. Inhalation can cause pulmonary edema. All protocols below require a functioning fume hood, butyl rubber or Viton gloves (nitrile provides limited protection against prolonged contact), and full eye protection.

Decision Matrix: Selecting Your Removal Strategy

Do not default to a water wash.[1] Select the protocol based on your product's stability.

CAC_Removal_Strategy Start Crude Mixture Contains CAC Q1 Is Product Acid-Sensitive? Start->Q1 Q2 Is Product Water-Sensitive? Q1->Q2 No Method_B Protocol B: Solid-Supported Scavenging (Resin Capture) Q1->Method_B Yes (Avoid HCl) Method_A Protocol A: Controlled Hydrolysis (Aqueous Workup) Q2->Method_A No Method_C Protocol C: Azeotropic Co-evaporation (Physical Removal) Q2->Method_C Yes (Avoid H2O) Method_C->Method_B Residuals remain?

Figure 1: Decision tree for selecting the appropriate remediation strategy based on substrate stability.

Technical Protocols
Protocol A: Controlled Hydrolysis (Standard Aqueous Workup)

Best for: Stable, non-water-soluble products.

The Mechanism:



Challenge: This reaction is exothermic and generates HCl gas. If not controlled, the heat can degrade your product, and the gas can pressurize the vessel.

Step-by-Step Workflow:

  • Dilution: Dilute the crude reaction mixture with an inert organic solvent (DCM or EtOAc) to at least 5 volumes relative to the crude mass.

  • Thermal Control: Cool the mixture to <5°C using an ice bath.

  • Quenching Agent: Prepare a saturated solution of Sodium Bicarbonate (NaHCO₃) or, for strictly pH-controlled environments, a Phosphate Buffer (pH 10) .

    • Note: Bicarbonate generates CO₂ gas. Ensure the vessel is open to the atmosphere (bubbler).

  • Addition: Add the aqueous base dropwise . Monitor internal temperature; do not exceed 10°C.[2]

  • Phase Check: After bubbling ceases, check the pH of the aqueous layer. It must be basic (pH > 8) to ensure the byproduct (chloroacetic acid) is deprotonated into its water-soluble salt form (

    
    ).
    
  • Separation: Separate layers. Wash the organic layer once more with brine to break any emulsions caused by the surfactant-like properties of the chloroacetate salt.

Protocol B: Solid-Supported Scavenging (The "Clean" Method)

Best for: Acid-sensitive products, library synthesis, or when aqueous workup causes emulsions.

The Mechanism: A polymer-supported amine (nucleophile) attacks the CAC, forming a stable amide bond covalently attached to the resin. The resin is then filtered off, taking the impurity with it.

Recommended Reagent: PS-Trisamine (Tris(2-aminoethyl)amine polystyrene).

Step-by-Step Workflow:

  • Stoichiometry: Calculate the theoretical excess of CAC. Use 3.0 equivalents of PS-Trisamine relative to the excess CAC.

  • Solvent Compatibility: Ensure the solvent swells the resin (DCM, THF, and DMF are excellent; Methanol and Water are poor).

  • Incubation: Add resin to the reaction mixture. Agitate gently (orbital shaker) for 1–2 hours at room temperature.

    • Tip: Do not use magnetic stir bars, as they can grind the resin beads, clogging filters later.

  • Filtration: Filter through a fritted glass funnel or a polypropylene cartridge.

  • Wash: Rinse the resin cake with DCM to recover any entrained product.

Protocol C: Azeotropic Co-evaporation

Best for: Volatile products or as a pre-step to Protocol A/B.

CAC has a boiling point of 105–106°C . Direct removal requires high vacuum and heat, which risks product degradation. Co-evaporation utilizes Raoult's Law to lower the effective boiling point of the mixture.

Recommended Solvents:

  • Toluene: Forms a favorable azeotrope-like mixture, carrying off CAC.

  • DCM (Dichloromethane): Requires multiple cycles but keeps temperature low.

Procedure:

  • Concentrate the crude mixture.

  • Redissolve in Toluene (2-3x volume).

  • Rotovap at 40-45°C under reduced pressure.

  • Repeat 2-3 times.

Comparative Data: Physical Properties & Scavengers[4]
Property / ReagentValue / SpecificationRelevance
Boiling Point (CAC) 105–106°CToo high for simple stripping without heat risks.
Vapor Pressure 19 mmHg (20°C)Moderate volatility; persistent smell even at trace levels.
Odor Threshold < 5 ppm"Sweet" but pungent. If you smell it, you have significant residual.
PS-Trisamine Loading ~3.0 – 4.0 mmol/gHigh loading allows for smaller mass of resin addition.
Hydrolysis Half-life Seconds (in excess water)Violent reaction; requires dilution and cooling.
Troubleshooting & FAQs

Q1: I performed an aqueous wash, but the product still smells of CAC. A: The "smell test" is sensitive but not quantitative. CAC can get trapped in oil droplets (emulsions).

  • Fix: Dissolve the crude oil in a small amount of MeOH (reacts to form methyl chloroacetate, which is easier to remove or tolerate) or repeat co-evaporation with Toluene. Warning: Methyl chloroacetate is also toxic/lachrymatory.

Q2: My product decomposed during the quench. A: You likely generated a local "hotspot" of HCl.

  • Fix: Switch to Protocol B (Scavenging) . If you must use aqueous quench, use a Phosphate Buffer (pH 7-8) instead of water/bicarbonate to buffer the pH instantly upon hydrolysis.

Q3: I have a severe emulsion during extraction. A: Chloroacetic acid salts act as surfactants.

  • Fix: Add solid NaCl to saturate the aqueous layer (salting out) or filter the biphasic mixture through a pad of Celite to break the surface tension.

Workflow Visualization: The Scavenging Pathway

Scavenging_Workflow Crude Crude Product + Excess CAC Mix Suspension (Agitate 1-2h) Crude->Mix Resin PS-Trisamine (Solid Resin) Resin->Mix Filter Filtration step Mix->Filter Waste Solid Waste (Resin-CAC Amide) Filter->Waste Retentate Pure Filtrate (Product w/o CAC) Filter->Pure Eluent

Figure 2: Logical flow for solid-phase scavenging of electrophilic impurities.[2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6577, Chloroacetyl chloride. Retrieved from [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. (General handling of acid chlorides).[3][4] Retrieved from [Link]

  • Biotage. Solid-Supported Reagents and Scavengers Application Guide. (Specifics on PS-Trisamine).[1][4][5] Retrieved from [Link] (General landing for technical notes on PS-Trisamine).

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Chloroacetyl Chloride. Retrieved from [Link]

Sources

Technical Support Center: Stability & Storage of N-Chloroacetyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the N-Chloroacetyl Technical Support Hub. Current Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Warhead" Paradox

You are likely working with N-chloroacetyl derivatives because of their electrophilicity. Whether you are developing chloroacetamide herbicides or designing Targeted Covalent Inhibitors (TCIs) for drug discovery, the


-haloacetamide moiety is a "warhead" designed to react with nucleophiles (typically Cysteine thiols in proteins).

The Paradox: The very reactivity that makes your molecule effective (


 alkylation) makes it inherently unstable during storage. It does not distinguish between a target protein's cysteine and atmospheric moisture or a nucleophilic solvent.

This guide provides the protocols necessary to pause this reactivity until the moment of experiment.

Module 1: The Degradation Matrix (Diagnostics)

Before optimizing storage, confirm if your sample is already compromised. Use this diagnostic matrix to correlate physical observations with chemical degradation mechanisms.

ObservationPotential Chemical EventMechanistic CauseVerification (LC-MS)
Purity Drop (Solid) HydrolysisMoisture ingress attacking the C-Cl bond.Peak at M+18 (OH replaces Cl) or M-36 (Loss of HCl).
Color Change (Pink/Brown) Photolysis / OxidationUV-induced homolytic cleavage of C-Cl bond; radical formation.Complex mixture; radical coupling products.
Precipitation in Solution Acid FormationHydrolysis generates HCl + Chloroacetic acid (often less soluble).pH check (Acidic); Peak matching Chloroacetic acid.
New Peak (M-Cl+Internal Nu) CyclizationIntramolecular attack by a nearby amine or hydroxyl group.Mass corresponds to cyclized product (e.g., lactam/morpholinone).
Module 2: Degradation Mechanisms (Visualization)

Understanding the enemy is the first step to containment. The diagram below details the two primary degradation pathways: Hydrolysis (mediated by moisture) and Photolysis (mediated by light).

degradation_pathways Compound N-Chloroacetyl Derivative Moisture Stressor: Moisture (H2O) Compound->Moisture Light Stressor: UV Light (hν) Compound->Light Inter1 Transition State (SN2 Attack) Moisture->Inter1 Radical Radical Pair (Homolytic Cleavage) Light->Radical Prod_Hydro N-hydroxyacetyl Derivative (M+18) Inter1->Prod_Hydro Byprod_Acid HCl Release Inter1->Byprod_Acid Prod_Photo Dechlorinated Species Radical->Prod_Photo

Figure 1: Primary degradation pathways. Hydrolysis leads to hydroxylation (green) and acid release. Photolysis leads to radical-mediated dechlorination.

Module 3: Storage Protocol (SOP-NCA-01)

Objective: Maintain purity >95% for 6+ months. Principle: "Cold, Dark, and Anhydrous."

Step-by-Step Workflow
  • Lyophilization (Critical):

    • Never store N-chloroacetyl compounds in solution for long periods.

    • Lyophilize to a dry powder immediately after purification.

    • Why? Solid-state lattice energy provides a kinetic barrier against degradation that solvation removes.

  • Atmospheric Purge:

    • Place the vial in a glove box or use a Schlenk line.

    • Purge headspace with Argon (preferred over Nitrogen due to higher density, creating a better "blanket").

    • Seal with a Teflon-lined cap and Parafilm.

  • Desiccation:

    • Place the sealed vial inside a secondary container (jar/bag) containing active desiccant (e.g., silica gel or molecular sieves).

    • Self-Validating Step: Include a humidity indicator card. If the card turns pink (wet), the barrier is breached.

  • Temperature Control:

    • Short-term (<1 month): -20°C.[1]

    • Long-term (>1 month): -80°C.[1]

    • Note: Lower temperatures reduce the kinetic energy available for the

      
       hydrolysis reaction.
      
  • Light Protection:

    • Always use amber glass vials.

    • If amber vials are unavailable, wrap clear vials in aluminum foil immediately.

Module 4: Solvent Compatibility Guide

When you must bring the compound into solution for an assay or reaction, your choice of solvent is the single biggest determinant of stability.

Solvent ClassSuitabilityRecommendationTechnical Rationale
Alcohols (MeOH, EtOH) AVOID Do not use.Nucleophilic oxygen will attack the

-carbon, displacing chloride (solvolysis).
Water / Buffers AVOID Use only immediately before assay.Rapid hydrolysis. Half-life can be minutes to hours depending on pH.
DMSO (Dimethyl Sulfoxide) ⚠️ CAUTION Use Anhydrous / Fresh only.DMSO is hygroscopic (sucks in water). Wet DMSO accelerates hydrolysis.
DMF (Dimethylformamide) ⚠️ CAUTION Use Anhydrous.Can degrade to dimethylamine, which will react with your compound.
DCM / Chloroform PREFERRED Best for synthesis/transfer.Non-nucleophilic and generally inert toward the electrophile.
Acetonitrile (MeCN) PREFERRED Best for LC-MS/Stock.Polar aprotic, non-nucleophilic, and miscible with water for later dilution.
Module 5: Frequently Asked Questions (FAQs)

Q1: I thawed my stock solution (DMSO) and the compound precipitated. What happened?

  • Diagnosis: Moisture ingress during the freeze-thaw cycle.

  • Mechanism: Cold DMSO attracts atmospheric water condensation rapidly. This water hydrolyzed your compound, releasing HCl. The drop in pH or the formation of the less soluble hydrolyzed product caused precipitation.

  • Fix: Aliquot stock solutions into single-use vials before freezing to avoid repeated freeze-thaw cycles. Allow vials to reach room temperature before opening to prevent condensation.

Q2: Can I use Tris or Glycine buffers for my assay?

  • Answer: NO.

  • Reasoning: Tris (tris(hydroxymethyl)aminomethane) and Glycine contain primary amines. These are strong nucleophiles that will react with the N-chloroacetyl group, neutralizing your "warhead" before it hits the target.

  • Alternative: Use HEPES, MOPS, or Phosphate buffers (pH < 7.5 preferred to slow hydrolysis).

Q3: How do I ship these compounds to collaborators?

  • Protocol: Ship as a solid powder only. Ship on dry ice. If shipping in solution is unavoidable, use Anhydrous Acetonitrile (MeCN) packed on dry ice, and seal the cap with Parafilm and electrical tape.

References
  • BenchChem Technical Support. (2025).[2][3] Optimizing N-(2-chloroacetyl)-p-toluenesulfonamide Synthesis. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 6580, Chloroacetamide. Retrieved from

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. (Contextual grounding on Warhead Reactivity).
  • Sigma-Aldrich. (2024). Product Safety and Storage: Chloroacetyl Chloride Derivatives. Retrieved from

  • ResearchGate. (2022). A Systematic Review of Photolysis and Hydrolysis Degradation Modes of Pesticides. Retrieved from

Sources

Improving selectivity of N-chloroacetyl-3-aminophenylpropionic acid for cysteine residues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity Profile

Compound Class: N-Aryl Chloroacetamide. Target: Cysteine thiols (S-alkylation via


 mechanism).

The Core Challenge: Unlike standard alkyl-chloroacetamides (often used in proteomics) which are sluggish, your reagent contains an N-aryl substituent (the 3-aminophenyl group). The phenyl ring withdraws electron density from the amide nitrogen, preventing it from effectively donating into the carbonyl. This destabilization makes the


-carbon significantly more electrophilic  (more reactive).
  • The Benefit: Faster reaction kinetics than standard chloroacetamides.

  • The Risk: Reduced selectivity. The enhanced electrophilicity increases the rate of off-target reactions with Lysine (

    
    -amino) and Histidine (imidazole) residues, particularly at pH > 8.0.
    

This guide provides a "Selectivity-First" optimization strategy to harness this reactivity without compromising specificity.

Mechanism & Selectivity Logic

The following diagram illustrates the competitive landscape between the desired Cysteine labeling and off-target Lysine modification.

ReactionMechanism cluster_conditions Critical Control Parameter: pH Reagent N-Cl-APPA (N-Aryl Activated) Product_Cys Stable Thioether Conjugate Reagent->Product_Cys Fast (k_cys) Product_Lys Non-Specific Amine Adduct Reagent->Product_Lys Slow (k_lys) Cys Cysteine (Target) (pKa ~8.3) Thiolate Thiolate Anion (RS⁻) Cys->Thiolate pH > 7.0 Lys Lysine (Off-Target) (pKa ~10.5) Amine Free Amine (R-NH₂) Lys->Amine pH > 8.5 Thiolate->Product_Cys Nucleophilic Attack (Preferred) Amine->Product_Lys Nucleophilic Attack (Avoid)

Figure 1: Competitive reaction pathways. Selectivity is achieved by maintaining pH in a window (7.2–7.5) where Cysteine is sufficiently nucleophilic (as RS⁻) but Lysine remains protonated (R-NH₃⁺) and non-reactive.

Troubleshooting Guide

Scenario A: High Background / Non-Specific Labeling

Symptoms: Multiple bands on SDS-PAGE, high mass-spec background, labeling of Cys-null mutants.

Root Cause Technical Explanation Corrective Action
pH too high (> 8.0) At pH > 8.0, the fraction of deprotonated Lysine increases logarithmically, allowing it to compete with Cysteine.Buffer Exchange: Lower reaction pH to 7.2 – 7.5 . Use HEPES or Phosphate buffers. Avoid Tris if possible (amine can compete).
Excess Reagent High concentrations drive thermodynamically unfavorable reactions (Lys labeling) via mass action.Titration: Reduce reagent equivalents. Start at 1.5x – 5x molar excess relative to thiol content. Do not use 50x-100x unless necessary.
Temperature Higher temperatures lower the activation energy barrier for the slower Lysine reaction.Cold Incubation: Perform the reaction at 4°C overnight rather than RT for 1 hour. This kinetically favors the faster thiol reaction.
Scenario B: Low Yield / Incomplete Labeling

Symptoms: Unlabeled protein remaining, low signal intensity.

Root Cause Technical Explanation Corrective Action
Oxidized Cysteines Cysteines often form disulfides or sulfenic acids in storage, rendering them unreactive.Pre-Reduction: Treat with TCEP (1-5 mM) for 20 min prior to labeling. TCEP is compatible with chloroacetamides (unlike DTT which must be removed).
Steric Hindrance The "3-aminophenylpropionic acid" tail is bulky. The target Cys may be buried.Denaturing Conditions: If native structure isn't required, add 2-4M Urea or 0.1% SDS to expose the residue.
pH too low (< 6.5) While selective, the reaction rate of chloroacetamides drops precipitously below pH 7.0.pH Adjustment: Increase pH strictly to 7.8 . Do not exceed 8.0.

Frequently Asked Questions (FAQs)

Q1: Why use N-Cl-APPA instead of an Iodoacetamide derivative? A: Stability. Iodoacetamides are light-sensitive and unstable in solution (rapid hydrolysis). Chloroacetamides are robust and can be stored in solution for longer periods. However, N-Cl-APPA is less reactive than iodoacetamide, requiring careful optimization of time and concentration to achieve full labeling without losing selectivity [1].

Q2: Can I use DTT as a reducing agent? A: No. DTT contains two free thiols that will rapidly scavenge your N-Cl-APPA reagent, effectively neutralizing it. Use TCEP (Tris(2-carboxyethyl)phosphine), which does not contain thiols and does not react with chloroacetamides at standard concentrations [2].

Q3: How do I quench the reaction? A: Do not rely on spontaneous hydrolysis. Quench active N-Cl-APPA by adding a large excess (10-20 mM) of DTT or BME (Beta-mercaptoethanol). This ensures that no further alkylation occurs during sample processing (e.g., digestion or dialysis).

Q4: My protein precipitates upon adding the reagent. Why? A: N-Cl-APPA is hydrophobic due to the phenyl ring. If you dissolve it in 100% DMSO and add a large volume to your protein, the local solvent shock causes precipitation.

  • Fix: Dissolve N-Cl-APPA in DMSO, but ensure the final DMSO concentration in the reaction is < 5% . Add the reagent slowly with gentle vortexing.

Optimized Protocol: "The Selectivity Titration"

Do not guess the conditions. Run this pilot experiment to define the "Selectivity Window" for your specific protein.

Materials:

  • Buffer A: 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Reducing Agent: 100 mM TCEP stock (neutral pH).

  • Reagent: N-Cl-APPA (100 mM in dry DMSO).

Workflow Logic:

ProtocolFlow Start Start: Protein Solution (1 mg/mL) Reduce Reduction: Add 1 mM TCEP 20 min @ RT Start->Reduce Split Split into 3 Aliquots Reduce->Split Cond1 Condition A: Low Excess (2x) 4°C, 12 hours Split->Cond1 Cond2 Condition B: Med Excess (10x) RT, 1 hour Split->Cond2 Cond3 Condition C: High Excess (50x) RT, 2 hours Split->Cond3 Quench Quench: Add 10 mM DTT Cond1->Quench Cond2->Quench Cond3->Quench Analyze Analysis: Intact Mass Spec or SDS-PAGE Quench->Analyze

Figure 2: Pilot workflow to determine optimal stoichiometry and temperature.

Step-by-Step:

  • Prepare Protein: Dilute protein to 20-50 µM in Buffer A.

  • Reduce: Add TCEP to 1 mM final. Incubate 20 min at RT.

  • Labeling (Condition B - Recommended Starting Point):

    • Add N-Cl-APPA to a final concentration of 10x molar excess over target cysteines.

    • Incubate at 25°C (RT) for 60 minutes in the dark.

  • Quench: Add DTT to a final concentration of 10 mM. Incubate 10 min.

  • Desalt: Remove excess reagent/DTT using a Zeba spin column or dialysis to prevent interference with downstream assays.

References

  • Residue Specificity: Shannon, D. A., & Weerapana, E. (2015). Covalent protein modification: the current landscape of residue-specific electrophiles. Current Opinion in Chemical Biology, 24, 18-26. [Link]

  • Reduction Compatibility: Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73-80. [Link]

  • Chloroacetamide Reactivity: Åkerfeldt, K. S. (1996). Preparation of N-chloroacetyl-modified peptides for the synthesis of peptide dimers. Journal of Peptide Science, 2(5), 297-302. [Link]<297::AID-PSC66>3.0.CO;2-P

  • Covalent Fragment Screening: Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8864–8869. [Link]

Validation & Comparative

Technical Comparison Guide: 1H NMR Structural Verification of N-Chloroacetyl-3-aminophenylpropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: N-chloroacetyl-3-aminophenylpropionic acid (N-CAPA) Application: Covalent linker synthesis, PROTAC development, and fragment-based drug discovery (FBDD).

This guide provides a technical comparison and structural verification protocol for This compound , a critical intermediate in the synthesis of covalent inhibitors. Unlike standard characterization guides, this document focuses on the comparative NMR analysis between the target molecule, its precursor (3-aminophenylpropionic acid), and alternative covalent "warheads" (e.g., acrylamides).

The ability to distinguish the chloroacetyl moiety from unreacted precursors and potential hydrolysis byproducts is essential for validating the electrophilic reactivity required for cysteine targeting.

Structural Logic & Spin System Analysis

To interpret the NMR spectrum accurately, we must deconstruct the molecule into distinct spin systems. The target molecule consists of three magnetically distinct domains:

  • The Propionic Acid Tail: An aliphatic

    
     or 
    
    
    
    system (depending on resolution) terminating in a carboxylic acid.
  • The Aromatic Core: A 1,3-disubstituted (meta) benzene ring. The substitution pattern creates a complex splitting pattern (

    
     system) due to the lack of symmetry compared to para-substitution.
    
  • The Chloroacetamide Warhead: A distinct singlet arising from the isolated methylene group adjacent to the chlorine and carbonyl.

Theoretical Shift Prediction (DMSO-d6)
  • Solvent Choice: DMSO-d6 is the mandatory solvent for this analysis. Chloroform (

    
    ) often causes the exchangeable amide (
    
    
    
    ) and carboxylic acid (
    
    
    ) protons to broaden or disappear, preventing full structural validation.
MoietyProton TypeMultiplicityApprox.[1][2][3] Shift (

ppm)
Mechanistic Insight
Warhead

Singlet (2H)4.15 – 4.25 Deshielded by both the carbonyl and the electronegative Chlorine. This is the diagnostic "fingerprint" signal.
Linker

Triplet (2H)2.75 – 2.85 Benzylic position; slightly deshielded by the ring current.
Linker

Triplet (2H)2.45 – 2.55 Alpha to carbonyl. Often overlaps with the DMSO solvent residual peak (2.50 ppm).
Aromatic

(C2)
Singlet (br)7.50 – 7.60 The proton between the substituents. Most deshielded due to the anisotropic effect of the amide.
Amide

Singlet (1H)10.1 – 10.3 Sharp singlet in dry DMSO; indicates successful N-acylation.
Acid

Broad (1H)12.0 – 12.5 Highly variable; confirms the propionic acid tail is intact.

Comparative Analysis: Product vs. Alternatives

In drug development, this molecule is often compared against its precursor (to verify conversion) and alternative warheads (to assess reactivity profiles).

Comparison A: Target vs. Precursor (Synthesis Verification)

The most critical quality control step is distinguishing the product from the starting material, 3-(3-aminophenyl)propionic acid .

FeaturePrecursor (Amine)Product (Chloroacetamide)Interpretation
Warhead Signal Absent Singlet ~4.2 ppm The appearance of this singlet confirms the installation of the electrophile.
Aromatic Region 6.4 – 7.0 ppm 7.2 – 7.6 ppm The free amine is electron-donating (shielding). Converting it to an amide removes this density, shifting ring protons downfield (deshielding).
Exchangeable H Broad signal ~4-5 ppm (

)
Sharp singlet ~10.2 ppm (

)
Transition from amine to amide reduces exchange rate, sharpening the signal in DMSO.
Comparison B: Chloroacetamide vs. Acrylamide (Warhead Selection)

When designing covalent drugs, researchers often choose between a Chloroacetamide (SN2 reactivity) and an Acrylamide (Michael Acceptor).

MetricChloroacetamide (This Product)Acrylamide AlternativeApplication Note
NMR Signature Single Peak (2H) Multiplet (3H) Chloroacetamide is easier to quantify (qNMR) due to the clean singlet. Acrylamides show complex splitting at 5.6–6.3 ppm.
Reactivity High (Non-specific alkylator)Tunable (Cysteine specific)Chloroacetamides are often used as "probes" but are frequently too reactive for final drugs; Acrylamides are preferred for clinical candidates.
Stability Prone to hydrolysis (check for singlet at 4.0 ppm for chloroacetic acid impurity)Stable in solutionComparison of stability requires monitoring the integral of the 4.2 ppm singlet over time.

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity suitable for publication or regulatory submission, follow this protocol.

Step 1: Sample Preparation
  • Weigh 5–10 mg of this compound.

  • Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

    • Critical: Ensure the DMSO is dry. Water peaks at 3.33 ppm can obscure side-chain signals, and excess water promotes amide hydrolysis.

  • Add TMS (Tetramethylsilane) as an internal reference (0.00 ppm).

Step 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The carboxylic acid and amide protons have long T1 relaxation times. A short D1 will suppress their integration, leading to incorrect stoichiometry calculations.

  • Scans (NS): 16 to 64 (depending on concentration).

  • Spectral Width: -2 to 14 ppm (to capture the acidic proton).

Step 3: Processing
  • Line Broadening (LB): 0.3 Hz.

  • Baseline Correction: Polynomial (Bernstein) fit is required to flatten the baseline around the broad acid peak at 12 ppm.

Decision Logic & Troubleshooting (Graphviz)

The following diagram outlines the logical flow for interpreting the spectrum and troubleshooting common synthesis issues.

NMR_Interpretation_Flow Start Acquire 1H NMR (DMSO-d6) Check_42 Check 4.0 - 4.3 ppm region Start->Check_42 Singlet_42 Sharp Singlet @ ~4.2 ppm? Check_42->Singlet_42 Check_Ar Check Aromatic Region (7.2 - 7.6 ppm) Singlet_42->Check_Ar Yes (2H) Check_Impurity Check for Impurities Singlet_42->Check_Impurity Split/Multiple Peaks Result_Fail_SM FAILED: Unreacted Starting Material (Free Amine) Singlet_42->Result_Fail_SM No Signal Downfield Shifted Downfield vs Precursor? Check_Ar->Downfield Result_Success VERIFIED STRUCTURE: This compound Downfield->Result_Success Yes (Amide formed) Downfield->Result_Fail_SM No (Aromatic shielded) Result_Fail_Hyd FAILED: Hydrolysis Detected (Chloroacetic Acid + Amine) Check_Impurity->Result_Fail_Hyd Singlet @ 4.05 ppm (Free Cl-AcOH) Result_Mix MIXTURE: Purification Required Check_Impurity->Result_Mix Multiple Singlets

Figure 1: Decision matrix for verifying this compound synthesis via NMR.

Quantitative Purity Assessment (qNMR)

To use this guide for purity assay (vs. alternatives), utilize the Chloroacetyl Singlet as the quantification target.

  • Select Integral Region: 4.10 – 4.30 ppm.

  • Normalize: Set this integral to 2.00.

  • Validate: Check the aromatic integral (should sum to 4.00) and the propionic beta-CH2 (should sum to 2.00).

  • Calculation:

    
    
    Note: Common impurity is chloroacetic acid (singlet at ~4.05 ppm in DMSO).
    

References

  • General NMR Shifts of Amides: Abraham, R. J., et al. "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 2006.[4] Link

  • Precursor Data (3-aminophenylpropionic acid): Royal Society of Chemistry, ChemSpider/SpectraBase Data. Link

  • Chloroacetyl Group Characterization: Molecules, "Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones", 2007.[5] (Verifies chloroacetyl shift in heterocycles). Link

  • Solvent Effects on Exchangeable Protons: University of Illinois, School of Chemical Sciences, "NMR Chemical Shifts of Trace Impurities". Link

Sources

Mass spectrometry fragmentation patterns of N-chloroacetyl-3-aminophenylpropionic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometry (MS) characterization of N-chloroacetyl-3-aminophenylpropionic acid (N-CAPA) . It is designed to assist analytical scientists in distinguishing this compound from structural analogs and process impurities, such as the non-chlorinated N-acetyl-3-aminophenylpropionic acid (N-APA) and the precursor 3-aminophenylpropionic acid (3-APPA) .

Executive Summary & Comparison Scope

In drug development and peptide synthesis, N-chloroacetyl derivatives often appear as reactive intermediates or impurities. Distinguishing N-CAPA from its non-halogenated analogs is critical due to the potential genotoxicity of alkylating chloroacetamides.

This guide compares the fragmentation behavior of N-CAPA against two primary alternatives encountered in the same analytical window:

FeatureN-CAPA (Target) N-APA (Analogue) 3-APPA (Precursor)
Formula C₁₁H₁₂ClNO₃C₁₁H₁₃NO₃C₉H₁₁NO₂
Monoisotopic Mass 241.05 Da207.09 Da165.08 Da
[M+H]⁺ m/z 242.05 / 244.05 208.10 166.09
Isotope Pattern Distinctive 3:1 (³⁵Cl:³⁷Cl)None (A+1 only)None (A+1 only)
Key Neutral Loss -76 Da (Chloroketene)-42 Da (Ketene)-17 Da (NH₃) or -18 (H₂O)
Retention Behavior Late Eluting (Hydrophobic)Mid ElutingEarly Eluting (Polar)

Experimental Configuration

To reproduce the fragmentation patterns described below, ensure your LC-MS/MS system meets these criteria. This protocol relies on Electrospray Ionization (ESI) in positive mode, which favors the protonation of the amide nitrogen and the phenyl ring.

Protocol: High-Resolution Fragmentation Study
  • Sample Preparation: Dissolve 1 mg of N-CAPA in 1 mL of 50:50 Methanol/Water (0.1% Formic Acid). Vortex for 30 seconds.

  • Infusion/Injection: Direct infusion at 5 µL/min is recommended for optimizing collision energies (CE).

  • Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile chloroacetyl group).

    • Source Temp: 120°C.

  • MS/MS Acquisition:

    • Precursor Isolation: Select m/z 242.05 (³⁵Cl isotope) with a narrow window (1.0 Da).

    • Collision Energy Ramp: 10–40 eV.[1] (Note: The amide bond is relatively stable; higher energy (~25 eV) is often required for the characteristic cleavage).

Deep Dive: Fragmentation Mechanisms[3]

The "Smoking Gun": Chlorine Isotope Signature

Before fragmentation, the full-scan MS1 spectrum provides the most definitive identification. N-CAPA exhibits a 3:1 intensity ratio between m/z 242 and 244.

  • Diagnostic Check: If you observe a peak at m/z 242 but the m/z 244 peak is <10% relative abundance, the compound is not N-CAPA (likely a non-halogenated isobar).

Primary Fragmentation Pathway: The Amide Cleavage

The most dominant transition in the MS2 spectrum is the loss of the N-terminal modification.

  • Mechanism: Charge-remote fragmentation or proton-transfer driven cleavage leads to the loss of chloroketene (Cl-CH=C=O) .

  • Observation:

    • Precursor: m/z 242.05 (contains Cl)

    • Neutral Loss: 76.00 Da (C₂HClO)

    • Product Ion: m/z 166.09

  • Significance: The product ion at m/z 166 corresponds to the protonated 3-aminophenylpropionic acid core. Crucially, this fragment loses the chlorine isotope pattern , appearing as a singlet peak. This confirms the chlorine was located on the leaving acyl group.

Secondary Pathways: The Acid Moiety

Once the core amine (m/z 166) is generated, it undergoes further fragmentation typical of phenylpropionic acids:

  • Loss of H₂O (-18 Da): m/z 166 → m/z 148 . Cyclization to a dihydroquinolinone-like structure is common here.

  • Loss of Formic Acid/CO (-46/-28 Da): m/z 166 → m/z 120 (vinyl-aniline species).

Visualizing the Fragmentation Tree

The following diagram illustrates the competing pathways. Note the color-coding: Blue nodes indicate chlorine-containing ions (isotope pattern present), while Green nodes indicate non-halogenated fragments.

G Parent [M+H]+ Precursor m/z 242.05 (Cl Isotope Pattern) Fragment1 Core Amine Ion (3-APPA) m/z 166.09 (No Cl Pattern) Parent->Fragment1 Loss of Chloroketene (-76 Da) Collision Energy: ~20eV FragmentCl Chloromethyl Ion [CH2Cl]+ m/z 49.00 Parent->FragmentCl In-Source Decay (Rare) Fragment2 Lactam/Cyclized Ion [M+H - H2O]+ m/z 148.08 Fragment1->Fragment2 - H2O (-18 Da) Cyclization Fragment3 Vinyl-Aniline Ion [M+H - HCOOH]+ m/z 120.08 Fragment1->Fragment3 - HCOOH (-46 Da)

Figure 1: MS/MS Fragmentation tree of N-CAPA. The transition from Blue to Green nodes signifies the diagnostic loss of the chlorine moiety.

Comparative Analysis: N-CAPA vs. N-APA

When analyzing reaction mixtures (e.g., acetylation of 3-APPA where chloroacetyl chloride was used erroneously or as a trace contaminant), these two compounds co-exist.

ParameterN-CAPA (Chloro-analog)N-APA (Acetyl-analog)
Precursor Ion m/z 242m/z 208
Primary Fragment m/z 166 (Loss of 76)m/z 166 (Loss of 42)
Commonality Both yield the same core fragment (m/z 166).Both yield the same core fragment (m/z 166).
Differentiation Strategy You cannot rely on the product ion (m/z 166) alone. You must use the Neutral Loss Scan mode.
Action Set Neutral Loss = 76 Da. Only N-CAPA will trigger.Set Neutral Loss = 42 Da. Only N-APA will trigger.

References

  • PubChem. (n.d.).[2] 3-[3-(2-Chloroacetylamino)phenyl]propanoic acid (CID 50853303).[2][3] National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Holčapek, M., et al. (2010). Mass spectrometry of amides: Fragmentation mechanisms and structural characterization. Journal of Mass Spectrometry. (Contextual grounding for amide/ketene loss mechanisms).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

A Comparative Guide to the Reactivity of N-Chloroacetyl and N-Bromoacetyl Phenylpropionic Acids for Bioconjugation and Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success of synthetic and bioconjugation strategies. Among the plethora of alkylating agents, N-haloacetyl derivatives stand out for their utility in selectively modifying nucleophilic residues such as cysteines and lysines. This guide provides an in-depth, objective comparison of the reactivity of N-chloroacetyl and N-bromoacetyl phenylpropionic acids, supported by fundamental chemical principles and experimental insights to inform your selection process.

Introduction: The Role of N-Haloacetyl Groups in Covalent Modification

N-haloacetyl compounds are powerful electrophilic reagents widely employed in the covalent modification of biomolecules and in the synthesis of complex organic structures. The core of their reactivity lies in the α-haloacetyl group, where the electron-withdrawing nature of the halogen atom enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. Furthermore, the carbon-halogen bond itself is the site of a classic nucleophilic substitution reaction.

The phenylpropionic acid backbone provides a versatile scaffold, allowing for the introduction of this reactive moiety into systems where properties like hydrophobicity and structural resemblance to natural amino acids (e.g., phenylalanine) are desired. The choice between a chloro- or bromoacetyl derivative, however, is not trivial and has significant implications for reaction kinetics, efficiency, and selectivity.

The Decisive Factor: Unpacking the Chemical Reactivity

The fundamental difference in reactivity between N-chloroacetyl and N-bromoacetyl derivatives stems from the nature of the halogen atom as a leaving group in nucleophilic substitution reactions. These reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]

Key Mechanistic Principles:

  • Leaving Group Ability: The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart. A good leaving group is a weak base, meaning it is stable on its own. In the halide series, iodide is the best leaving group, followed by bromide, and then chloride (I- > Br- > Cl-). This is a direct consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which lowers the activation energy for the reaction.[1]

  • Electrophilicity of the Carbonyl Carbon: The inductive effect of the halogen atom increases the partial positive charge on the carbonyl carbon, making it more attractive to nucleophiles.[3] While chlorine is more electronegative than bromine, the dominant factor in these SN2 reactions is the leaving group ability.

Therefore, it is a well-established principle of organic chemistry that N-bromoacetyl derivatives are inherently more reactive than their N-chloroacetyl counterparts .[4]

Visualizing the SN2 Reaction Pathway

Caption: SN2 mechanism for the reaction of a nucleophile with an N-haloacetyl compound.

Experimental Evidence and Data Comparison

A key application of these reagents is the alkylation of cysteine residues in proteins. The reactivity of haloacetamides with thiols follows the expected trend: iodoacetamide > bromoacetamide >> chloroacetamide.[5] This significant difference in reactivity means that reactions with N-bromoacetyl derivatives proceed faster and under milder conditions than with their chloroacetyl counterparts.

FeatureN-Chloroacetyl Phenylpropionic AcidN-Bromoacetyl Phenylpropionic AcidRationale
Relative Reactivity LowerHigherBromide is a better leaving group than chloride.[1]
Reaction Conditions Often requires higher temperatures or longer reaction times.Reacts under milder conditions (e.g., room temperature).Lower activation energy due to the better leaving group.
Selectivity May offer higher selectivity in the presence of multiple nucleophiles due to its lower reactivity.Higher reactivity may lead to less selectivity with highly nucleophilic species.Kinetic vs. thermodynamic control considerations.
Stability More stable to storage and handling.Less stable; more susceptible to hydrolysis and degradation.The C-Br bond is weaker and more labile than the C-Cl bond.
Cost Generally less expensive.Generally more expensive.Based on the cost of the starting materials (chloroacetic vs. bromoacetic acid/halides).

Practical Considerations and Experimental Protocols

The choice between N-chloroacetyl and N-bromoacetyl phenylpropionic acid will depend on the specific requirements of your experiment.

  • For rapid and efficient labeling , especially with less reactive nucleophiles, the N-bromoacetyl derivative is the superior choice.

  • For applications requiring higher stability or when trying to achieve greater selectivity in a complex mixture of nucleophiles, the N-chloroacetyl derivative may be advantageous.

Experimental Protocol 1: Synthesis of N-Chloroacetyl-DL-phenylalanine

This protocol is adapted from a known procedure for the N-chloroacetylation of phenylalanine.[6][7]

Materials:

  • DL-Phenylalanine

  • Chloroacetyl chloride

  • Ethyl acetate (anhydrous)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing 125 mL of anhydrous ethyl acetate, add 10 g (0.06 mol) of DL-phenylalanine.

  • Add 7.5 mL of chloroacetyl chloride to the suspension.

  • Heat the mixture to reflux and maintain for 1 hour with vigorous stirring.

  • After 1 hour, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any unreacted phenylalanine.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove excess chloroacetyl chloride and ethyl acetate. A yellow oil will be obtained.

  • To the resulting oil, add 25 mL of diethyl ether and induce crystallization (scratching the flask with a glass rod may be necessary).

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Expected Yield: Approximately 85-90%.

Experimental Protocol 2: Synthesis of N-Bromoacetyl-DL-phenylalanine

This protocol is based on general methods for the N-bromoacetylation of amino acids and peptides.[8]

Materials:

  • DL-Phenylalanine

  • Bromoacetyl bromide

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve 10 g (0.06 mol) of DL-phenylalanine in 100 mL of a saturated aqueous sodium bicarbonate solution in a round-bottom flask.

  • Cool the solution in an ice bath with stirring.

  • In a separate flask, dissolve 13.3 g (0.066 mol) of bromoacetyl bromide in 50 mL of DCM.

  • Add the bromoacetyl bromide solution dropwise to the cold, stirring phenylalanine solution over a period of 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional 2 hours.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Experimental Protocol 3: Comparative Reactivity Study - Reaction with a Model Amine

This protocol outlines a general procedure for comparing the reaction rates of N-chloroacetyl- and N-bromoacetyl-DL-phenylalanine with a model amine (e.g., benzylamine). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Materials:

  • N-Chloroacetyl-DL-phenylalanine

  • N-Bromoacetyl-DL-phenylalanine

  • Benzylamine

  • Acetonitrile (or another suitable polar aprotic solvent)

  • Reaction vials

  • Magnetic stirrer and stir bars

  • TLC plates (silica gel)

  • TLC developing chamber and solvent system (e.g., 7:3 ethyl acetate/hexanes)

  • UV lamp for visualization

  • HPLC system (if available)

Procedure:

  • Prepare 0.1 M stock solutions of N-chloroacetyl-DL-phenylalanine, N-bromoacetyl-DL-phenylalanine, and benzylamine in acetonitrile.

  • In separate reaction vials at room temperature, mix equal volumes of the N-chloroacetyl-DL-phenylalanine stock solution and the benzylamine stock solution.

  • In a second vial, mix equal volumes of the N-bromoacetyl-DL-phenylalanine stock solution and the benzylamine stock solution.

  • At regular time intervals (e.g., 5, 15, 30, 60 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate. Also spot the starting materials as references.

  • Develop the TLC plate in the chosen solvent system.

  • Visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new product spot will indicate the progress of the reaction.

  • A faster disappearance of the starting N-bromoacetyl-DL-phenylalanine spot compared to the N-chloroacetyl-DL-phenylalanine spot will qualitatively confirm its higher reactivity.

  • For quantitative analysis, the reaction aliquots can be injected into an HPLC system to measure the concentration of reactants and products over time, from which second-order rate constants can be determined.[5]

Visualizing the Experimental Workflow

workflow cluster_synthesis Synthesis cluster_reaction Reactivity Comparison cluster_analysis Data Analysis S1 Synthesize N-Chloroacetyl Phenylpropionic Acid R1 React each with Nucleophile (e.g., Benzylamine) S1->R1 S2 Synthesize N-Bromoacetyl Phenylpropionic Acid S2->R1 R2 Monitor Reaction Progress (TLC/HPLC) R1->R2 A1 Compare Reaction Rates R2->A1 A2 Determine Relative Reactivity A1->A2

Caption: Workflow for comparing the reactivity of N-haloacetyl phenylpropionic acids.

Conclusion and Recommendations

The choice between N-chloroacetyl and N-bromoacetyl phenylpropionic acids is a classic trade-off between reactivity and stability.

  • N-Bromoacetyl phenylpropionic acid is the reagent of choice for applications demanding high reactivity and rapid reaction times, such as in bioconjugation where mild conditions are essential to preserve protein structure and function.

  • N-Chloroacetyl phenylpropionic acid , while less reactive, offers greater stability and may be advantageous in multi-step syntheses or when seeking to achieve selective modification in the presence of highly reactive nucleophiles.

Ultimately, the optimal choice will be dictated by the specific goals of the research. It is recommended to perform small-scale pilot reactions to determine the ideal conditions for your particular application.

References

  • Benchchem. (2025). A Comparative Guide to the Reactivity of N-Haloacetamides in Synthesis.
  • Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Retrieved from [Link]

  • Organic Syntheses. (1931). Phenylpropiolic Acid. Coll. Vol. 1, p.438; Vol. 8, p.80. Retrieved from [Link]

  • Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 11(4), 476-484. [Link]

  • Google Patents. (1996). Process for preparing (R)-2-bromo-3-phenyl-propionic acid. US6103931A.
  • Gouda, M. A., et al. (2018). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 736-745. [Link]

  • Mohamed Farook, N. A., et al. (2007). Kinetics of Oxidation of Some Amino Acids by N-Chlorosaccharin in Aqueous Acetic Acid Medium. Asian Journal of Chemistry, 19(4), 2896-2900.
  • Mahadevappa, D. S., & Ananda, S. (1982). Kinetics & Mechanism of Oxidation of Alanine & Phenylalanine Chloramine- T in Acid Medium. Indian Journal of Chemistry, 21A, 685-687.
  • Singh, A. K., et al. (2019). The Kinetic and Mechanistic Investigation of L – Phenylalanine by N – Bromoacetamide in Presence of Pd(II) Catalyst in Acidic Medium. Pramana Research Journal, 9(3), 1-7.
  • Neuman, R. C., Jr. (n.d.). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Chapter 7. Retrieved from University of California, Riverside website.
  • Soderberg, T. (n.d.). Thiols and Sulfides. In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]

  • Robey, F. A., & Fields, R. L. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. Analytical Biochemistry, 177(2), 373-377. [Link]

  • Concellón, A., et al. (2021). A kinetic study of thiol addition to N-phenylchloroacetamide. Organic & Biomolecular Chemistry, 19(43), 9474-9481. [Link]

  • Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 485-493. [Link]

  • Lindley, H. (1960). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 74(3), 577-584. [Link]

  • Bobonazarova, S. H., et al. (2024). Reactions of N-chloroacetylation of toluidine isomers. Austrian Journal of Technical and Natural Sciences, (3-4), 12-16. [Link]

  • YouTube. (2019, June 23). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. Retrieved from [Link]

  • Afzal, A., et al. (2017). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. Environmental Science & Technology, 51(10), 5534-5543. [Link]

  • Deponte, M. (2017). Principles of thiol-dependent SN2 reactions. In Glutathione Transferases and Other Superfamily II Proteins. IntechOpen. [Link]

  • Fagerstroem, K., et al. (1996). Absolute rate constants for the reactions between amino and alkyl radicals at 298 K. International Journal of Chemical Kinetics, 28(10), 739-748.
  • Kucukislamoglu, M., et al. (2025). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Molecules, 30(22), 5678.
  • Organic Syntheses. (2002). 2-phenylpropionic acid. Coll. Vol. 10, p.644; Vol. 79, p.159. Retrieved from [Link]

  • Wiercinski, R., et al. (2006). Comparison of kinetic characteristics of amino acid-based and dipeptide-based peritoneal dialysis solutions.
  • De Zotti, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(24), 7483. [Link]

  • Wagner, C. R., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 808995. [Link]

  • Neta, P., et al. (1988). Rate Constants for Reactions of Inorganic Radicals in Aqueous Solution. Journal of Physical and Chemical Reference Data, 17(3), 1027-1284. [Link]

  • Unterrainer, M., et al. (2018). Kinetics of the amino acid uptake tracer O-(2-[18F]fluoroethyl)-L-tyrosine (FET) in human brain. Journal of Nuclear Medicine, 59(4), 600-606.

Sources

Comparative Guide: N-Chloroacetyl-3-aminophenylpropionic Acid vs. Acrylamide Warheads

[1]

Executive Summary

In the design of Targeted Covalent Inhibitors (TCIs), the choice of electrophilic "warhead" dictates the delicate balance between target engagement (potency) and off-target toxicity (selectivity).

  • This compound utilizes a Chloroacetamide warhead.[1][2] It functions via a rapid

    
     nucleophilic substitution.[1] It is historically characterized by high intrinsic reactivity, making it ideal for targeting low-nucleophilicity cysteines or for initial fragment-based screening (e.g., electrophilic fragment merging).[1]
    
  • Acrylamide warheads (e.g., as seen in Ibrutinib, Osimertinib) function via Michael Addition .[3][4] They offer "tunable" reactivity and a higher selectivity ceiling, making them the preferred choice for late-stage clinical candidates.[1]

This guide analyzes the mechanistic divergence, reactivity profiles, and experimental validation protocols for these two distinct chemical entities.

Mechanistic Foundations

The fundamental difference lies in the reaction topology and transition state energetics.

Reaction Mechanisms[5]
  • Chloroacetamide (

    
    ):  The thiol nucleophile attacks the 
    
    
    -carbon, displacing the chloride leaving group. This reaction is less dependent on specific protein geometry than Michael addition, leading to higher promiscuity.[1]
  • Acrylamide (Michael Addition): The thiol attacks the

    
    -carbon of an 
    
    
    -unsaturated carbonyl.[1] This requires precise orbital alignment (Burgi-Dunitz trajectory), offering a structural "selectivity filter" that chloroacetamides often lack.[1]

ReactionMechanismcluster_0N-chloroacetyl Pathway (SN2)cluster_1Acrylamide Pathway (Michael Addition)CysCysteine Thiol(Nucleophile)CA_WarheadChloroacetamide(Electrophile)Cys->CA_WarheadAC_WarheadAcrylamide(Electrophile)Cys->AC_WarheadTS_SN2Transition State(Backside Attack)CA_Warhead->TS_SN2Fast KineticsProd_SN2Thioether Adduct+ Cl- (Irreversible)TS_SN2->Prod_SN2TS_MichaelEnolate Intermediate(Geometry Dependent)AC_Warhead->TS_MichaelTunable KineticsProd_MichaelThioether Adduct(Stable)TS_Michael->Prod_Michael

Figure 1: Mechanistic divergence between Chloroacetamide (


Performance Comparison Data

The following data summarizes the intrinsic properties of N-chloroacetyl derivatives versus standard acrylamides.

Table 1: Physicochemical & Reactivity Profile[1][5]
FeatureThis compoundAcrylamide Warheads
Reaction Type Nucleophilic Substitution (

)
Michael Addition (Conjugate Addition)
Intrinsic Reactivity (

)
High. Reacts rapidly with most accessible thiols.[1]Moderate to Low. Tunable via substitution (e.g.,

-cyano, dimethyl).[1]
GSH Half-life (

)
Typically < 15 mins (High metabolic liability).[1]Typically 1–4 hours (Optimized for bioavailability).[1]
Selectivity Lower.[1] Prone to non-specific alkylation of surface cysteines.[1]Higher. Requires specific binding pocket orientation.[1]
Reversibility Strictly Irreversible.[1]Generally Irreversible (though

-cyanoacrylates can be reversible).[1]
Immunogenicity High risk of haptenization (skin sensitization).[1]Lower risk, though still present.[1]
Primary Use Case Hit discovery, fragment screening, low-reactivity targets.[1]Lead optimization, clinical candidates.[1]
The "Reactivity Cliff"

Research indicates that chloroacetamides are often 10–100x more reactive toward Glutathione (GSH) than their acrylamide counterparts.[1][5]

  • Implication: While the N-chloroacetyl derivative ensures target engagement (high

    
    ), it often sacrifices 
    
    
    (binding affinity) contribution, leading to "warhead-driven" potency rather than "scaffold-driven" specificity.[1]

Experimental Protocols

To validate the choice between these warheads, you must establish a self-validating testing loop.

Protocol A: Intrinsic Reactivity Assay (GSH )

Objective: Quantify the non-enzymatic reactivity of the warhead to predict metabolic stability and off-target potential.[1]

Materials:

  • Test Compound (10 mM in DMSO)[1]

  • Reduced Glutathione (GSH)[1]

  • Internal Standard (e.g., Indomethacin)

  • Phosphate Buffer (pH 7.4)[1]

Methodology:

  • Preparation: Dilute Test Compound to 50 µM in Phosphate Buffer (pH 7.4) containing 5 mM GSH (100-fold excess to ensure pseudo-first-order kinetics).[1]

  • Incubation: Incubate at 37°C.

  • Sampling: Withdraw aliquots at

    
     min.
    
  • Quenching: Immediately quench with 1% Formic Acid/Acetonitrile.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    .
    
    
    [1]

Success Criteria:

  • Acrylamide Goal:

    
     min (indicates good metabolic stability).[1]
    
  • Chloroacetyl Goal:

    
     is likely 
    
    
    min.[1] Use this to confirm "hot" reactivity if target engagement is the bottleneck.[1]
Protocol B: Determination

Objective: Distinguish between binding affinity (


1

Methodology:

  • Enzyme Kinetics: Incubate enzyme with varying concentrations of inhibitor

    
     (0.1x to 10x expected 
    
    
    ).
  • Time-Dependency: Measure residual enzyme activity at multiple time points (

    
    ).
    
  • Data Fitting: Fit data to the pseudo-first-order equation:

    
    [1][5]
    
  • Kitz-Wilson Plot: Plot

    
     vs. 
    
    
    .[1] Fit to the hyperbolic equation:
    
    

Interpretation:

  • If the N-chloroacetyl derivative shows high

    
     but poor 
    
    
    , the potency is driven by the warhead (non-specific).
  • If the Acrylamide shows lower

    
     but excellent 
    
    
    , the scaffold is driving recognition (highly selective).

Strategic Decision Framework

When should you use this compound over an acrylamide?

DecisionTreeStartStart: Covalent Inhibitor DesignQ1Is the Target CysteineNucleophilic?Start->Q1Branch_HighNucYes (High Nucleophilicity)Q1->Branch_HighNucHigh ReactivityBranch_LowNucNo (Cryptic/Buried/Oxidized)Q1->Branch_LowNucLow ReactivityUse_AcrylUSE ACRYLAMIDE(Prioritize Selectivity)Branch_HighNuc->Use_AcrylQ2Is this a Fragment Screen?Branch_LowNuc->Q2Use_ChloroUSE CHLOROACETYL(Force Engagement)Q2->Use_ChloroYes (Hit Finding)Use_Acryl_TuneUSE TUNED ACRYLAMIDE(e.g., alpha-cyano)Q2->Use_Acryl_TuneNo (Lead Op)

Figure 2: Decision matrix for selecting between Chloroacetyl and Acrylamide warheads based on target cysteine properties and development stage.

Author's Note on this compound

This specific compound is best utilized as a chemical probe .[1][5] Due to the phenylpropionic acid scaffold, it mimics the side chain of Phenylalanine or Tyrosine, potentially directing the warhead to hydrophobic pockets near a cysteine.

  • Recommendation: Use it to validate ligandability of a pocket.[1] If it hits, immediately attempt to transition to an acrylamide (e.g., N-acryloyl-3-aminophenylpropionic acid ) to improve metabolic stability for in vivo applications.[1]

References

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link[1]

  • Resnick, E., et al. (2019).[1][6] Rapid Characterization of the Inherent Reactivity of Targeted Covalent Inhibitors. Journal of the American Chemical Society.[1][6] Link[1]

  • Backus, K. M., et al. (2016).[1] Proteome-wide covalent ligand discovery in native biological systems. Nature. Link[1]

  • Singh, J., et al. (2011).[1] The resurgence of covalent drugs. Nature Reviews Drug Discovery. Link

Kinetic Profiling of Covalent Probes: N-Chloroacetyl-3-aminophenylpropionic Acid vs. Acrylamide Analogs

[1]

Executive Summary: The Warhead Dilemma

In the development of Targeted Covalent Inhibitors (TCIs), the choice of electrophilic "warhead" is the single most critical determinant of drug selectivity and potency. This guide provides a rigorous kinetic analysis of N-chloroacetyl-3-aminophenylpropionic acid (a representative chloroacetamide-based fragment) compared to its Acrylamide and Non-covalent analogs.

While this compound offers rapid target engagement via



Mechanism of Action: vs. Michael Addition

Understanding the kinetic difference begins with the reaction mechanism.

  • This compound (The Probe): Contains a highly reactive

    
    -chloroacetamide group. It reacts with nucleophilic cysteine thiols via a classic 
    
    
    displacement
    of the chloride ion. This reaction is fast and less reversible but prone to non-specific alkylation of off-target thiols (e.g., Glutathione).
  • N-Acryloyl-3-aminophenylpropionic Acid (The Alternative): Contains an acrylamide Michael acceptor. It reacts via Michael Addition (conjugate addition). This reaction is generally slower, more tunable, and often reversible, offering a superior safety profile for clinical candidates.

Visualizing the Kinetic Pathway

The following diagram illustrates the comparative reaction mechanisms and the kinetic constants involved.

ReactionMechanismcluster_0Kinetic ParametersEEnzyme (E)+ Inhibitor (I)EINon-Covalent Complex(E·I)E->EIk_onEI->Ek_offEI_covCovalent Complex(E-I)EI->EI_covk_inact (max rate)K_IK_I = k_off / k_on(Affinity)EfficiencyEfficiency = k_inact / K_I

Figure 1: Two-step kinetic mechanism for covalent inhibition. The initial binding (


Comparative Performance Analysis

The following table summarizes the typical kinetic profiles of this compound versus its primary alternatives.

Table 1: Kinetic & Physicochemical Comparison
FeatureN-Chloroacetyl-3-APPA (Primary)N-Acryloyl-3-APPA (Alternative)N-Acetyl-3-APPA (Control)
Warhead Type

-Haloacetamide
Acrylamide (Michael Acceptor)None (Amide)
Reaction Mechanism

Displacement (Irreversible)
Michael Addition (Reversible/Irreversible)Non-covalent Binding
Intrinsic Reactivity (

)
High (> 50 M⁻¹s⁻¹)Low/Tunable (< 5 M⁻¹s⁻¹)Null
Target Potency (

)
Very High (10⁴ - 10⁶ M⁻¹s⁻¹)Moderate to High (10³ - 10⁵ M⁻¹s⁻¹)N/A (

only)
Selectivity Risk High (Promiscuous labeling)Low (Target-directed)Very Low
Metabolic Stability Low (Rapid GSH conjugation)Moderate (Tunable)High
Primary Use Case Initial Hit Finding / Chemical ProbesLead Optimization / Clinical CandidatesBinding Affinity Controls (

)

Expert Insight: While the chloroacetyl derivative often shows higher potency in vitro due to rapid


, this "potency" is frequently an artifact of non-specific reactivity. The acrylamide analog is the industry standard for drug development because its reactivity can be "tuned" by modifying the steric environment around the double bond.

Experimental Protocols

To rigorously compare these molecules, you must measure two key parameters: Intrinsic Reactivity (


)Target Inactivation Efficiency (

)
Protocol A: Intrinsic Reactivity (GSH Assay)

Objective: Determine the non-specific reactivity of the warhead towards biological thiols.

Materials:

  • Test Compounds (10 mM in DMSO)

  • Reduced L-Glutathione (GSH)

  • Phosphate Buffer (pH 7.4)

  • NMR or LC-MS/MS system

Workflow:

  • Preparation: Prepare a reaction mixture containing 500 µM Test Compound and 5 mM GSH (10-fold excess) in Phosphate Buffer (pH 7.4) with 10% D2O (for NMR).

  • Incubation: Incubate at 37°C.

  • Monitoring:

    • NMR Method: Monitor the disappearance of the

      
      -proton signal (chloroacetyl: singlet ~4.0 ppm; acrylamide: vinyl protons 5.5-6.5 ppm).
      
    • LC-MS Method: Aliquot samples at 0, 15, 30, 60, 120 min. Quench with 1% Formic Acid. Measure the ratio of [Parent] to [GSH-Adduct].

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    . Calculate second-order rate constant:
    
    
    .
Protocol B: Determination of

Objective: Measure the efficiency of target inactivation.

Materials:

  • Recombinant Target Protein (e.g., Cysteine Protease or Kinase)

  • Reporter Substrate (Fluorogenic or Chromogenic)

  • Continuous Plate Reader

Workflow:

  • Pre-incubation: Incubate Enzyme ([E] = 10 nM) with varying concentrations of Inhibitor ([I] = 0, 0.1, 0.5, 1, 5, 10 µM) for varying times (

    
     = 0 to 60 min).
    
  • Dilution: At each time point, dilute an aliquot 100-fold into a solution containing the Reporter Substrate (at

    
    ).
    
  • Measurement: Measure the residual enzymatic activity (

    
    ) immediately.
    
  • Data Analysis:

    • Step 1: Plot

      
       vs. time for each [I]. The negative slope is 
      
      
      .
    • Step 2: Plot

      
       vs. [I]. Fit to the hyperbolic equation:
      
      
      
    • Step 3: Extract

      
       (max rate) and 
      
      
      (affinity). The ratio
      
      
      is the efficiency metric.

Visualizing the Analytical Workflow

The following diagram outlines the decision-making process for characterizing these covalent inhibitors.

WorkflowStartStart: N-Chloroacetyl-3-APPAGSH_AssayStep 1: GSH Reactivity Assay(Measure k_chem)Start->GSH_AssayDecision1Is t_1/2 < 15 min?GSH_Assay->Decision1TooReactiveResult: Too Reactive(High Toxicity Risk)Decision1->TooReactiveYesProceedResult: Acceptable StabilityDecision1->ProceedNoKineticAssayStep 2: Target Kinetics(Measure k_inact / K_I)Proceed->KineticAssayComparisonStep 3: Compare vs. AcrylamideKineticAssay->Comparison

Figure 2: Screening workflow for covalent inhibitors. High intrinsic reactivity (Step 1) often disqualifies chloroacetamides from clinical progression.

References & Further Reading

  • Domainex. kinact / KI Assay for Irreversible Covalent Compounds.[1] Domainex.[1] [Link]

  • Genedata. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors. Genedata.[1][2] [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link]

  • Mader, L. K., & Keillor, J. W. (2024).[3] Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. ACS Medicinal Chemistry Letters.[3] [Link]

Comparative Guide: Cytotoxicity Profiling of N-Chloroacetyl-3-aminophenylpropionic Acid (N-CAPPA)

[1][2]

Executive Summary & Technical Context

N-chloroacetyl-3-aminophenylpropionic acid (N-CAPPA) represents a class of small molecules containing a chloroacetamide (Cl-CH₂-CO-NH-) moiety.[1][2] In drug discovery, this group acts as a "warhead"—a reactive electrophile designed to form covalent bonds with nucleophilic cysteine residues on target proteins.[2]

However, the chloroacetamide group is also associated with non-specific alkylation, glutathione (GSH) depletion, and oxidative stress. Therefore, evaluating the cytotoxicity of N-CAPPA requires a rigorous comparison against controls to distinguish target-driven potency from promiscuous chemical reactivity .[1][2]

This guide outlines a validated workflow to benchmark N-CAPPA against non-reactive analogs and general alkylating agents, ensuring that observed cytotoxicity is interpreted with mechanistic precision.

Mechanistic Basis: The Warhead Dilemma

To interpret cytotoxicity data, one must understand the underlying chemical biology. N-CAPPA functions through nucleophilic substitution (Sₙ2) .[1][2]

  • Mechanism: The chlorine atom is a good leaving group.[1][2] The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -carbon is attacked by thiols (e.g., Cysteine-SH) or amines, resulting in an irreversible thioether adduct.[2]
    
  • The Risk: If N-CAPPA is too reactive, it will deplete cellular glutathione (GSH) before reaching its target, causing cell death via oxidative stress (non-specific toxicity).[1][2]

  • The Goal: A successful lead compound shows high toxicity to cancer cells (Target Engagement) but low toxicity to healthy cells or comparable toxicity to non-warhead controls in the absence of the target.

Visualization: Covalent Modification Pathway

GNCAPPAN-CAPPA(Electrophile)TargetProtein Target(Cys-SH)NCAPPA->TargetSpecificBindingGSHGlutathione(GSH)NCAPPA->GSHOff-TargetAlkylationAdductCovalent Adduct(Inhibition)Target->AdductS_N2 ReactionDepletionGSH Depletion(Oxidative Stress)GSH->DepletionDeathCell DeathAdduct->DeathTarget-DrivenDepletion->DeathNon-SpecificToxicity

Caption: Dual pathways of cytotoxicity: Specific target inhibition vs. non-specific glutathione depletion.[1][2]

Experimental Design: Defining the Controls

A cytotoxicity assay for a covalent inhibitor is invalid without the correct chemical controls.[2] You must compare N-CAPPA against the following:

Control TypeCompound NameRationale
Test Compound N-CAPPA The molecule of interest containing the Cl-warhead.[1][2]
Negative Control (Structural) N-Acetyl-3-aminophenylpropionic acid Critical: Replaces the reactive -Cl with -H. If this compound is non-toxic, the toxicity of N-CAPPA is driven by the warhead, not the scaffold.[1][2]
Positive Control (Mechanism) Iodoacetamide or Chloroacetamide A "naked" alkylating agent.[1][2] If N-CAPPA has similar potency to this, it acts as a non-specific toxin.[1][2] N-CAPPA should be more potent than this due to scaffold recognition.
Positive Control (Clinical) Cisplatin / Doxorubicin Benchmarks the potency against known cytotoxic drugs.[1][2]
Vehicle Control DMSO (0.1%) Establishes baseline cell viability.

Protocol: Comparative Cytotoxicity Profiling

Methodology: ATP-based Luminescence Assay (e.g., CellTiter-Glo) is preferred over MTT for alkylating agents, as metabolic stress can skew tetrazolium reduction rates.[1][2]

Reagents
  • Cell Lines: HepG2 (Metabolic competent), HeLa (General cancer model), and a non-cancerous fibroblast line (e.g., MRC-5) for therapeutic index calculation.[1][2]

  • Assay Buffer: RPMI-1640 + 10% FBS.

  • Detection: CellTiter-Glo® Luminescent Cell Viability Assay.[1][2]

Step-by-Step Workflow
  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well opaque plates. Incubate for 24h to allow attachment.

  • Compound Preparation:

    • Dissolve N-CAPPA and controls in 100% DMSO to 10 mM stock.

    • Perform 1:3 serial dilutions in medium (Final DMSO < 0.5%).

    • Range: 100 µM down to 0.1 nM (8-point dose response).[1][2]

  • Treatment: Aspirate old medium and add 100 µL of compound-containing medium.

    • Note: For covalent inhibitors, a shorter exposure (e.g., 4h) followed by washout can test for "irreversibility," but standard cytotoxicity uses 72h continuous exposure.

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Readout: Add 100 µL CellTiter-Glo reagent. Shake for 2 mins. Incubate 10 mins. Read Luminescence.

Workflow Visualization

Workflowcluster_ReadoutReadout PhaseStartStart: Cell Seeding(HepG2 / HeLa)PrepPrepare Compounds(N-CAPPA vs. N-Acetyl Analog)Start->PrepTreatTreatment (72h)Serial Dilution (0-100 µM)Prep->TreatLysisAdd ATP Reagent(Cell Lysis)Treat->LysisReadMeasure LuminescenceLysis->ReadAnalyzeCalculate IC50& Selectivity IndexRead->Analyze

Caption: Standardized 72h cytotoxicity workflow for evaluating covalent inhibitors.

Data Analysis & Interpretation

The power of this analysis lies in the Shift in IC₅₀ between the test compound and its controls.

Representative Data Matrix (Expected Patterns)

The following table illustrates how to interpret your results based on theoretical outcomes.

CompoundIC₅₀ (HeLa)IC₅₀ (Fibroblast)Interpretation
N-CAPPA 0.5 µM >50 µM Ideal Result: Potent and selective.[1][2] The scaffold directs the warhead to a specific target.[1][2]
N-Acetyl Analog >100 µM>100 µMConfirms the scaffold itself is non-toxic; toxicity is warhead-dependent.[1][2]
Chloroacetamide 15 µM15 µMRepresents baseline "chemical reactivity."[1][2] N-CAPPA is 30x more potent, proving specific targeting.[1][2]
N-CAPPA (Scenario B) 10 µM 10 µM Failure: N-CAPPA is equipotent to the naked warhead (Chloroacetamide).[1][2] Toxicity is likely non-specific alkylation.[1][2]
Key Metrics
  • Selectivity Index (SI): ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    . An SI > 10 is generally required for drug candidates.[2]
    
  • Warhead Contribution: Compare N-CAPPA vs. N-Acetyl Analog. If the Analog is non-toxic, the mechanism is covalent.

Troubleshooting & Validation

Issue: High toxicity in the N-Acetyl (Non-reactive) control.

  • Cause: The propionic acid scaffold itself might be cytotoxic (e.g., membrane disruption).[1][2]

  • Solution: Check solubility. Precipitated compounds can cause false toxicity signals.[1][2]

Issue: Steep Hill Slope (> 3.0) in Dose-Response Curve.[1][2]

  • Cause: Often indicates non-specific denaturation or "pan-assay interference" (PAINS).[1][2]

  • Solution: Perform a GSH Rescue Experiment . Pre-treat cells with 5 mM N-acetylcysteine (NAC).[1][2] If NAC completely abolishes N-CAPPA toxicity, the mechanism is likely non-specific oxidative stress rather than specific enzyme inhibition.[2]

References

  • N-chloroacetyl-L-ornithine (NCAO)

    • Evaluation of chloroacetyl-ornithine as a specific ODC inhibitor and its cytotoxic profile against cancer cell lines.[1][2][3]

    • Source:[1][2]

  • Chloroacetamide Herbicide Toxicity

    • Mechanistic study of chloroacetamide-induced ROS generation and cytotoxicity in HepG2 cells.[1][2]

    • Source:[1][2]

  • Covalent Inhibitor Design Principles

    • Review of targeted covalent inhibitors and the necessity of non-reactive controls (N-acetyl derivatives).[1][2]

    • Source:[1][2]

  • CellTiter-Glo® Assay Protocol

    • Standardized ATP-based cytotoxicity protocol.[1][2]

    • Source:[1][2]

A Researcher's Guide to the Comparative Plasma Stability of Chloroacetamide Linkers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to design and execute comparative stability studies of chloroacetamide-based linkers in a plasma environment. We will move beyond a simple recitation of facts to explain the underlying rationale for experimental design, ensuring a robust and self-validating approach to linker evaluation.

Introduction: The Critical Role of Linker Stability in Bioconjugate Efficacy

The therapeutic success of targeted therapies, particularly Antibody-Drug Conjugates (ADCs), is critically dependent on the stability of the linker connecting the targeting moiety (e.g., an antibody) to the payload (e.g., a cytotoxic drug). The linker must remain intact in systemic circulation to prevent premature release of the payload, which can lead to off-target toxicity and a diminished therapeutic window. Chloroacetamide linkers are a class of electrophilic linkers frequently employed for their ability to form stable covalent bonds with nucleophilic residues, most notably the thiol group of cysteine residues on proteins.

However, not all chloroacetamide linkers are created equal. Subtle structural modifications can profoundly impact their susceptibility to degradation in the complex biological milieu of plasma. Plasma contains a myriad of nucleophiles and enzymes that can potentially cleave the linker, releasing the payload prematurely. Therefore, a rigorous, comparative assessment of linker stability in plasma is not merely a characterization step but a critical component of lead candidate selection.

This guide presents a validated workflow and rationale for comparing the plasma stability of different chloroacetamide linker designs.

Designing a Comparative Study: A Rationale-Driven Approach

To illustrate the principles of a comparative study, we will consider a set of three hypothetical chloroacetamide linkers (Linker A, Linker B, and Linker C) designed to conjugate a model payload to a monoclonal antibody (mAb). These linkers feature systematic variations intended to probe the impact of sterics and electronics on stability.

  • Linker A (Baseline): A standard chloroacetamide linker with a simple alkyl spacer. This serves as our experimental baseline.

  • Linker B (Steric Hindrance): Incorporates a gem-dimethyl group adjacent to the chloroacetamide moiety. The hypothesis is that this steric bulk will shield the electrophilic carbon and the adjacent amide bond from attack by plasma nucleophiles or enzymes, thereby increasing stability.

  • Linker C (Electronic-Withdrawing Group): Features a fluorine atom on the acetyl group. The hypothesis is that the electron-withdrawing nature of the fluorine will increase the electrophilicity of the carbonyl carbon, potentially making the amide bond more susceptible to hydrolysis.

Below is a conceptual representation of the linkers for our hypothetical study.

G cluster_0 Hypothetical Linker Structures for Comparative Analysis Linker_A Linker A (Baseline) Antibody-S-CH2-C(O)-NH-(CH2)n-Payload Linker_B Linker B (Steric Hindrance) Antibody-S-C(CH3)2-C(O)-NH-(CH2)n-Payload Linker_A->Linker_B Introduce Steric Hindrance Linker_C Linker C (Electronic Effect) Antibody-S-CHF-C(O)-NH-(CH2)n-Payload Linker_A->Linker_C Introduce Electronic Effect

Caption: Hypothetical chloroacetamide linker designs for the comparative stability study.

Experimental Protocol: A Validated Workflow for Plasma Stability Assessment

This protocol is designed as a self-validating system, incorporating necessary controls to ensure the data generated is reliable and interpretable.

Workflow Overview

The experimental workflow is divided into three main phases: Conjugation, Plasma Incubation, and LC-MS Analysis.

G cluster_workflow Experimental Workflow A Phase 1: Bioconjugation (mAb + Linker-Payload) B Phase 2: Incubation (ADC in Plasma vs. PBS) A->B C Phase 3: Sample Preparation (Protein Precipitation) B->C D Phase 4: LC-MS Analysis (Quantify Intact ADC) C->D E Phase 5: Data Analysis (Calculate Half-Life) D->E

Caption: High-level overview of the experimental workflow for assessing linker stability.

Phase 1: Bioconjugation
  • Antibody Preparation: Dialyze the stock solution of a model monoclonal antibody (e.g., Trastuzumab) against a suitable buffer (e.g., PBS, pH 7.4) to remove any interfering substances.

  • Partial Reduction (if necessary): To expose cysteine residues for conjugation, partially reduce the interchain disulfide bonds of the mAb using a reducing agent like TCEP. The stoichiometry of TCEP to mAb should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).

  • Conjugation Reaction: Add a slight excess of the chloroacetamide-linker-payload construct to the reduced mAb solution. Allow the reaction to proceed at room temperature for 1-2 hours.

  • Purification: Remove the unreacted linker-payload and any aggregates by size-exclusion chromatography (SEC). The purified ADC should be characterized for DAR, purity, and concentration.

Phase 2: Plasma Incubation Assay
  • Rationale: This phase is the core of the stability assessment. We compare the stability of the ADC in plasma against a control buffer (PBS) to isolate the effects of plasma components.

  • Plasma Preparation: Thaw commercially sourced human plasma (with K2EDTA as an anticoagulant) at 37°C. Centrifuge at 4°C to pellet any cryoprecipitates. Collect the supernatant for the assay.

    • Expert Insight: EDTA is a crucial anticoagulant as it chelates divalent cations like Mg²⁺ and Ca²⁺, which are cofactors for many plasma proteases. This helps to minimize proteolytic degradation of the antibody itself, allowing for a more focused assessment of linker stability.

  • Assay Setup:

    • For each ADC (conjugated with Linker A, B, and C), prepare two sets of reactions:

      • Test Condition: Spike the ADC into the prepared human plasma to a final concentration of 100 µg/mL.

      • Control Condition: Spike the ADC into PBS (pH 7.4) to the same final concentration.

  • Incubation: Incubate all samples in a temperature-controlled incubator at 37°C.

  • Time-Point Sampling: Aliquot samples from each condition at specified time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours). Immediately freeze the collected aliquots at -80°C to quench any further degradation until analysis.

Phase 3: Sample Analysis by LC-MS
  • Rationale: Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for quantifying the intact ADC and identifying its degradation products.

  • Sample Preparation:

    • Thaw the plasma samples on ice.

    • To remove the abundant plasma proteins that would interfere with the analysis, perform a protein precipitation step. Add 3 volumes of ice-cold acetonitrile to 1 volume of the plasma sample. Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the ADC, to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable buffer for LC-MS analysis.

  • LC-MS Method:

    • Chromatography: Use a reverse-phase column suitable for protein analysis. A gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) will be used to elute the ADC.

    • Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the detection of the large ADC molecule. The data can be analyzed to determine the relative abundance of the intact ADC at each time point.

Data Presentation and Interpretation

The primary output of the LC-MS analysis is the peak area corresponding to the intact ADC at each time point. This data can be normalized to the T=0 time point to calculate the percentage of intact ADC remaining.

Table 1: Representative Comparative Stability Data
Time (hours)Linker A (% Intact)Linker B (% Intact)Linker C (% Intact)PBS Control (% Intact)
0 100100100100
6 919885>99
24 759262>99
48 588541>99
96 347217>99
168 1555<5>99
T½ (hours) ~60 ~190 ~35 >500

Note: The data presented above is hypothetical and for illustrative purposes only.

Interpreting the Results
  • PBS Control: The high stability of the ADC in PBS confirms that the observed degradation in plasma is due to the specific components of plasma and not simple buffer hydrolysis under these conditions. This is a critical self-validating check.

  • Linker A (Baseline): Shows moderate stability, with a half-life of approximately 60 hours.

  • Linker B (Steric Hindrance): Demonstrates significantly enhanced stability compared to the baseline. This result supports the hypothesis that steric shielding around the linker can effectively protect it from degradation.

  • Linker C (Electronic Effect): Exhibits poor plasma stability. This supports the hypothesis that increasing the electrophilicity of the carbonyl carbon makes the linker more susceptible to nucleophilic attack and hydrolysis.

Conclusion and Future Directions

This guide outlines a robust, rationale-driven framework for the comparative analysis of chloroacetamide linker stability in plasma. Our hypothetical study demonstrates that even minor structural modifications can have a dramatic impact on linker performance. The inclusion of steric hindrance (Linker B) appears to be a promising strategy for enhancing stability, while the introduction of strong electron-withdrawing groups (Linker C) may be detrimental.

Researchers are encouraged to adapt this general protocol to their specific linker-payload constructs and antibody platforms. The principles of including appropriate controls, utilizing high-resolution analytics like LC-MS, and designing linkers with a clear mechanistic hypothesis in mind are universal and will pave the way for the development of more stable and effective bioconjugates.

References

  • National Cancer Institute. (2022). Definition of antibody-drug conjugate. NCI Dictionary of Cancer Terms. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cysteine-Reactive Payloads. Retrieved from [Link]

  • ADC Review. (2023). The Role of Linker Technology in Antibody-drug Conjugates. Retrieved from [Link]

  • Senter, P. D., & Sievers, E. L. (2012). The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma. Nature Biotechnology, 30(7), 631–637. (Note: While a specific paper, the general principles of cysteine-linked ADCs are relevant. A general URL for the journal is provided). Retrieved from [Link]

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: N-chloroacetyl-3-aminophenylpropionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: N-chloroacetyl-3-aminophenylpropionic acid (CAS: 1221792-58-0) Hazard Class: Alkylating Agent / Irritant Critical Warning: This compound contains a chloroacetamide moiety , a reactive electrophile capable of alkylating biological macromolecules (DNA/Proteins).[1][2][3][4][5] It must be handled as a potential sensitizer and cytotoxin .[1][2]

Immediate Directive:

  • NEVER handle on an open bench. All manipulation of dry powder must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II).[2][4]

  • Double-glove (Nitrile) is the mandatory standard for all procedures.[1][2][4]

  • Decontamination: Surfaces must be treated with a nucleophilic solution (e.g., 5% Sodium Thiosulfate or 0.1M NaOH) to quench the alkylating potential before general cleaning.[1][2][4][6]

Hazard Profiling & Risk Assessment

As a Senior Application Scientist, I approach this molecule not just as a carboxylic acid, but as a "warhead-carrying" intermediate. The risk profile is dominated by the N-chloroacetyl group.[2][4]

Structural MoietyAssociated HazardMechanism of Action
Chloroacetamide (

-haloamide)
High Toxicity / Sensitization Electrophilic attack on sulfhydryl (-SH) groups in proteins; potential irreversible alkylation.[1][2][4]
Phenylpropionic Acid Irritation (Skin/Eye/Lung) Acidic proton donor; causes contact dermatitis and mucosal irritation.[1][2][4]
Solid State (Powder) Inhalation Risk High surface area dust facilitates rapid absorption via respiratory membranes.[1][2][4]

Expert Insight: While specific toxicology data for this exact CAS is limited, the precautionary principle dictates we treat it according to the hazards of its parent pharmacophore, 2-chloroacetamide (CAS 79-07-2), which is a known reproductive toxin and potent sensitizer [1][2].[1][2][4][6]

PPE Matrix: Task-Based Selection

Do not use a "one-size-fits-all" approach. Select PPE based on the energy and scale of your operation.

Figure 1: Risk-Based PPE Selection Workflow

PPE_Selection Start Start: Define Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Quant_Solid Quantity > 100 mg? Solid->Quant_Solid Quant_Liq Concentration > 100 mM? Liquid->Quant_Liq Level2 LEVEL 2: Enhanced Barrier (Tyvek Sleeves, Double Nitrile, Goggles) Quant_Solid->Level2 Yes Quant_Solid->Level2 No (Dust Risk) Level1 LEVEL 1: Standard Barrier (Lab Coat, Single Nitrile, Safety Glasses) Quant_Liq->Level1 No Quant_Liq->Level2 Yes Level3 LEVEL 3: High Containment (Full Tyvek Suit, P100/PAPR, Double Nitrile) Level2->Level3 Spill Cleanup or Aerosol Generation

Caption: Decision logic for selecting PPE based on physical state and quantity. Note that solids default to Level 2 due to inhalation risk.[1][2]

Detailed PPE Specifications
ComponentSpecificationRationale
Hand Protection Double Nitrile Gloves (min 5 mil thickness).Change outer pair every 30 mins or immediately upon splash.[1][2][4]Chloroacetamides can permeate thin latex rapidly.[4] Double gloving provides a breakthrough buffer and allows outer glove removal without skin exposure [3].[4]
Eye Protection Chemical Goggles (indirect vent) or Safety Glasses with Side Shields + Face Shield.[1][2][4]Acidic solids can cause severe corneal damage.[4] Goggles prevent dust entry; face shields protect against liquid splashes during dissolution.[4]
Respiratory N95 Respirator (minimum) if working outside a hood (Emergency only).[1][2][4] Routine work requires Fume Hood .Prevents inhalation of dust which can sensitize the respiratory tract.
Body Protection Poly-coated Lab Coat or Tyvek Sleeves.[1][2][4]Standard cotton coats absorb liquids, holding the alkylator against the skin.[4][6] Poly-coating repels splashes.[4]

Operational Protocols

Protocol A: Weighing & Solubilization

Objective: Prepare a stock solution without generating airborne dust.

  • Setup: Place the balance inside the fume hood. If vibration is an issue, use a static-free weighing funnel and tared vial.

  • Transfer:

    • Open the source container only inside the hood.

    • Use a disposable spatula.[4] Do not reuse spatulas to prevent cross-contamination.[2]

  • Solubilization:

    • Add solvent (e.g., DMSO, Methanol) immediately to the solid in the vial.[1][2][4][6]

    • Scientific Logic: Solubilizing the powder eliminates the inhalation hazard, transitioning the risk from "Airborne/Respiratory" to "Contact/Dermal," which is easier to manage with gloves.[2][4][6]

  • Labeling: Mark the vial clearly: "Caution: Alkylating Agent."

Protocol B: Reaction Setup

Objective: Reacting the N-chloroacetyl group (e.g., with a thiol or amine).[1][2][4][6]

  • Vessel: Use a round-bottom flask with a septum. Avoid open beakers.

  • Addition: Add reagents via syringe through the septum to maintain a closed system.

  • Temperature Control: If heating is required, use an oil bath with a temperature probe.[2][4]

    • Warning: Overheating (>100°C) may cause thermal decomposition and release of chloroacetyl chloride or HCl gas.[1][2][4]

Emergency Response & Spills

Figure 2: Spill Response Algorithm

Spill_Response Spill Spill Detected Type Type? Spill->Type Solid_Spill Solid Powder Type->Solid_Spill Liquid_Spill Liquid Solution Type->Liquid_Spill Action_Solid 1. Cover with wet paper towel (Prevent Dust) 2. Scoop into bag Solid_Spill->Action_Solid Action_Liquid 1. Absorb with Vermiculite 2. Neutralize surface Liquid_Spill->Action_Liquid Decon Decontaminate Surface (5% Sodium Thiosulfate) Action_Solid->Decon Action_Liquid->Decon Dispose Dispose as Halogenated Waste Decon->Dispose

Caption: Step-by-step spill response. Wetting powder spills is critical to prevent aerosolization.[1][2]

First Aid Measures:

  • Skin Contact: Wash immediately with soap and water for 15 minutes.[2][7] Do not use alcohol (increases permeability).[2][4]

  • Eye Contact: Flush with water for 15 minutes.[2][8] Seek medical attention immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical professionals only).[1][2][4][6]

Disposal & Deactivation

Waste Category: Halogenated Organic Waste (High Hazard).[1][2][4]

  • Segregation: Do not mix with general organic solvents if possible, to keep the volume of "High Hazard" waste low.[2][4]

  • Quenching (Optional but Recommended):

    • Before disposal, treat the waste solution with an excess of Sodium Thiosulfate or Cysteine .[1][2][4][6]

    • Mechanism:[1][2][3][9] The thiol group (-SH) in these compounds acts as a "sacrificial nucleophile," reacting with the chloroacetyl group to form a non-toxic thioether adduct.[2][4][6]

  • Container: High-density polyethylene (HDPE) or glass.[2][4] Label "Toxic - Alkylating Agent."[4]

References

  • PubChem. (n.d.).[2][4] 3-[3-[(2-chloroacetyl)amino]phenyl]propanoic acid (Compound CID 50853303).[1][2][4][10] National Library of Medicine.[2][4] Retrieved from [Link]2]

  • European Chemicals Agency (ECHA). (n.d.).[1][2][4] 2-chloroacetamide - Substance Information.[2][4][8][11] Retrieved from [Link]1][2][4]

  • Occupational Safety and Health Administration (OSHA). (2016).[1][2][4] Controlling Occupational Exposure to Hazardous Drugs.[2][4] Retrieved from [Link]1][2][4]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-chloroacetyl-3-aminophenylpropionic acid
Reactant of Route 2
Reactant of Route 2
N-chloroacetyl-3-aminophenylpropionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.